Isodecyl salicylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylnonyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-14(2)10-6-4-3-5-9-13-20-17(19)15-11-7-8-12-16(15)18/h7-8,11-12,14,18H,3-6,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNSWOJMXNNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010022 | |
| Record name | 8-Methylnonyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85252-25-1, 1027820-56-9 | |
| Record name | Isodecyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085252251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methylnonyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISODECYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7097PFP4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Isodecyl Salicylate (B1505791)
This technical guide provides a comprehensive overview of the chemical and physical properties of isodecyl salicylate, its synthesis, analytical protocols, and its putative mechanism of action based on its classification as a salicylate derivative.
Chemical Identity and Physical Properties
This compound is the ester formed from salicylic (B10762653) acid and isodecyl alcohol.[1][2] Its branched isodecyl group enhances lipid solubility and reduces crystallinity, which improves its miscibility in hydrophobic formulations.[3] It is primarily used in the cosmetics industry as a skin conditioning and antistatic agent.[4][5]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 8-methylnonyl 2-hydroxybenzoate[6] |
| Synonyms | This compound, Keratoplast, EDESAL, DERMOL IDSA[6] |
| CAS Number | 85252-25-1[7] |
| EC Number | 286-542-0[4] |
| Molecular Formula | C₁₇H₂₆O₃[8] |
| Molecular Weight | 278.39 g/mol [9] |
| InChI Key | PJTNSWOJMXNNFG-UHFFFAOYSA-N[6] |
| Canonical SMILES | CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O[6] |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 362.66 °C (at 760 mm Hg) | Estimated[10] |
| Flash Point | 138.40 °C (281.00 °F) | Estimated[10] |
| Water Solubility | 0.07222 mg/L (at 25 °C) | Estimated[10] |
| logP (Octanol/Water) | 6.83 - 7.6 | Estimated[10] |
| Topological Polar Surface Area | 46.5 Ų | Computed[6] |
| Density | No Data Available | [8] |
| Melting Point | No Data Available | [11] |
Synthesis and Purification
This compound is commercially synthesized via the Fischer esterification of salicylic acid with isodecyl alcohol.[3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or through enzymatic methods.[3]
Synthesis Workflow
The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for this compound.
Experimental Protocol: Fischer Esterification
This protocol describes a representative procedure for synthesizing this compound.
-
Reactant Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid (1.0 eq), isodecyl alcohol (1.5 eq), and toluene (B28343) (approx. 2 mL per gram of salicylic acid).
-
Catalysis : While stirring, cautiously add concentrated sulfuric acid (0.05 eq) to the mixture.
-
Reaction : Heat the mixture to reflux (approximately 110-120°C).[3] Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours).
-
Workup : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[3] Purity should be assessed by HPLC or GC-MS.[3]
Analytical Characterization
Analytical techniques are essential for confirming the structure and purity of synthesized this compound.
Spectroscopic Data (Predicted)
Experimental spectra for this compound are not widely published. The following table outlines the predicted key spectral features based on its chemical structure and data from analogous salicylate esters.[12][13][14][15][16][17]
| Technique | Predicted Features |
| ¹H NMR | ~10.5-11.0 ppm (s, 1H) : Phenolic -OH proton. ~7.8-8.0 ppm (dd, 1H) : Aromatic proton ortho to C=O. ~7.4-7.6 ppm (t, 1H) : Aromatic proton para to -OH. ~6.8-7.0 ppm (m, 2H) : Remaining aromatic protons. ~4.2-4.4 ppm (t, 2H) : -OCH₂- protons of the ester. ~0.8-1.8 ppm (m, ~19H) : Protons of the branched isodecyl chain. |
| ¹³C NMR | ~170 ppm : Ester carbonyl carbon (C=O). ~161 ppm : Aromatic carbon attached to -OH. ~115-136 ppm : Aromatic carbons. ~65 ppm : -OCH₂- carbon of the ester. ~14-40 ppm : Carbons of the isodecyl chain. |
| FT-IR (cm⁻¹) | ~3200-3000 (broad) : O-H stretch (phenolic). ~2950-2850 : C-H stretch (aliphatic). ~1700-1680 (strong) : C=O stretch (ester). ~1600, 1480 : C=C stretch (aromatic). ~1250-1200 : C-O stretch (ester). |
| Mass Spec. (EI) | Molecular Ion [M]⁺ : m/z 278. Key Fragments : m/z 138 (loss of isodecene), m/z 121 (salicyloyl cation), m/z 120 (hydroxybenzoyl cation).[13][14] |
Experimental Protocol: HPLC Analysis
This protocol provides a representative reverse-phase HPLC method for the quantification and purity analysis of this compound, adapted from methods for similar compounds.[18][19]
-
Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) with 0.1% phosphoric acid or formic acid.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.[19]
-
Detection : UV detection at approximately 303-305 nm.[3][19]
-
Sample Preparation : Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve. Samples should be filtered through a 0.45 µm filter before injection.
-
Injection Volume : 10-20 µL.
Biological Activity and Mechanism of Action
While specific studies on the pharmacological activity of this compound are limited, its action can be inferred from the well-documented behavior of the salicylate class of molecules. Salicylates are known non-steroidal anti-inflammatory drugs (NSAIDs).[20]
General Mechanism of Action for Salicylates
The primary anti-inflammatory mechanism of salicylates involves the modulation of the arachidonic acid cascade.[20] They inhibit the activity of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins.[20] Prostaglandins are key mediators of inflammation, pain, and fever.[20] Some studies also suggest that salicylates can suppress the gene expression of COX-2, further reducing the inflammatory response.[21][22]
The following diagram illustrates this proposed signaling pathway.
Safety and Toxicology
This compound has been reviewed by the Cosmetic Ingredient Review (CIR) panel, which concluded it is safe for use in cosmetics under current practices, provided the formulation is non-irritating and non-sensitizing.[6] The Environmental Working Group (EWG) gives it a low hazard score, with limited concerns regarding cancer, allergies, or reproductive toxicity based on available data.[1] It is not classified as a hazardous substance according to GHS criteria.[8]
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. ewg.org [ewg.org]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. incibeauty.com [incibeauty.com]
- 6. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 85252-25-1 [m.chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound, 85252-25-1 [thegoodscentscompany.com]
- 11. EPI System Information for this compound 85252-25-1 [thegoodscentscompany.com]
- 12. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Isobutyl salicylate (87-19-4) MS spectrum [chemicalbook.com]
- 14. Methyl salicylate [webbook.nist.gov]
- 15. Isopropyl salicylate(607-85-2) 13C NMR spectrum [chemicalbook.com]
- 16. ethyl salicylate(118-61-6) 1H NMR spectrum [chemicalbook.com]
- 17. Isobutyl salicylate (87-19-4) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. turkjps.org [turkjps.org]
- 20. webofjournals.com [webofjournals.com]
- 21. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isodecyl Salicylate (C17H26O3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isodecyl salicylate (B1505791), a salicylic (B10762653) acid ester utilized in cosmetic and dermatological formulations. It covers its chemical and physical properties, synthesis, mechanisms of action, and relevant experimental data, designed to be a valuable resource for research and development.
Molecular and Physicochemical Properties
Isodecyl salicylate, with the IUPAC name 8-methylnonyl 2-hydroxybenzoate, is the ester formed from salicylic acid and isodecyl alcohol.[1][2] Its lipophilic nature, conferred by the isodecyl chain, makes it an effective skin-conditioning agent and emollient.[3][4]
Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C17H26O3[1][2][5] |
| Molecular Weight | 278.39 g/mol [4][5] |
| IUPAC Name | 8-methylnonyl 2-hydroxybenzoate[1][2] |
| CAS Number | 85252-25-1[1] |
| Synonyms | This compound, Keratoplast, EDESAL, DERMOL IDSA[1][6] |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound. It is important to note that many of the available data points are estimated values derived from computational models.
| Property | Value | Source |
| Boiling Point | 362.66 °C (at 760 mm Hg) | (est.)[7] |
| Flash Point | 138.40 °C | (est.)[7] |
| Water Solubility | 0.07222 mg/L (at 25 °C) | (est.)[7] |
| logP (o/w) | 6.833 | (est.)[7] |
Synthesis of this compound
This compound is synthesized via the Fischer esterification of salicylic acid with isodecyl alcohol, typically in the presence of an acid catalyst.[8] This reaction is reversible and requires conditions that drive the equilibrium toward the formation of the ester product, such as the removal of water as it is formed.
General Synthesis Workflow
The synthesis process involves the reaction of the starting materials with a catalyst, followed by a workup procedure to neutralize the catalyst and remove unreacted starting materials, and a final purification step.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
The following is a generalized experimental protocol for the synthesis of this compound, adapted from standard procedures for salicylate ester synthesis.[6][8][9]
Materials and Reagents:
-
Salicylic Acid
-
Isodecyl Alcohol (a molar excess, e.g., 2-3 equivalents, is recommended)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene (for azeotropic removal of water, optional)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (B109758) or Ethyl Acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine salicylic acid and isodecyl alcohol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol. Monitor the reaction progress (e.g., by TLC or by measuring the amount of water collected in the Dean-Stark trap). The reaction is typically run for several hours.
-
Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the residue with an organic solvent like dichloromethane or ethyl acetate.
-
Work-up: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted salicylic acid. Repeat until effervescence ceases.
-
Water.
-
Brine to aid in the separation of the layers.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. For higher purity, the crude this compound can be purified by vacuum distillation or column chromatography.[8]
-
Analysis: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and GC-MS.
Mechanism of Action and Biological Activity
The biological activity of this compound is primarily attributed to its salicylic acid component. Upon topical application, the ester can be hydrolyzed in the dermal and subcutaneous tissues, releasing salicylic acid.[10] It exerts anti-inflammatory, keratolytic, and skin-conditioning effects.
Anti-Inflammatory Signaling Pathway
Salicylic acid is known to modulate inflammatory pathways in the skin. A key mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which reduces the synthesis of pro-inflammatory prostaglandins. Additionally, salicylic acid can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the transcription of various pro-inflammatory cytokines.[5][11]
Caption: Anti-inflammatory signaling pathway of the salicylic acid moiety.
Effects on Sebocytes and Skin Barrier
In the context of acne treatment, salicylic acid has been shown to decrease lipogenesis in sebocytes by downregulating the adenosine (B11128) monophosphate-activated protein kinase (AMPK)/sterol response element-binding protein-1 (SREBP-1) pathway.[5] Furthermore, studies on topical salicylic acid indicate it can improve skin barrier function, likely through the regulation of the PPAR (Peroxisome Proliferator-Activated Receptor) signaling pathway, which is involved in lipid metabolism and keratinocyte differentiation.
Efficacy and Safety Data
Quantitative Efficacy Data
While specific clinical trial data for this compound is limited, extensive research on its active component, salicylic acid, provides strong evidence of its efficacy, particularly in the treatment of acne vulgaris.
| Parameter | Result | Study Details | Source |
| Acne Severity (IGA Score) | 23.81% reduction in 21 days | 2% salicylic acid gel applied twice daily on subjects with mild-to-moderate acne. | [5][10] |
| Sebum Levels | 23.65% decrease in 21 days | Measured on the forehead of subjects using a 2% salicylic acid gel. | [5][10] |
| Skin Hydration | 40.5% increase in 21 days | Measured via Corneometer on subjects using a 2% salicylic acid gel. | [5][10] |
| Transepidermal Water Loss (TEWL) | 49.26% decrease in 21 days | Indicated an enhanced skin barrier function in subjects using a 2% salicylic acid gel. | [5][10] |
| Skin Penetration | ~50% penetration over 24 hours | Assessed using Franz diffusion cells on human skin samples. | [8] |
Safety and Toxicology Data
This compound is considered safe for use in cosmetic products at current concentrations.[12] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded it is safe when formulated to be non-irritating.[1][13]
| Test Type | Species | Result | Source |
| Acute Oral Toxicity | Rat | LD50 > 4.83 g/kg (No toxicity observed at this level) | [13] |
| Skin Irritation | Rabbit | Non-irritating | [14] |
| Ocular Irritation | Rabbit | Non-irritating | [14] |
| Genotoxicity | In vitro/In vivo | Generally negative | [14] |
Experimental Methodologies
Skin Permeation Study: Franz Diffusion Cell
In vitro skin permeation studies are crucial for evaluating the delivery of topical active ingredients. The Franz diffusion cell is the standard apparatus for this purpose.[15]
Protocol Outline:
-
Skin Preparation: Excised human or animal (e.g., porcine) skin is used. The subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor side.[4]
-
Apparatus Setup: The receptor compartment is filled with a physiologically relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32-37 °C to simulate skin surface temperature. The solution is stirred continuously.[16][17]
-
Dosing: A finite dose of the formulation containing this compound is applied evenly to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., over 24-48 hours), aliquots are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh, pre-warmed buffer.[17]
-
Analysis: The concentration of the permeated substance (this compound and/or salicylic acid) in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[4]
-
Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of this plot.
Clinical Efficacy Study: Acne Vulgaris
This protocol outlines a typical design for a clinical study evaluating the efficacy of a topical anti-acne product.
Protocol Outline:
-
Study Design: An open-label, baseline-controlled clinical study.
-
Participants: A cohort of subjects (e.g., n=20-40) with mild-to-moderate facial acne vulgaris (e.g., Investigator's Global Assessment [IGA] score of 2-3).[3][10]
-
Intervention: Participants are instructed to apply the test product (e.g., a gel or cream containing the active ingredient) to the affected facial areas twice daily for a specified period (e.g., 4-8 weeks).[3]
-
Assessments:
-
Efficacy:
-
Investigator Assessments: IGA scores and lesion counts (inflammatory and non-inflammatory) are evaluated at baseline and at subsequent follow-up visits (e.g., weekly or bi-weekly).[10][18]
-
Instrumental Measurements: Non-invasive instruments are used to measure skin parameters such as sebum levels (Sebumeter®), skin hydration (Corneometer®), and transepidermal water loss (TEWL) (Tewameter®).[5][10]
-
-
Safety and Tolerability: Cutaneous irritation (erythema, scaling, dryness, stinging/burning) is assessed by the investigator at each visit. Adverse events are recorded.[18]
-
Subject Satisfaction: Participants complete self-assessment questionnaires regarding perceived efficacy, tolerability, and cosmetic acceptability of the product.[10][18]
-
-
Statistical Analysis: Changes from baseline in lesion counts, IGA scores, and instrumental measurements are analyzed using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test). A p-value of <0.05 is typically considered statistically significant.[5][10]
References
- 1. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Clinical evidence on the efficacy and safety of an antioxidant optimized 1.5% salicylic acid (SA) cream in the treatment of facial acne: an open, baseline-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. This compound, 85252-25-1 [thegoodscentscompany.com]
- 8. teachnlearnchem.com [teachnlearnchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Clinical Efficacy of a Salicylic Acid–Containing Gel on Acne Management and Skin Barrier Function: A 21‐Day Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. paulaschoice.co.uk [paulaschoice.co.uk]
- 13. cir-safety.org [cir-safety.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. discoveryjournals.org [discoveryjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. jcadonline.com [jcadonline.com]
An In-depth Technical Guide to 8-methylnonyl 2-hydroxybenzoate (Isodecyl Salicylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-methylnonyl 2-hydroxybenzoate, more commonly known as isodecyl salicylate (B1505791), is the ester formed from salicylic (B10762653) acid and isodecyl alcohol. It is a member of the broader salicylate family, a class of compounds known for its therapeutic effects, most notably embodied by acetylsalicylic acid (aspirin). While isodecyl salicylate is predominantly utilized in the cosmetics and personal care industry as a skin-conditioning agent, its chemical nature as a salicylate ester warrants a closer examination of its physicochemical properties, synthesis, and biological context for researchers and drug development professionals. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its synthesis, known functions, and toxicological profile, while also contextualizing it within the well-understood pharmacology of the salicylate class.
Physicochemical Properties
This compound is an oily liquid characterized by its long alkyl chain, which imparts significant lipophilicity. This property is crucial for its function in cosmetic formulations, allowing for effective skin penetration and emollient properties. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 8-methylnonyl 2-hydroxybenzoate | [1] |
| Synonyms | This compound, Keratoplast, Dermol IDSA | [1][2] |
| CAS Number | 85252-25-1 | [1] |
| Molecular Formula | C17H26O3 | [1] |
| Molecular Weight | 278.4 g/mol | [1] |
| Boiling Point | 362.66 °C (estimated) | [2] |
| Flash Point | 138.40 °C (estimated) | [2] |
| Water Solubility | 0.07222 mg/L at 25 °C (estimated) | [2] |
| LogP (o/w) | 6.833 (estimated) | [2] |
Synthesis of 8-methylnonyl 2-hydroxybenzoate
The synthesis of this compound is typically achieved through the Fischer esterification of salicylic acid with isodecyl alcohol (8-methylnonan-1-ol), in the presence of an acid catalyst. This reaction is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols.
Experimental Protocol: Fischer Esterification
Materials:
-
Salicylic acid (1.0 equivalent)
-
Isodecyl alcohol (8-methylnonan-1-ol) (1.5-3.0 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) or another acid catalyst like p-toluenesulfonic acid.
-
Toluene or another suitable solvent capable of forming an azeotrope with water.
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, an excess of isodecyl alcohol, and the chosen solvent (e.g., toluene).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the stirred reaction mixture.
-
Reflux: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction progress can be monitored by the amount of water collected. Continue reflux until no more water is collected.[3]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted salicylic acid, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity 8-methylnonyl 2-hydroxybenzoate.
Synthesis Workflow
Caption: A workflow diagram illustrating the synthesis of this compound.
Known Biological and Cosmetic Functions
In the realm of cosmetics and dermatology, this compound is valued for several key functions:
-
Skin-Conditioning Agent: Its primary role is to impart a smooth, soft feel to the skin.[5] The long, branched alkyl chain contributes to its emollient properties.
-
Antistatic Agent: It helps to reduce static electricity on the skin and hair.[5]
-
Keratoplastic Activity: Some sources suggest it has keratoplastic properties, which means it helps to normalize the process of keratinization, thereby improving the skin's protective barrier.[2]
-
Gentle Exfoliation: As a salicylate, it may possess mild keratolytic (exfoliating) properties, helping to remove dead skin cells and unclog pores. This makes it a gentler alternative to salicylic acid for sensitive skin.
Toxicological Profile
The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which has concluded that it is safe for use in cosmetics under current practices of use and concentration, provided the formulation is non-irritating and non-sensitizing.[1][6]
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity | No toxicity observed at levels as high as 4.83 g/kg | Rat | [7] |
| Subchronic Oral Toxicity | No toxicity observed with 0.5% in diet for 15 weeks | Rat | [7] |
| Skin Irritation | Not irritating when applied at 500 mg in 0.5 ml | Not specified | [6] |
| Ocular Irritation | Not an ocular irritant | Not specified |
Broader Context: The Salicylate Class of Compounds
While specific pharmacological studies on this compound are scarce, its chemical structure places it within the well-researched family of salicylates. The parent compound, salicylic acid, and its famous derivative, aspirin, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.
General Mechanism of Action of Salicylates
COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting these enzymes, salicylates reduce the production of prostaglandins, thereby mitigating the inflammatory response.
It is plausible that this compound, due to its salicylate moiety, could exhibit some degree of COX inhibition. However, its large, lipophilic alkyl chain would significantly alter its pharmacokinetic and pharmacodynamic properties compared to smaller salicylates like aspirin. Its primary application on the skin suggests that any such activity would be localized.
Caption: General signaling pathway for the anti-inflammatory action of salicylates.
Future Perspectives for Research and Development
The current body of knowledge on 8-methylnonyl 2-hydroxybenzoate is largely confined to its role in cosmetology. There is a clear lack of research into its potential systemic or localized pharmacological activities. For drug development professionals, this presents several avenues for future investigation:
-
Topical Anti-inflammatory Activity: Given its salicylate structure and excellent skin compatibility, quantitative studies to determine its potency as a topical COX inhibitor could be valuable. This could position it as a potential active ingredient for localized inflammatory conditions of the skin.
-
Drug Delivery: The lipophilic nature of this compound makes it an interesting candidate for use as a penetration enhancer or as a component in novel topical drug delivery systems.
-
Pharmacokinetics: Studies on the percutaneous absorption, metabolism, and systemic exposure following topical application are needed to fully characterize its safety profile and potential for systemic effects.
Conclusion
8-methylnonyl 2-hydroxybenzoate is a well-characterized ingredient within the cosmetics industry, valued for its skin-conditioning and emollient properties, with a favorable safety profile for topical use. While it belongs to the pharmacologically significant salicylate family, its specific biological activities beyond the skin surface have not been extensively explored. For the scientific and drug development community, this compound represents a molecule with a known safety profile for topical application and a chemical structure that suggests the potential for localized anti-inflammatory effects. Future research is required to elucidate these potential therapeutic applications and to fully understand its pharmacological profile.
References
- 1. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 85252-25-1 [thegoodscentscompany.com]
- 3. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. guidechem.com [guidechem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
Isodecyl Salicylate: A Technical Guide to its Mechanism of Action in the Skin
Disclaimer: Scientific literature specifically detailing the mechanism of action of isodecyl salicylate (B1505791) in the skin is limited. This document synthesizes available information on isodecyl salicylate and related salicylate esters, and extrapolates a hypothesized mechanism based on the well-documented actions of its principal metabolite, salicylic (B10762653) acid. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Overview
This compound is the ester of salicylic acid and isodecyl alcohol (specifically, 8-methylnonyl alcohol)[1][2]. In cosmetic and dermatological formulations, it is primarily utilized as a skin-conditioning agent, emollient, and plasticizer, valued for its ability to improve the tactile feel of products[3][4][5][6]. While direct, in-depth studies on its specific biochemical interactions within the skin are scarce, its chemical structure provides a strong basis for a hypothesized mechanism of action.
The prevailing hypothesis is that this compound functions as a pro-drug. Upon topical application, it penetrates the stratum corneum and is subsequently hydrolyzed by esterases present in the skin to yield salicylic acid and isodecyl alcohol[7][8][9][10]. The primary pharmacological effects are therefore attributed to the actions of salicylic acid, a compound with extensively studied keratolytic and anti-inflammatory properties[11][12][13]. This guide will explore this hypothesized pathway, detailing the skin penetration of salicylate esters and the molecular mechanisms of salicylic acid.
Hypothesized Mechanism: Skin Penetration and Hydrolysis
The efficacy of this compound is predicated on its ability to reach the viable epidermis and dermis. As a lipophilic ester, it is expected to penetrate the lipid-rich stratum corneum[14]. Within the skin, endogenous esterase enzymes are responsible for cleaving the ester bond, releasing salicylic acid to exert its effects[7].
Quantitative Data: Skin Absorption of Salicylate Esters
| Compound (Applied as 0.5% in cream) | Condition | Absorbed Dose (% of Applied Dose, Mean ± SE) |
| Ethyl Salicylate | Unoccluded | 12.0 ± 1.0 |
| Occluded | 24.7 ± 1.3 | |
| (Z)-3-hexenyl salicylate | Unoccluded | 7.28 ± 0.52 |
| Occluded | 11.1 ± 0.7 | |
| Pentyl Salicylate | Unoccluded | 4.43 ± 0.48 |
| Occluded | 7.52 ± 0.63 | |
| Data adapted from an in-vitro study on human skin over 24 hours. Absorbed dose includes the parent ester and its hydrolysis product, salicylic acid.[15] |
Experimental Protocol: In Vitro Skin Permeation Assay
The Franz diffusion cell assay is a standard method for evaluating the percutaneous absorption of topical compounds.
-
Skin Preparation: Human or porcine skin is harvested and dermatomed to a thickness of approximately 500 µm. The skin is then mounted onto Franz diffusion cells, separating the donor and receptor chambers.
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintained at 32-37°C to simulate physiological conditions. The fluid is continuously stirred.
-
Compound Application: A precise dose of the formulation containing the test compound (e.g., this compound) is applied to the surface of the stratum corneum in the donor chamber.
-
Sampling: At predetermined time intervals over 24-48 hours, aliquots of the receptor fluid are withdrawn and replaced with fresh fluid.
-
Analysis: The concentration of the parent compound and any metabolites (e.g., salicylic acid) in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection[7][16].
-
Mass Balance: At the end of the experiment, the skin surface is washed, and the different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid are analyzed to determine the distribution and total penetration of the compound.
Pharmacodynamics of the Active Moiety: Salicylic Acid
Once released, salicylic acid exerts its well-characterized effects on the skin, primarily through two mechanisms: desmolytic/keratolytic action and anti-inflammatory action.
Desmolytic and Keratolytic Effects
Salicylic acid is a highly effective exfoliating agent. Rather than being truly "keratolytic" (keratin-destroying), its mechanism is more accurately described as "desmolytic." It works by disrupting the intercellular cement and desmosomes (protein bridges) that hold corneocytes together in the stratum corneum[17][18]. This loosening of cell-to-cell cohesion facilitates the shedding of the outermost layers of skin, preventing pore clogging and promoting a smoother skin texture[11][19].
Anti-inflammatory Effects
Salicylic acid possesses significant anti-inflammatory properties mediated through multiple pathways.[12]
-
Inhibition of Prostaglandin (B15479496) Synthesis: While salicylic acid is a weak direct inhibitor of cyclooxygenase (COX) enzymes compared to aspirin, it effectively reduces the synthesis of pro-inflammatory prostaglandins.[20][21] It achieves this primarily by suppressing the gene expression and transcriptional activation of COX-2, the inducible enzyme responsible for prostaglandin production at sites of inflammation.[12][22]
-
Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. Salicylic acid has been shown to inhibit the NF-κB signaling pathway.[12][23] This can occur through the direct inhibition of IκB kinase β (IKKβ), which prevents the phosphorylation and degradation of IκB, the inhibitory protein that holds NF-κB inactive in the cytoplasm.[24][25]
Experimental Protocol: Assessing Anti-Inflammatory Activity in Macrophages
This protocol describes a general method to evaluate the anti-inflammatory effects of a compound on cultured immune cells.
-
Cell Culture: Murine or human macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media until they reach a suitable confluence.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., salicylic acid as a positive control, or the test salicylate ester) for a defined period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media. A vehicle control group (no LPS) and a stimulated control group (LPS only) are included.
-
Incubation: The cells are incubated for a period sufficient to allow for gene expression and protein synthesis (e.g., 6-24 hours).
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, PGE₂) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression: Cells are lysed, and RNA is extracted. The expression levels of genes like COX-2, TNF-α, and IL-6 are measured using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Protein Analysis: Cell lysates can be analyzed via Western Blot to assess the phosphorylation status of key signaling proteins like IκB and NF-κB.
-
Conclusion
The mechanism of action for this compound in the skin is best understood through a pro-drug model. It is hypothesized to penetrate the stratum corneum, after which it is hydrolyzed by cutaneous esterases to release salicylic acid. The resulting pharmacological activity is then attributable to the well-documented desmolytic and anti-inflammatory properties of salicylic acid, which include the disruption of intercellular corneocyte adhesion, suppression of COX-2 gene expression, and inhibition of the pro-inflammatory NF-κB signaling pathway. While this provides a robust theoretical framework, further research involving direct quantitative analysis of this compound's skin penetration, hydrolysis rate, and specific effects on skin cells is necessary to fully elucidate its precise mechanism and confirm these hypotheses.
References
- 1. ewg.org [ewg.org]
- 2. This compound, 85252-25-1 [thegoodscentscompany.com]
- 3. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. incibeauty.com [incibeauty.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 9. Preparation of Salicylic Acid By Hydrolysis of Methyl Salicylate .pdf [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Salicylic acid - Wikipedia [en.wikipedia.org]
- 12. us.typology.com [us.typology.com]
- 13. What is the mechanism of Salicylic acid? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cir-safety.org [cir-safety.org]
- 17. droracle.ai [droracle.ai]
- 18. us.typology.com [us.typology.com]
- 19. "Keratolytic" effect of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Salicylic acid inhibition of the irreversible effect of acetylsalicyclic aicd on prostaglandin synthetase may be due to competition for the enzyme cationic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Aspirin - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
isodecyl salicylate biological activity and effects
An In-Depth Technical Guide to the Biological Activity and Effects of Isodecyl Salicylate (B1505791)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecyl salicylate, an ester of salicylic (B10762653) acid and isodecyl alcohol, is a compound primarily utilized in the cosmetics and personal care industry as a skin-conditioning and antistatic agent.[1][2][3] As a member of the salicylate family, its biological activities are of significant interest to researchers in dermatology, pharmacology, and drug development. Salicylates are a well-established class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties, with aspirin (B1665792) (acetylsalicylic acid) being the most recognized example.
This technical guide provides a comprehensive overview of the known and inferred biological activities and effects of this compound. Due to the limited volume of research focused specifically on this compound's dynamic biological effects, this paper will extrapolate much of its potential activity from the broader scientific understanding of salicylate esters. This includes an examination of its physicochemical properties, dermal pharmacokinetics, mechanisms of action, and toxicological profile. This document will also present detailed experimental protocols for key assays relevant to the study of this and similar compounds, along with structured data tables and diagrams to facilitate understanding and further research.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior, particularly in topical applications where its interaction with the skin barrier is of primary importance. As an ester with a long, branched alkyl chain, this compound is significantly more lipophilic than its parent compound, salicylic acid. This high lipophilicity, indicated by its large estimated logP value, governs its solubility and partitioning behavior, which in turn affects its formulation, skin penetration, and biological activity.
| Property | Value | Source(s) |
| Chemical Name | 8-methylnonyl 2-hydroxybenzoate | [4] |
| CAS Number | 85252-25-1 | [4][5][6][7] |
| Molecular Formula | C₁₇H₂₆O₃ | [4][5][8] |
| Molecular Weight | 278.39 g/mol | [8] |
| logP (o/w) | 6.833 - 7.6 (estimated) | [9][10][11] |
| Water Solubility | 0.07222 mg/L @ 25°C (estimated) | [9] |
| Appearance | Not specified (typically oily liquid) | - |
| Boiling Point | 362.66 °C @ 760.00 mm Hg (estimated) | [9] |
Dermal Pharmacokinetics: Absorption and Metabolism
Upon topical application, this compound is expected to act as a prodrug. Its high lipophilicity facilitates partitioning into the stratum corneum, the outermost layer of the skin. Once within the viable epidermis and dermis, it is anticipated to be hydrolyzed by cutaneous esterases to release salicylic acid, the active therapeutic moiety. The rate and extent of this bioconversion are critical determinants of its local biological effects.
Percutaneous Absorption
The absorption of salicylate esters through the skin is influenced by several factors, including the compound's lipophilicity, the formulation vehicle, and the condition of the skin. The long isodecyl chain of this compound increases its lipophilicity, which generally enhances penetration through the stratum corneum. However, very high lipophilicity can sometimes lead to retention within the stratum corneum, potentially limiting deeper penetration.
Studies on other salicylate esters provide insight into the expected absorption profile of this compound. For instance, the choice of vehicle (e.g., cream vs. an ethanol/water solution) and the use of occlusion can significantly alter the percentage of the applied dose that is absorbed.
| Salicylate Ester | Vehicle | Occlusion | Absorbed Dose (% of Applied) | Source(s) |
| Ethyl Salicylate | 0.5% Cream | Unoccluded | 12.0 ± 1.0 | |
| Occluded | 24.7 ± 1.3 | |||
| (Z)-3-Hexenyl Salicylate | 0.5% Cream | Unoccluded | 7.28 ± 0.52 | |
| Occluded | 11.1 ± 0.7 | |||
| Pentyl Salicylate | 0.5% Cream | Unoccluded | 4.43 ± 0.48 | |
| Occluded | 7.52 ± 0.63 | |||
| 0.5% Ethanol/Water | Unoccluded | 8.26 ± 0.31 | ||
| Occluded | 16.1 ± 0.7 |
Metabolism in the Skin
The primary metabolic pathway for salicylate esters in the skin is hydrolysis to salicylic acid. This conversion is catalyzed by esterases present in viable skin layers. The released salicylic acid is then responsible for the observed pharmacological effects.
Dermal absorption and metabolism of this compound.
Biological Activities and Mechanism of Action
The biological activity of this compound is intrinsically linked to its hydrolysis product, salicylic acid. Salicylates exert their effects through several mechanisms, the most prominent being the inhibition of prostaglandin (B15479496) synthesis.
Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory mechanism of salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Salicylic acid is known to inhibit both COX-1 and COX-2. This inhibition reduces the local production of prostaglandins, thereby mitigating the inflammatory response. Some evidence also suggests that salicylates can suppress the transcription of the COX-2 gene, further reducing the inflammatory cascade.
Prostaglandin synthesis pathway and salicylate inhibition.
Other Potential Mechanisms of Action
Beyond COX inhibition, salicylates may exert anti-inflammatory effects through other pathways:
-
NF-κB Inhibition: Salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.
-
Adenosine (B11128) Release: At therapeutic concentrations, salicylates can induce the release of adenosine, which has its own anti-inflammatory properties mediated through adenosine receptors.
Keratolytic Activity
Salicylic acid is well-known for its keratolytic properties, meaning it can soften and slough off the outer layer of the skin. This action is beneficial for exfoliation, unclogging pores, and treating certain skin conditions. As a prodrug, this compound can deliver salicylic acid to the skin to exert these effects in a potentially more controlled or sustained manner.
Toxicological Profile
This compound has been evaluated for its safety in cosmetic applications and has been found to have a low toxicity profile. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe as used in cosmetics when formulated to be non-irritating and non-sensitizing.
| Test | Species | Result | Source(s) |
| Acute Oral Toxicity | Rat | LD₅₀ > 4.83 g/kg (No toxicity observed at this level) | |
| Dermal Irritation | Rabbit | Not irritating | |
| Ocular Irritation | Rabbit | Not an irritant | |
| Genotoxicity | Various assays | Generally negative |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity and safety of salicylate esters like this compound.
In Vitro Skin Permeation using Franz Diffusion Cells
This protocol outlines the measurement of a substance's absorption through a skin membrane.
-
Objective: To quantify the percutaneous absorption and flux of the test substance.
-
Apparatus: Franz-type diffusion cells, water bath with circulator, magnetic stirrers, HPLC system.
-
Membrane: Excised human or porcine skin, dermatomed to a uniform thickness (e.g., 500 µm).
-
Procedure:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32°C to mimic skin surface temperature.
-
Apply a precise amount of the test formulation (containing this compound) to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
After each sample collection, replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
At the end of the experiment, analyze the concentration of the test substance (and its metabolites, like salicylic acid) in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of the substance permeated per unit area over time and determine the steady-state flux.
-
Workflow for in vitro skin permeation study.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method to screen for COX-1 and COX-2 inhibitory activity.
-
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test substance against COX-1 and COX-2.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer, test substance (e.g., salicylic acid, as this compound would need to be hydrolyzed first), known inhibitors (for positive controls), ELISA kit for prostaglandin E₂ (PGE₂).
-
Procedure:
-
In a multi-well plate, add the assay buffer, heme cofactor, and the enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test substance to the wells. Include wells with no inhibitor (vehicle control) and a known inhibitor (positive control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a short, precise period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a stannous chloride solution or acid).
-
Quantify the amount of PGE₂ produced in each well using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test substance relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Acute Toxicity and Irritation Testing
These studies are typically conducted according to standardized OECD guidelines.
-
Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure): [12][13][14][15][16] This method involves administering the substance at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to a small number of animals (usually rats) to identify a dose that causes evident toxicity but not mortality. Observations are made for 14 days.
-
Acute Dermal Irritation/Corrosion (OECD 404): [17][18][19][20][21] A single dose of the substance is applied to a small patch of skin on an animal (usually a rabbit) for 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days to assess the degree and reversibility of irritation.
-
Acute Eye Irritation/Corrosion (OECD 405): [22][23][24][25][26] A single dose of the substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specified intervals to determine the level of irritation and its reversibility.
Conclusion
This compound is a lipophilic ester of salicylic acid with a favorable safety profile, primarily used in cosmetic formulations. While direct research into its specific biological activities is limited, its mechanism of action can be confidently inferred from the extensive knowledge of the salicylate class of compounds. Upon topical application, it is expected to function as a prodrug, penetrating the stratum corneum and subsequently hydrolyzing to release salicylic acid in the viable skin layers. The liberated salicylic acid is then responsible for exerting biological effects, most notably the anti-inflammatory action through the inhibition of COX enzymes and prostaglandin synthesis. Its high lipophilicity suggests it may offer advantages in terms of skin penetration and retention, potentially providing a sustained local delivery of salicylic acid. Further research is warranted to quantify the specific dermal absorption and hydrolysis kinetics of this compound and to directly measure its effects on inflammatory markers in skin models. Such studies would provide a more complete understanding of its biological profile and could expand its potential therapeutic applications.
References
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- 2. paulaschoice.co.uk [paulaschoice.co.uk]
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- 5. Page loading... [wap.guidechem.com]
- 6. CAS # 85252-25-1, this compound: more information. [ww.chemblink.com]
- 7. 85252-25-1 | CAS DataBase [m.chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound, 85252-25-1 [thegoodscentscompany.com]
- 10. This compound CAS#: 85252-25-1 [m.chemicalbook.com]
- 11. PubChemLite - this compound (C17H26O3) [pubchemlite.lcsb.uni.lu]
- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 13. scribd.com [scribd.com]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. nucro-technics.com [nucro-technics.com]
- 20. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 21. oecd.org [oecd.org]
- 22. nucro-technics.com [nucro-technics.com]
- 23. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 24. oecd.org [oecd.org]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Synthesis and Scientific Profile of Isodecyl Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodecyl salicylate (B1505791), the ester of salicylic (B10762653) acid and isodecyl alcohol, is a compound primarily utilized in the cosmetics industry as a skin-conditioning agent, emollient, and plasticizer. While not a therapeutic drug in the classical sense, its synthesis and properties are of significant interest to researchers in dermatology, cosmetic science, and formulation chemistry. This technical guide provides an in-depth overview of the historical context of salicylate esters, the synthetic routes to isodecyl salicylate, detailed experimental protocols, and its known physicochemical and biological properties. Quantitative data are presented in tabular format for clarity, and key chemical pathways and experimental workflows are visualized using diagrams.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader history of salicylic acid and its esters. Salicylic acid itself has been known for centuries for its medicinal properties, famously derived from willow bark. The esterification of salicylic acid to produce various salicylate esters was a significant development in the late 19th and early 20th centuries, aimed at modifying its properties for different applications. While the specific discovery of this compound is not well-documented as a singular historical event, its development can be understood as part of the ongoing effort to create novel esters with desirable physical and chemical properties for industrial applications, particularly in the cosmetics and personal care sectors.
The primary synthetic route to this compound is through the Fischer esterification of salicylic acid with isodecyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water produced during the reaction.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in formulations and for its analysis.
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₃ |
| Molecular Weight | 278.39 g/mol |
| CAS Number | 85252-25-1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~350-370 °C (estimated) |
| Solubility | Insoluble in water; soluble in organic solvents |
| Refractive Index | ~1.49 - 1.51 |
Synthesis of this compound
The synthesis of this compound is a straightforward application of the Fischer esterification reaction. The general reaction scheme is depicted below.
Detailed Experimental Protocol (Representative)
This protocol describes a representative laboratory-scale synthesis of this compound.
Materials:
-
Salicylic acid (1.0 eq)
-
Isodecyl alcohol (1.2 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Toluene (as solvent and for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add salicylic acid, isodecyl alcohol, and toluene.
-
Slowly add the catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected or TLC indicates consumption of starting material), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
A workflow for the synthesis and purification is shown below.
Spectroscopic Characterization (Expected)
4.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicylate moiety, the protons of the isodecyl chain, and the phenolic hydroxyl group.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (4H) | 6.8 - 7.8 | Multiplets |
| -OCH₂- (2H) | ~4.3 | Triplet |
| Isodecyl chain (-CH₂-, -CH-) | 0.8 - 1.8 | Multiplets |
| Isodecyl terminal -CH₃ (6H) | ~0.9 | Doublet |
| Phenolic -OH (1H) | 9.0 - 11.0 | Singlet (broad) |
4.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the isodecyl chain.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | ~170 |
| Aromatic C-O | ~161 |
| Aromatic C-H | 117 - 136 |
| Aromatic C-CO | ~112 |
| -OCH₂- | ~66 |
| Isodecyl chain | 20 - 40 |
4.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (phenolic) | 3100 - 3300 (broad) |
| C-H (aliphatic) | 2850 - 2960 |
| C=O (ester) | 1680 - 1720 |
| C=C (aromatic) | 1450 - 1600 |
| C-O (ester) | 1200 - 1300 |
4.4. Mass Spectrometry
In mass spectrometry with electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 278. Key fragmentation patterns would likely involve the loss of the isodecyl chain and cleavage of the ester bond, leading to a prominent peak corresponding to the salicylic acid fragment at m/z = 120.
Mechanism of Action in Skin Conditioning
This compound's primary role in cosmetics is as a skin-conditioning agent and emollient. The salicylic acid moiety is known for its keratolytic properties, meaning it helps to soften and slough off the outer layer of skin cells. This action is believed to contribute to a smoother skin texture and the unclogging of pores. The long, branched isodecyl chain provides emollient properties, helping to form a protective layer on the skin that reduces water loss and improves skin feel.
A simplified representation of its proposed mechanism of action on the skin is provided below.
Conclusion
This compound is a synthetically accessible ester with valuable properties for the cosmetics industry. Its synthesis via Fischer esterification is a well-established and scalable process. The compound's dual functionality, with the salicylate moiety providing keratolytic effects and the isodecyl chain imparting emollience, makes it an effective skin-conditioning agent. While it is not a primary focus of pharmaceutical research, a thorough understanding of its synthesis, characterization, and mechanism of action is crucial for formulation scientists and researchers in related fields. This guide provides a foundational overview of these aspects to support further research and development.
isodecyl salicylate physical and chemical characteristics
Introduction
Isodecyl salicylate (B1505791), with the CAS number 85252-25-1, is the ester formed from the reaction of salicylic (B10762653) acid and isodecyl alcohol.[1] It is primarily utilized in the cosmetics industry as an antistatic agent and a skin-conditioning agent.[2][3][4] Its emollient properties contribute to skin softening and enhance the spreadability of topical formulations.[5][6] This technical guide provides a comprehensive overview of the physical and chemical characteristics of isodecyl salicylate, detailed experimental protocols for its synthesis and analysis, and a summary of its known chemical reactivity.
Physical and Chemical Characteristics
This compound is a derivative of salicylic acid, a well-known beta-hydroxy acid.[7] The addition of the isodecyl group, a branched ten-carbon alkyl chain, significantly influences its physical properties, rendering it more oil-soluble and suitable for cosmetic formulations.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₆O₃ | [8][9] |
| Molecular Weight | 278.4 g/mol | [8][9] |
| IUPAC Name | 8-methylnonyl 2-hydroxybenzoate | [8] |
| Synonyms | Keratoplast, EDESAL, DERMOL IDSA | [8] |
| Boiling Point | 362.66 °C (estimated at 760 mm Hg) | [2] |
| Flash Point | 138.40 °C (estimated) | [2] |
| Solubility in Water | 0.07222 mg/L at 25 °C (estimated) | [2] |
| LogP (o/w) | 6.833 (estimated) | [2][10] |
Experimental Protocols
1. Synthesis of this compound via Fischer Esterification
The primary method for synthesizing this compound is through the Fischer esterification of salicylic acid with isodecyl alcohol.[5] This acid-catalyzed reaction is a standard procedure for the formation of esters.
-
Materials:
-
Salicylic acid
-
Isodecyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Toluene or xylene (for azeotropic water removal)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Organic solvent for extraction (e.g., dichloromethane)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid and a molar excess of isodecyl alcohol in toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux (typically between 80-120°C).[5] Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.
-
After cooling to room temperature, neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution in a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or column chromatography to achieve a purity of over 98%.[5]
-
2. Analytical Validation
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are employed to determine the purity of the final product and to identify any byproducts, such as residual salicylic acid.[5]
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show characteristic peaks for the hydroxyl group, the ester carbonyl group, and the aromatic ring.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons in the isodecyl and salicylate moieties.[11]
-
Chemical Reactivity
This compound can undergo several chemical reactions, primarily involving the ester functional group.
-
Hydrolysis: In the presence of an acid or base catalyst and water, this compound can be hydrolyzed back to its parent compounds: salicylic acid and isodecyl alcohol.[5] This is the reverse of the esterification reaction.
Mandatory Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Hydrolysis of this compound.
Caption: Analytical workflow for this compound validation.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2][8] The Cosmetic Ingredient Review (CIR) Panel concluded that this compound is safe for use in cosmetics when formulated to be non-irritating and non-sensitizing.[8] However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment. A detailed Safety Data Sheet (SDS) should be consulted before handling.[9]
References
- 1. ewg.org [ewg.org]
- 2. This compound, 85252-25-1 [thegoodscentscompany.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. specialchem.com [specialchem.com]
- 5. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 6. This compound (Explained + Products) [incidecoder.com]
- 7. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound CAS#: 85252-25-1 [m.chemicalbook.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Isodecyl Salicylate: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of isodecyl salicylate (B1505791), a common ingredient in cosmetic and personal care formulations. This document details its solubility in various solvent systems, outlines established experimental protocols for solubility determination, and presents a conceptual workflow for these procedures.
Core Concepts and Solubility Profile
Isodecyl salicylate is the ester of isodecyl alcohol and salicylic (B10762653) acid. Its chemical structure, featuring a bulky, branched alkyl chain, renders it highly lipophilic and hydrophobic. This characteristic is central to its function as a skin-conditioning agent and emollient in topical products. The branched nature of the isodecyl group enhances its miscibility with a wide range of non-polar substances and improves its ability to form a protective, hydrating layer on the skin.[1]
Data Presentation: Solubility of this compound in Various Solvents
The following table summarizes the expected solubility profile of this compound based on available data and chemical principles.
| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |
| Aqueous Solvents | Water | Insoluble (0.07222 mg/L @ 25 °C)[2] | The large, non-polar isodecyl group dominates the molecule, making it incompatible with the polar hydrogen-bonding network of water. |
| Polar Protic Solvents | Ethanol, Isopropanol | Likely Soluble/Miscible | While the molecule is predominantly non-polar, the hydroxyl and ester groups can interact with the hydroxyl groups of short-chain alcohols, allowing for some degree of solubility. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Likely Soluble/Miscible | The polarity of these solvents is sufficient to interact with the ester and hydroxyl moieties of this compound, while their organic nature accommodates the long alkyl chain. |
| Non-Polar/Lipophilic Solvents | Mineral Oil, Isopropyl Myristate, Caprylic/Capric Triglyceride, Silicones | Highly Miscible | As a lipophilic substance, this compound readily mixes with other oils, esters, and non-polar cosmetic ingredients.[1] This is a key property for its use in emulsions and anhydrous formulations. |
| Glycols | Propylene Glycol, Glycerin | Limited to Moderate Solubility | The solubility in glycols is expected to be lower than in less polar organic solvents due to the increased polarity and hydrogen bonding capacity of glycols. |
Experimental Protocols for Solubility Determination
Standardized methods are crucial for accurately determining the solubility of a substance. The following protocols are widely accepted and applicable for assessing the solubility of this compound.
OECD Guideline 105: Water Solubility
For determining the very low water solubility of this compound, the Column Elution Method described in OECD Guideline 105 is appropriate for substances with solubility below 10⁻² g/L.
Methodology:
-
Preparation of the Column: A microcolumn is packed with an inert support material, such as glass beads, and coated with an excess of the test substance, this compound.
-
Elution: Water is passed through the column at a slow, constant flow rate.
-
Equilibration: The water passing through the column becomes saturated with this compound.
-
Analysis: The eluate is collected, and the concentration of this compound is determined using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The water solubility is calculated from the concentration of the substance in the saturated eluate.
Shake-Flask Method for Equilibrium Solubility
The Shake-Flask Method is the most common and reliable technique for determining the equilibrium solubility of a substance in various solvents.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a flask containing the solvent of interest.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to reach equilibrium. This is typically 24 to 72 hours, which should be confirmed by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solid to settle. The saturated solution is then separated from the excess solid by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Replicates: The experiment is performed in triplicate to ensure the reliability of the results.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship of this compound's properties to its applications.
Caption: Experimental Workflow for the Shake-Flask Solubility Method.
Caption: Relationship between Properties, Solubility, and Applications.
References
Spectroscopic Data Interpretation of Isodecyl Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for isodecyl salicylate (B1505791), a branched-chain ester of salicylic (B10762653) acid. Isodecyl salicylate (C17H26O3) is utilized in various cosmetic and pharmaceutical applications.[1][2] A thorough understanding of its spectroscopic characteristics is crucial for quality control, structural elucidation, and formulation development. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
This compound is the ester formed from salicylic acid and isodecyl alcohol (8-methyl-1-nonanol). Its chemical structure dictates its spectroscopic behavior.
-
IUPAC Name: 8-methylnonyl 2-hydroxybenzoate[3]
-
Molecular Formula: C17H26O3[3]
-
Molecular Weight: 278.39 g/mol [4]
-
SMILES: CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃, based on data from analogous salicylate esters.[5][6]
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | Singlet | 1H | Ar-OH |
| ~7.8 | Doublet of doublets | 1H | Ar-H (Position 6) |
| ~7.4 | Triplet of doublets | 1H | Ar-H (Position 4) |
| ~6.9 | Doublet | 1H | Ar-H (Position 3) |
| ~6.8 | Triplet | 1H | Ar-H (Position 5) |
| ~4.3 | Triplet | 2H | -O-CH₂ - |
| ~1.8 | Multiplet | 1H | -CH (CH₃)₂ |
| ~1.6 | Multiplet | 2H | -O-CH₂-CH₂ - |
| ~1.3-1.5 | Multiplet | 10H | -(CH₂ )₅- |
| ~0.9 | Doublet | 6H | -CH(CH₃ )₂ |
The aromatic protons of the salicylate moiety typically appear in the range of 6.8 to 7.8 ppm.[5] The phenolic hydroxyl proton is highly deshielded and appears as a singlet at a high chemical shift. The protons of the isodecyl chain will exhibit characteristic multiplets, with the protons alpha to the ester oxygen appearing furthest downfield.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O |
| ~161 | C -OH (Aromatic) |
| ~136 | Ar-C H (Position 4) |
| ~130 | Ar-C H (Position 6) |
| ~119 | Ar-C H (Position 5) |
| ~117 | Ar-C H (Position 3) |
| ~112 | Ar-C (Position 1) |
| ~65 | -O-C H₂- |
| ~39 | -C H(CH₃)₂ |
| ~30-37 | -(C H₂)₅- |
| ~28 | -CH₂-C H₂-CH(CH₃)₂ |
| ~22 | -CH(C H₃)₂ |
In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most deshielded. The aromatic carbons appear in the typical range of 110-160 ppm.[6][7] The carbons of the isodecyl chain will be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Broad, Strong | O-H stretch (phenolic) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (ester) |
| ~1610, 1485 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
The IR spectrum of this compound is expected to be dominated by a broad O-H stretching band for the phenolic hydroxyl group and a strong C=O stretching band for the ester carbonyl. The presence of the long alkyl chain will be confirmed by strong C-H stretching absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 278 | [M]⁺ (Molecular ion) |
| 138 | [C₇H₆O₃]⁺ (Salicylic acid fragment) |
| 121 | [C₇H₅O₂]⁺ (Fragment from loss of OH from salicylic acid) |
| 141 | [C₁₀H₂₁]⁺ (Isodecyl fragment) |
In the mass spectrum of this compound, the molecular ion peak is expected at an m/z of 278. A prominent peak at m/z 138, corresponding to the salicylic acid moiety, is anticipated due to the cleavage of the ester bond.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for this compound.
Synthesis of this compound
This compound can be synthesized via Fischer esterification of salicylic acid with isodecyl alcohol.[8][9]
-
Combine salicylic acid (1 equivalent) and isodecyl alcohol (1.5 equivalents) in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux for several hours.
-
After cooling, dilute the mixture with an organic solvent and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
NMR Spectroscopy
-
Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Place a drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the structure and the expected data.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Relationship between the chemical structure of this compound and its expected spectroscopic signals.
References
- 1. ewg.org [ewg.org]
- 2. specialchem.com [specialchem.com]
- 3. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Methyl salicylate(119-36-8) 13C NMR [m.chemicalbook.com]
- 8. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Isodecyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of isodecyl salicylate (B1505791). Due to the limited availability of direct experimental studies on this specific molecule, this guide synthesizes available physical data, outlines detailed experimental protocols for its analysis based on established methods for similar compounds, and presents a theoretical degradation profile.
Physicochemical Properties of Isodecyl Salicylate
This compound is the ester of salicylic (B10762653) acid and isodecyl alcohol.[1][2] It is primarily used in cosmetics as a skin conditioning agent and an antistatic agent.[2][3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C17H26O3 | [4][5] |
| Molecular Weight | 278.4 g/mol | [4][5] |
| CAS Number | 85252-25-1 | [4][6] |
| Boiling Point | 362.66 °C @ 760.00 mm Hg (estimated) | [6] |
| Flash Point | 138.40 °C (281.00 °F) TCC (estimated) | [6] |
| Decomposition Temperature | No data available | [4] |
| Water Solubility | 0.07222 mg/L @ 25 °C (estimated) | [6] |
| logP (o/w) | 6.833 (estimated) | [6] |
Note: Much of the available data is estimated, highlighting the need for empirical studies to determine these properties with greater accuracy.
Thermal Stability Profile
Currently, there is no publicly available experimental data specifically detailing the thermal decomposition temperature of this compound.[4] Safety Data Sheets typically list the decomposition temperature as "no data available".[4] The estimated boiling point of 362.66 °C suggests that the compound is stable at lower temperatures.[6] The estimated flash point of 138.40 °C indicates the temperature at which the vapor can ignite in the presence of an ignition source.[6]
To definitively determine the thermal stability of this compound, experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are required.
Theoretical Degradation Profile
In the absence of specific studies on the thermal degradation of this compound, a potential degradation pathway can be inferred from the known chemistry of salicylate esters and general mechanisms of ester pyrolysis. The primary degradation pathway at elevated temperatures is likely to be the cleavage of the ester bond.
3.1. Potential Degradation Pathways
The most probable thermal degradation mechanism for this compound involves the scission of the ester linkage.[7] This can occur through several pathways, including hydrolysis if water is present, or through pyrolytic elimination reactions. A likely primary degradation pathway would be the hydrolysis of the ester back to its constituent parts: salicylic acid and isodecyl alcohol.[8] At higher temperatures, further decomposition of these initial products could occur.
Caption: Potential Thermal Degradation Pathway of this compound.
3.2. Identification of Degradation Products
To identify the actual degradation products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be necessary.[7][9] This method involves heating the sample to its decomposition temperature and then separating and identifying the volatile fragments produced.
Experimental Protocols
The following section details the methodologies for key experiments to determine the thermal stability and degradation profile of this compound. These protocols are based on standard methods used for the analysis of similar organic esters.[10][11]
4.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and the thermal stability of a material.[12]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program:
-
Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Analysis: Plot the percentage of weight loss against temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).
4.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and to study thermal decomposition.[10][11]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
Heating Program:
-
Equilibrate at a starting temperature (e.g., -50 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the expected decomposition range (e.g., 400 °C).
-
-
Data Analysis: Plot the heat flow against temperature. Endothermic and exothermic peaks can indicate melting and decomposition, respectively.
Caption: Experimental Workflow for Thermal Analysis.
4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This technique is used to identify the volatile and semi-volatile products of thermal decomposition.
-
Instrument: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.
-
GC Separation: The volatile degradation products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
Column: A suitable capillary column (e.g., a non-polar or mid-polar column).
-
Oven Program: A temperature program is used to elute the separated compounds (e.g., start at 50 °C, ramp to 300 °C at 10 °C/min).
-
-
MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification by comparison to spectral libraries.[13]
Summary and Future Outlook
The thermal stability and degradation profile of this compound are not well-documented in publicly available literature. While some physical properties have been estimated, crucial data such as the decomposition temperature are missing. Based on the chemistry of similar esters, the primary thermal degradation pathway is likely to involve the cleavage of the ester bond, yielding salicylic acid and isodecyl alcohol as initial products.
To provide a definitive understanding of its thermal behavior, rigorous experimental analysis using techniques such as TGA, DSC, and Py-GC/MS is essential. The protocols outlined in this guide provide a framework for researchers to conduct these necessary investigations. Such studies are crucial for ensuring the safe handling, storage, and application of this compound in various formulations, particularly in the pharmaceutical and cosmetic industries.
References
- 1. ewg.org [ewg.org]
- 2. paulaschoice.it [paulaschoice.it]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 85252-25-1 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Isodecyl Salicylate: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodecyl salicylate (B1505791), the ester of salicylic (B10762653) acid and isodecyl alcohol, is a lipophilic compound primarily utilized in the cosmetics industry as a skin-conditioning agent.[1] While direct research into its specific pharmacological activities is limited, its chemical structure as a salicylate ester suggests a range of potential research applications stemming from the well-documented properties of its parent compound, salicylic acid. This technical guide consolidates the available information on isodecyl salicylate and related salicylate esters to provide a framework for future research. It outlines potential applications in dermatology and anti-inflammatory research, details relevant experimental protocols, and presents signaling pathways that may be modulated by this compound. The information herein is intended to serve as a foundational resource for scientists investigating the therapeutic potential of this compound.
Introduction
This compound (CAS 85252-25-1) is a synthetic ester with the molecular formula C17H26O3.[2] Its structure combines the aromatic, anti-inflammatory moiety of salicylic acid with a long, branched alkyl chain, rendering it significantly more oil-soluble than salicylic acid. This increased lipophilicity is a key characteristic that may influence its biological activity, particularly in topical applications. While its current use is predominantly in cosmetic formulations for its emollient properties, the known biological activities of other salicylates provide a strong rationale for investigating this compound in a therapeutic context.[1][3]
Potential areas of research include its use as a topical anti-inflammatory agent, a comedolytic agent in the treatment of acne, and a modulator of keratinocyte differentiation in hyperkeratotic skin disorders. Its enhanced lipophilicity may allow for deeper penetration into the stratum corneum and sebaceous follicles compared to salicylic acid, potentially leading to improved efficacy and reduced irritation.
Physicochemical and Toxicological Data
Quantitative data for this compound is sparse in the scientific literature. The following tables summarize the available physicochemical properties and acute toxicity data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H26O3 | [2] |
| Molecular Weight | 278.4 g/mol | [2] |
| IUPAC Name | 8-methylnonyl 2-hydroxybenzoate | [2] |
| CAS Number | 85252-25-1 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
Table 2: Acute Oral Toxicity of Salicylate Esters in Rats
| Compound | LD50 | Reference |
| This compound | No toxicity at levels as high as 4.83 g/kg | [4] |
| Butyloctyl Salicylate | > 5 g/kg | [4] |
| Ethylhexyl Salicylate | > 2 g/kg | [4] |
| Methyl Salicylate | 0.887 - 1.25 g/kg | [4] |
| Tridecyl Salicylate | > 1.98 g/kg | [4] |
Potential Research Applications and Underlying Mechanisms
The research potential of this compound can be extrapolated from the known mechanisms of salicylic acid and the influence of its esterification.
Anti-inflammatory Effects via COX and NF-κB Inhibition
Salicylates are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[5] Furthermore, salicylic acid has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[6] The esterification to this compound may enhance its ability to penetrate cell membranes and exert these effects intracellularly.
Dermatological Applications: Comedolytic and Keratolytic Effects
Salicylic acid is a widely used comedolytic and keratolytic agent in dermatology.[7] It functions by solubilizing the intercellular cement that binds corneocytes in the stratum corneum, leading to desquamation. This action is beneficial in conditions such as acne vulgaris and psoriasis.[8][9] The lipophilic nature of this compound may enhance its penetration into the lipid-rich environment of the pilosebaceous unit, suggesting it could be a more targeted and potentially less irritating alternative to salicylic acid for these applications.
Modulation of Keratinocyte Differentiation
Abnormal keratinocyte differentiation is a hallmark of several skin diseases, including psoriasis.[10] Salicylic acid has been shown to influence this process. Given its potential for enhanced skin penetration, this compound could be investigated for its effects on the expression of keratinocyte differentiation markers such as involucrin (B1238512) and filaggrin.
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to investigate the potential research applications of this compound.
Synthesis and Characterization of this compound
This protocol describes a general acid-catalyzed esterification for the synthesis of salicylate esters.
Materials:
-
Salicylic acid
-
Isodecyl alcohol (8-methyl-1-nonanol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Procedure:
-
In a round-bottom flask, combine salicylic acid (1.0 eq), isodecyl alcohol (1.2 eq), and toluene.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture.
-
Heat the reaction mixture to reflux and collect the water formed using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
In Vitro Skin Permeation Study
This protocol uses Franz diffusion cells to assess the percutaneous absorption of this compound.
Materials:
-
This compound
-
Excised human or porcine skin
-
Franz diffusion cells
-
Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., polysorbate 80) as the receptor fluid
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a formulation of this compound in a suitable vehicle.
-
Mount excised full-thickness skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor fluid and maintain at 32°C.
-
Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, collect aliquots from the receptor fluid and replace with fresh fluid.
-
Analyze the collected samples for the concentration of this compound and any potential metabolite (salicylic acid) using a validated HPLC method.
-
Calculate the cumulative amount of permeated drug per unit area and plot against time to determine the flux.
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Tumor necrosis factor-alpha (TNF-α) or other NF-κB activator
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed keratinocytes in a multi-well plate.
-
Transfect the cells with the NF-κB luciferase reporter plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration or a co-transfected control plasmid.
-
Calculate the percentage inhibition of NF-κB activity by this compound.
Conclusion and Future Directions
This compound presents an intriguing subject for further scientific investigation. Its lipophilic nature, combined with the known biological activities of the salicylate moiety, suggests a promising potential for development as a topical therapeutic agent. Future research should focus on obtaining specific quantitative data on its anti-inflammatory, comedolytic, and keratinocyte-modulating effects. Direct comparisons with salicylic acid and other salicylate esters in relevant in vitro and in vivo models will be crucial to elucidate its unique properties and potential advantages. Furthermore, detailed studies on its metabolism within the skin are necessary to understand its mechanism of action and to design optimized formulations for targeted delivery. The experimental frameworks provided in this guide offer a starting point for researchers to explore the untapped therapeutic potential of this compound.
References
- 1. ewg.org [ewg.org]
- 2. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical Therapy in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcadonline.com [jcadonline.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. us.typology.com [us.typology.com]
- 10. Deregulation of keratinocyte differentiation and activation: a hallmark of venous ulcers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Isodecyl Salicylate: A Detailed Guide to Pathways and Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
Application Note
Isodecyl salicylate (B1505791), an ester of salicylic (B10762653) acid and isodecyl alcohol, is a compound of interest in various fields, including cosmetics and pharmaceuticals, valued for its properties as a skin-conditioning agent and emollient. This document provides a comprehensive overview of the primary synthesis pathways for isodecyl salicylate, focusing on the widely utilized Fischer-Speier esterification method. Detailed experimental protocols, reaction conditions, and quantitative data are presented to guide researchers in the successful synthesis and purification of this compound.
The synthesis of this compound is most commonly achieved through the direct esterification of salicylic acid with isodecyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation. Alternative catalysts, including solid superacids and ion-exchange resins, offer potential advantages in terms of reusability and reduced corrosiveness.
This guide will delve into the specifics of these methodologies, providing a comparative analysis of different catalytic systems and their impact on reaction efficiency, product yield, and purity. The information presented is intended to serve as a practical resource for laboratory-scale synthesis and to provide a foundation for process optimization and scale-up.
Synthesis Pathways
The principal pathway for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the protonation of the carboxylic acid group of salicylic acid by a strong acid catalyst, which enhances its electrophilicity. The nucleophilic isodecyl alcohol then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation of the catalyst yields the this compound ester.
To drive the equilibrium of this reversible reaction towards the product side, water is continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or xylene.
An alternative approach involves transesterification, where a more readily available salicylate ester, such as methyl salicylate, is reacted with isodecyl alcohol in the presence of a suitable catalyst.
Key Reaction Parameters
Several factors influence the outcome of the this compound synthesis:
-
Catalyst: Strong mineral acids (e.g., sulfuric acid), sulfonic acids (e.g., p-toluenesulfonic acid), solid acid catalysts (e.g., superacids, ion-exchange resins), and enzymatic catalysts can be employed. The choice of catalyst affects reaction rate, yield, and the need for subsequent purification steps.
-
Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to increase the reaction rate. Temperatures in the range of 80-190°C are commonly reported for similar salicylate ester syntheses.[1]
-
Reactant Molar Ratio: An excess of one reactant, usually the alcohol, can be used to shift the equilibrium towards the product.
-
Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene or xylene, is often used to facilitate water removal.[1]
-
Reaction Time: The duration of the reaction depends on the specific conditions and can range from a few hours to several hours.
Experimental Protocols
The following protocols are provided as detailed methodologies for the synthesis of this compound. These are model protocols based on established procedures for similar salicylate esters and may require optimization for specific laboratory conditions and desired outcomes.
Protocol 1: Sulfuric Acid Catalyzed Esterification
This protocol describes the synthesis of this compound using concentrated sulfuric acid as the catalyst and toluene as the azeotropic solvent.
Materials:
-
Salicylic Acid
-
Isodecyl Alcohol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add salicylic acid and isodecyl alcohol. A typical molar ratio is 1:1.2 (salicylic acid:isodecyl alcohol).
-
Solvent and Catalyst Addition: Add toluene to the flask (approximately 2 mL per gram of salicylic acid). While stirring, slowly add concentrated sulfuric acid (typically 1-2% by weight of the reactants).
-
Azeotropic Reflux: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction. This typically takes 4-8 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution during the bicarbonate wash.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation or column chromatography to achieve high purity (>98%).[1]
Protocol 2: Solid Acid Catalyst (e.g., Sulfated Zirconia) Mediated Esterification
This protocol utilizes a reusable solid acid catalyst, which simplifies the work-up procedure.
Materials:
-
Salicylic Acid
-
Isodecyl Alcohol
-
Solid Acid Catalyst (e.g., sulfated zirconia, Amberlyst-15)
-
Toluene (optional, for azeotropic removal of water)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Reaction flask with overhead stirrer and condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction flask, combine salicylic acid, isodecyl alcohol, and the solid acid catalyst (typically 5-10% by weight of salicylic acid).
-
Reaction: Heat the mixture with vigorous stirring. If using an azeotropic solvent, set up a Dean-Stark trap. The reaction temperature will depend on the catalyst but is often in the range of 120-190°C. Monitor the reaction progress by TLC or GC.
-
Catalyst Removal: After the reaction is complete, cool the mixture and filter to recover the solid catalyst. The catalyst can be washed with a solvent, dried, and reused.
-
Purification: The filtrate, containing the this compound, can be purified by removing the solvent (if used) under reduced pressure, followed by vacuum distillation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of salicylate esters, which can be extrapolated for the synthesis of this compound.
| Parameter | Sulfuric Acid Catalysis | Solid Superacid (SO₄²⁻/TiO₂-WO₃) Catalysis (for Isooctyl Salicylate) | Sodium Hydrogen Sulfate Catalysis (for Isooctyl Salicylate) |
| Catalyst Loading | 1-2 wt% of reactants | 3.5 wt% of total raw material mass | Not specified |
| Reactant Molar Ratio (Acid:Alcohol) | 1:1.2 - 1:3 | Not specified | 1:1.5 - 1:3 |
| Solvent | Toluene or Xylene | None (neat) | n-Heptane |
| Temperature | 80-140°C (Reflux) | 190°C (Reflux) | 110°C (Reflux) |
| Reaction Time | 4-8 hours | 5 hours | 8-10 hours |
| Yield | Typically >85% | >80% | >95% (conversion >99%) |
| Purity | >98% after purification | >98% (GC) | >99.5% (GC) |
Visualizations
This compound Synthesis Pathway
Caption: Fischer-Speier esterification of salicylic acid with isodecyl alcohol.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for this compound synthesis and purification.
References
Application Note and Protocol for the Esterification of Salicylic Acid with Isodecyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecyl salicylate (B1505791) is an ester formed from the reaction of salicylic (B10762653) acid and isodecyl alcohol.[1][2] It finds applications in the cosmetics and personal care industry as a skin conditioning agent and antistatic ingredient.[3][4] The synthesis of isodecyl salicylate is typically achieved through Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][6] This reaction is a reversible process, and strategies are often employed to drive the equilibrium towards the formation of the ester product, such as using an excess of one reactant or removing water as it is formed.[6][7] This document provides a detailed protocol for the synthesis of this compound, adaptable for research and development purposes.
Reaction Principle
The esterification of salicylic acid with isodecyl alcohol is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic.[6] The nucleophilic oxygen of isodecyl alcohol then attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation of the carbonyl oxygen yields the final ester product, this compound.[7]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a similar long-chain alkyl salicylate, isooctyl salicylate, which can be used as a benchmark for the synthesis of this compound.[8]
| Parameter | Value | Reference |
| Molar Ratio (Salicylic Acid:Isooctyl Alcohol) | 1:3 | [8] |
| Catalyst | Solid Superacid (SO₄²⁻/TiO₂-WO₃) | [8] |
| Catalyst Loading | 3.5% of total reactant mass | [8] |
| Reaction Temperature | 190°C | [8] |
| Reaction Time | 5 hours | [8] |
| Product Yield | >80% | [8] |
| Product Purity (GC) | >98% | [8] |
Experimental Protocol
This protocol details the synthesis of this compound via Fischer esterification using a solid acid catalyst.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Salicylic Acid | C₇H₆O₃ | 138.12 | Starting material |
| Isodecyl Alcohol | C₁₀H₂₂O | 158.28 | Reactant |
| Solid Superacid Catalyst (e.g., SO₄²⁻/TiO₂-WO₃) | - | - | Handle with care. Alternatives include concentrated sulfuric acid or boric acid.[5][8] |
| Toluene (B28343) | C₇H₈ | 92.14 | Optional, for azeotropic removal of water. |
| Dichloromethane (B109758) or Ethyl Acetate (B1210297) | CH₂Cl₂ or C₄H₈O₂ | 84.93 or 88.11 | For extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For neutralization and washing.[5] |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | For washing.[5] |
| Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate | Na₂SO₄ or MgSO₄ | 142.04 or 120.37 | For drying the organic layer.[5] |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add salicylic acid and isodecyl alcohol. A molar ratio of 1:3 (salicylic acid:isodecyl alcohol) is recommended to drive the reaction towards the product.[8]
-
Add the solid acid catalyst. The amount should be approximately 1.5-5.5% of the total mass of the reactants.[8]
-
If using a Dean-Stark apparatus for azeotropic water removal, add toluene to the flask.[5]
-
-
Esterification Reaction:
-
Assemble the reflux condenser (and Dean-Stark trap, if used) onto the round-bottom flask.
-
Heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature should be maintained around 190°C.[8]
-
Allow the reaction to proceed for approximately 4-10 hours with continuous stirring.[8]
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
If a large excess of isodecyl alcohol was used, it can be removed under reduced pressure using a rotary evaporator.[5]
-
Dilute the residue with dichloromethane or ethyl acetate and transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted salicylic acid and the acid catalyst.[5]
-
Wash the organic layer sequentially with water and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
-
Purification and Characterization:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[5]
-
The crude product can be further purified by vacuum distillation if necessary.[8]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[5]
-
Visualizations
Reaction Pathway
Caption: Fischer esterification of salicylic acid with isodecyl alcohol.
Experimental Workflow
Caption: Overall experimental workflow for this compound synthesis.
References
- 1. ewg.org [ewg.org]
- 2. paulaschoice.fr [paulaschoice.fr]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. benchchem.com [benchchem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. CN102838487A - Synthesis method of 2-ethylhexyl salicylate - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Synthesized Isodecyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecyl salicylate (B1505791), the ester of salicylic (B10762653) acid and isodecyl alcohol, is a valuable compound in the pharmaceutical and cosmetic industries, often utilized for its anti-inflammatory properties and as a sunscreen agent. Synthesis of isodecyl salicylate, typically through Fischer esterification, results in a crude product containing unreacted starting materials, byproducts, and residual catalyst. This application note provides detailed protocols for the purification of synthesized this compound to achieve high purity, suitable for research, development, and formulation. The primary purification techniques discussed are vacuum distillation, column chromatography, and recrystallization. Additionally, analytical methods for assessing the purity of the final product are presented.
Pre-Purification Workup
Prior to the main purification steps, a preliminary workup of the crude reaction mixture is essential to remove the bulk of impurities.
Protocol 1: Aqueous Wash
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water and shake gently to remove any water-soluble impurities. Allow the layers to separate and discard the lower aqueous layer.
-
To neutralize any remaining acidic catalyst (e.g., sulfuric acid) and unreacted salicylic acid, add a 5% (w/v) sodium bicarbonate solution in portions. Swirl the funnel gently and vent frequently to release any evolved carbon dioxide gas.
-
Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the drying agent to obtain the crude, dried this compound.
Purification Techniques
Vacuum Distillation
Vacuum distillation is a highly effective method for purifying high-boiling point liquids like this compound, as it allows for distillation at a lower temperature, thus preventing thermal decomposition.
Estimated Boiling Point of this compound:
-
At atmospheric pressure (760 mmHg): ~363 °C[1]
-
Estimated boiling point under vacuum (e.g., at 1 mmHg): ~175-185 °C (This is an estimation based on its atmospheric boiling point and general behavior of similar compounds under vacuum).
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease on all ground-glass joints to ensure a tight seal. Place a magnetic stir bar in the distillation flask.
-
Sample Loading: The distillation flask should not be filled to more than two-thirds of its capacity with the crude, dried this compound.
-
Applying Vacuum: Begin stirring the crude product. Slowly and carefully apply the vacuum to the system. The pressure should be gradually lowered to the desired level (e.g., 1-5 mmHg).
-
Heating: Gently and evenly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate fractions in separate receiving flasks. The main fraction of pure this compound should be collected at a stable temperature corresponding to the reduced pressure.
-
Shutdown: Once the distillation is complete, allow the apparatus to cool completely before slowly venting to atmospheric pressure.
Table 1: Vacuum Distillation Parameters and Expected Purity
| Parameter | Value |
| Pressure | 1-5 mmHg |
| Estimated Boiling Range | 175-190 °C |
| Expected Purity | >98% |
| Common Impurities Removed | Unreacted isodecyl alcohol, residual solvents |
Experimental Workflow for Vacuum Distillation
Caption: Workflow for Vacuum Distillation Purification.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For the nonpolar this compound, normal-phase chromatography is suitable.
Protocol 3: Column Chromatography
-
Stationary Phase Selection: Use silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Mobile Phase Selection: A non-polar solvent system is required. A common choice is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for this compound. A starting point could be a 95:5 or 90:10 mixture of hexane:ethyl acetate.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Table 2: Column Chromatography Parameters and Expected Purity
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 90:10 v/v) |
| Expected Purity | >99% |
| Common Impurities Removed | Unreacted salicylic acid, polar byproducts |
Experimental Workflow for Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Recrystallization
Recrystallization is a technique for purifying solid compounds. While this compound is a liquid at room temperature, this method can be effective if a suitable solvent is found in which the compound is soluble at high temperatures and insoluble at low temperatures.
Protocol 4: Recrystallization
-
Solvent Selection: The choice of solvent is critical. For a high molecular weight ester like this compound, a non-polar solvent or a mixture of solvents may be effective. Potential solvents to screen include hexanes, heptane, or a mixture of ethanol (B145695) and water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.
Table 3: Recrystallization Parameters and Expected Purity
| Parameter | Specification |
| Potential Solvents | Hexane, Heptane, Ethanol/Water |
| Expected Purity | >99% |
| Common Impurities Removed | Soluble impurities that remain in the mother liquor |
Logical Relationships in Recrystallization
Caption: Logical Steps in the Recrystallization Process.
Analytical Methods for Purity Assessment
To confirm the purity of the this compound after purification, various analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Protocol 5: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Detector: Electron Impact (EI) ionization at 70 eV.
-
Scan Range: m/z 40-500.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and quantify any non-volatile impurities.
Protocol 6: HPLC Analysis
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with 0.1% formic acid. A typical starting condition could be 85:15 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (typically around 305 nm).
-
Injection Volume: 10 µL.
Table 4: Summary of Analytical Data for Purified this compound
| Analytical Technique | Parameter | Expected Result |
| GC-MS | Purity (by peak area %) | >99% |
| Major Impurities | Below detection limit | |
| HPLC | Purity (by peak area %) | >99% |
| Retention Time | Consistent with a reference standard | |
| Appearance | - | Clear, colorless to pale yellow liquid |
| Odor | - | Characteristic, faint |
Conclusion
The purification of synthesized this compound is a critical step to ensure its suitability for various applications. The choice of purification technique will depend on the nature and quantity of the impurities present, as well as the desired final purity. A combination of a preliminary aqueous workup followed by either vacuum distillation or column chromatography is generally effective in achieving high purity (>99%). Recrystallization can be an alternative if a suitable solvent is identified. The purity of the final product should always be confirmed using appropriate analytical methods such as GC-MS and HPLC.
References
Application Notes and Protocols for Isodecyl Salicylate in In-Vitro Dermatological Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecyl salicylate (B1505791), an ester of salicylic (B10762653) acid, is recognized for its potential benefits in skincare, primarily as a gentle exfoliating agent that promotes cell renewal.[1] These properties make it a compound of interest for various dermatological applications, including treatments for conditions characterized by impaired skin barrier function and inflammation. This document provides detailed application notes and protocols for the investigation of isodecyl salicylate in in-vitro dermatological models. The methodologies described herein are based on established protocols for salicylates and other topical compounds, providing a framework for assessing the efficacy and mechanism of action of this compound on skin cells and tissues.
Mechanism of Action
Salicylates are known to exert anti-inflammatory effects through various mechanisms, primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.[2][3] Additionally, salicylates can modulate inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[3][4] this compound, as a derivative of salicylic acid, is hypothesized to share these anti-inflammatory properties. Its ester structure may influence its penetration through the stratum corneum, potentially offering a targeted delivery of the active salicylate moiety to the epidermis and dermis.
Potential Signaling Pathways Modulated by this compound
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following protocols are designed to assess the biological activities of this compound in relevant in-vitro dermatological models, including monolayer cell cultures and 3D reconstructed human epidermis models.
Cell Viability and Cytotoxicity Assays
It is crucial to determine the optimal non-toxic concentration range of this compound before conducting efficacy studies. Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red uptake can be employed.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed human epidermal keratinocytes (HEKa) or human dermal fibroblasts (HDFa) in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 1000 µM. The final solvent concentration should not exceed 0.5%. Replace the culture medium with the treatment medium.
-
Incubation: Incubate the cells with this compound for 24, 48, or 72 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Anti-Inflammatory Activity Assessment
The anti-inflammatory effects of this compound can be evaluated by measuring its ability to reduce the production of pro-inflammatory mediators in response to an inflammatory stimulus.
Protocol: Cytokine Release Assay in Keratinocytes
-
Cell Culture and Treatment: Culture HEKa cells to 80-90% confluency in 24-well plates. Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Inflammatory Challenge: Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) (1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IL-1β), to the culture medium.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in the supernatants using commercially available ELISA kits.
-
Data Analysis: Compare the cytokine levels in this compound-treated cells to those in the vehicle-treated, inflamed control cells.
Skin Barrier Function Assessment
The effect of this compound on skin barrier integrity can be studied using 3D reconstructed human epidermis models. These models mimic the stratified structure of the human epidermis and are suitable for topical applications.[6][7]
Protocol: Gene Expression Analysis in 3D Epidermis Models
-
Model Acclimatization: Upon receipt of commercial 3D reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE), place them in the provided culture medium and incubate for 24 hours.
-
Topical Application: Apply a defined amount of a formulation containing this compound or a solution of this compound in a suitable vehicle directly onto the surface of the epidermis.
-
Incubation: Incubate for 24 to 48 hours.
-
RNA Extraction: After incubation, harvest the epidermal tissue and extract total RNA using a suitable kit.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to skin barrier function. Key genes of interest include:
-
Filaggrin (FLG): A key protein for epidermal hydration and barrier integrity.
-
Loricrin (LOR): A major component of the cornified envelope.
-
Involucrin (IVL): A structural protein of the cornified envelope.
-
Aquaporin-3 (AQP3): Involved in water and glycerol (B35011) transport.[8]
-
Kallikrein-7 (KLK7): A protease involved in desquamation; its overexpression can impair barrier function.[8]
-
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression relative to the vehicle-treated control.
Experimental Workflow Diagram
Caption: General experimental workflow for in-vitro evaluation of this compound.
Data Presentation
The following tables present hypothetical quantitative data for the in-vitro effects of this compound, based on the expected activities of a salicylate derivative. These tables are for illustrative purposes and should be populated with experimental data.
Table 1: Cell Viability of Human Keratinocytes (HEKa) after 24h Exposure to this compound (MTT Assay)
| This compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100.0 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 50 | 92.1 ± 5.5 |
| 100 | 88.4 ± 7.3 |
| 500 | 75.2 ± 8.9 |
| 1000 | 55.6 ± 9.4 |
Table 2: Effect of this compound on LPS-Induced IL-6 and IL-8 Production in HEKa
| Treatment | IL-6 (pg/mL) (Mean ± SD) | IL-8 (pg/mL) (Mean ± SD) |
| Untreated Control | 50.2 ± 8.5 | 150.7 ± 25.3 |
| LPS (1 µg/mL) | 850.4 ± 75.1 | 2500.9 ± 210.6 |
| LPS + this compound (10 µM) | 675.8 ± 60.3 | 1980.4 ± 185.2 |
| LPS + this compound (50 µM) | 452.1 ± 42.9 | 1255.7 ± 110.8 |
Table 3: Relative Gene Expression of Barrier-Related Genes in 3D Epidermis Models Treated with this compound
| Gene | Fold Change vs. Vehicle Control (Mean ± SD) |
| Filaggrin (FLG) | 1.8 ± 0.3 |
| Loricrin (LOR) | 1.5 ± 0.2 |
| Involucrin (IVL) | 1.6 ± 0.25 |
| Aquaporin-3 (AQP3) | 2.1 ± 0.4 |
| Kallikrein-7 (KLK7) | 0.6 ± 0.1 |
Conclusion
The protocols and application notes provided offer a comprehensive framework for the in-vitro evaluation of this compound in dermatological models. By assessing its effects on cell viability, inflammatory responses, and skin barrier function, researchers can elucidate its mechanisms of action and potential therapeutic benefits. The use of both monolayer cultures and 3D skin models will provide a more complete understanding of the biological activities of this promising skincare ingredient.
References
- 1. jessbeauty.com [jessbeauty.com]
- 2. asp-inc.com [asp-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. straticell.com [straticell.com]
- 7. Research progress in the development of 3D skin models and their application to in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the protective effects of cosmetic ingredients on the skin barrier, based on the expression of barrier-related genes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isodecyl Salicylate as a Skin-Conditioning Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecyl salicylate (B1505791), the ester of isodecyl alcohol and salicylic (B10762653) acid, is utilized in cosmetic and dermatological formulations as a skin-conditioning agent.[1][2][3][4][5] Its functions are primarily associated with gentle exfoliation, enhancement of skin texture, and emollience.[1][2] These application notes provide a comprehensive overview of the available research, safety data, and detailed protocols for the evaluation of isodecyl salicylate's efficacy and safety as a skin-conditioning agent. Due to the limited publicly available research specifically on this compound's mechanisms, this document also includes protocols and potential mechanistic pathways derived from research on salicylic acid and other salicylates, offering a foundational framework for further investigation.
Physicochemical and Safety Data
A summary of the known physicochemical and toxicological data for this compound is presented below. The data indicates a favorable safety profile for topical applications.
| Property | Value | Reference |
| Chemical Name | This compound | --INVALID-LINK-- |
| CAS Number | 85252-25-1 | --INVALID-LINK-- |
| Function | Skin-conditioning agent, Antistatic agent | --INVALID-LINK--, --INVALID-LINK-- |
| Oral LD50 (Rat) | No toxicity at levels as high as 4.83 g/kg | --INVALID-LINK-- |
| Skin Irritation (Rabbit) | Not irritating | --INVALID-LINK-- |
| Genotoxicity | Negative in genotoxicity studies | --INVALID-LINK-- |
| CIR Conclusion | Safe as used when formulated to avoid skin irritation and sun sensitivity | --INVALID-LINK-- |
Postulated Mechanism of Action
While specific molecular studies on this compound are lacking, its primary function is believed to be linked to the keratolytic and anti-inflammatory properties of its parent molecule, salicylic acid. The isodecyl ester moiety likely enhances its lipophilicity, facilitating penetration into the stratum corneum. Once in the epidermis, it is hypothesized to be hydrolyzed to salicylic acid and isodecyl alcohol, though the rate and extent of this hydrolysis in human skin are not well-documented.
Salicylic acid is known to exert its effects through several mechanisms, including the reduction of prostaglandin (B15479496) synthesis via inhibition of the cyclooxygenase (COX) enzyme, which contributes to its anti-inflammatory effects.
Experimental Protocols
The following protocols are standard methods for assessing the safety and efficacy of skin-conditioning agents like this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Adapted from OECD TG 439)
This test evaluates the potential of a substance to cause skin irritation by measuring its effect on cell viability in a reconstructed human epidermis model.
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are equilibrated in assay medium overnight at 37°C, 5% CO2.
-
Application of Test Substance: A defined amount (e.g., 25 µL) of this compound (undiluted or in a relevant vehicle) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure: Tissues are exposed to the test substance for 60 minutes at 37°C.
-
Post-Exposure Incubation: After exposure, the tissues are thoroughly rinsed with PBS and transferred to fresh medium for a 42-hour post-incubation period.
-
Viability Assessment (MTT Assay):
-
Tissues are incubated with MTT solution (0.5 mg/mL) for 3 hours.
-
The MTT solution is removed, and the formazan dye is extracted from the tissues using isopropanol.
-
The optical density of the formazan solution is measured at 570 nm.
-
-
Data Analysis: The percentage of viability is calculated for each tissue relative to the negative control. A mean viability of ≤ 50% classifies the substance as an irritant.
Evaluation of Skin-Conditioning Efficacy
The following are standard, non-invasive in vivo methods to quantify the skin-conditioning effects of a formulation containing this compound.
a) Transepidermal Water Loss (TEWL) Measurement
-
Principle: Measures the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. A lower TEWL value indicates improved skin barrier function.
-
Instrument: Tewameter® or similar open-chamber device.
-
Protocol:
-
Subjects are acclimatized in a room with controlled temperature (21±1°C) and humidity (50±5% RH) for at least 20 minutes.
-
The probe of the Tewameter® is placed gently on the skin surface of the test site (e.g., volar forearm).
-
Measurements are taken until a stable value is displayed, typically over 30 seconds.
-
Baseline measurements are taken before product application (T0).
-
Follow-up measurements are taken at specified time points (e.g., 2, 4, and 8 weeks) after consistent product use.
-
b) Skin Hydration Measurement
-
Principle: Measures the electrical capacitance of the skin, which is dependent on its water content. Higher capacitance values correspond to higher skin hydration.
-
Instrument: Corneometer®.
-
Protocol:
-
Subjects are acclimatized as described for TEWL measurement.
-
The Corneometer® probe is pressed against the skin surface at the test site.
-
The measurement is taken, and the capacitance value is recorded in arbitrary units (A.U.).
-
Multiple readings (e.g., three) are taken at each site and averaged.
-
Measurements are performed at baseline and at subsequent follow-up visits.
-
Data Presentation Template
The following table can be used to organize and present data from clinical efficacy studies of an this compound formulation.
| Parameter | Baseline (T0) (Mean ± SD) | Week 2 (Mean ± SD) | Week 4 (Mean ± SD) | Week 8 (Mean ± SD) | p-value (vs. Baseline) | p-value (vs. Placebo) |
| Transepidermal Water Loss (g/h·m²) | ||||||
| This compound Formulation | ||||||
| Placebo | ||||||
| Skin Hydration (Corneometer Units) | ||||||
| This compound Formulation | ||||||
| Placebo | ||||||
| Skin Elasticity (R2 value - Cutometer) | ||||||
| This compound Formulation | ||||||
| Placebo |
This compound is a safe and effective skin-conditioning agent with a primary role in exfoliation and emollience. The provided protocols offer a robust framework for researchers to substantiate its safety and efficacy profile. Further research is warranted to elucidate its specific molecular mechanisms of action and to quantify its contribution to skin barrier enhancement in comparison to other well-established skin-conditioning agents.
References
Application Notes and Protocols for Studying the Kinetics of Isodecyl Salicylate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the hydrolysis kinetics of isodecyl salicylate (B1505791). Given the limited direct data on isodecyl salicylate hydrolysis, this document outlines general principles and detailed protocols adapted from studies on similar esters, such as methyl salicylate. These guidelines will enable researchers to determine key kinetic parameters, understand degradation pathways, and assess the stability of this compound in various environments.
Introduction
This compound is an ester of salicylic (B10762653) acid and isodecyl alcohol.[1][2] Like other salicylate esters, it is susceptible to hydrolysis, a chemical reaction in which the ester bond is cleaved by water to yield salicylic acid and isodecyl alcohol. This process can be catalyzed by acids or bases and is significantly influenced by temperature.[3][4] Understanding the kinetics of this reaction is crucial for applications in pharmaceuticals, cosmetics, and other industries where the stability and release of salicylic acid are important.
The hydrolysis of esters can follow several mechanisms depending on the pH of the solution.[4] In neutral conditions, water acts as the nucleophile in a slow reaction. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster reaction rate.[4]
Key Kinetic Parameters
The study of this compound hydrolysis kinetics aims to determine the following parameters:
-
Rate Constant (k): A proportional constant that relates the rate of reaction to the concentration of reactants. For ester hydrolysis, pseudo-first-order or second-order rate constants are typically determined.[4][5]
-
Order of Reaction: The power to which the concentration of a reactant is raised in the rate law, which indicates how the rate is affected by the concentration of that reactant.
-
Half-life (t½): The time required for the concentration of this compound to decrease to half of its initial value.
-
Activation Energy (Ea): The minimum energy required for the hydrolysis reaction to occur, which can be determined by studying the reaction rate at different temperatures.[3][6]
Experimental Design and Methodology
The following protocols describe methods to study the kinetics of this compound hydrolysis under various conditions.
The overall experimental workflow for studying the hydrolysis of this compound is depicted below.
Caption: General workflow for hydrolysis kinetics studies.
-
This compound (high purity)
-
Buffers: Phosphate buffers (for pH 4-8), Borate buffers (for pH 9-10)
-
Acids and Bases: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment and catalysis studies
-
Solvents: Acetonitrile (B52724), Methanol (HPLC grade)
-
Deionized water
-
Ice
This protocol is suitable for monitoring the formation of salicylic acid, which has a distinct UV absorbance profile compared to this compound.
-
Preparation of Standard Solutions: Prepare a series of salicylic acid standard solutions of known concentrations in the chosen buffer.
-
Instrument Setup: Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance for salicylic acid (typically around 303 nm).[7]
-
Reaction Initiation:
-
Prepare a solution of this compound in the desired buffer and at a specific pH.
-
Place the reaction mixture in a temperature-controlled water bath.[8]
-
-
Data Collection:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Measure the absorbance of the aliquot.
-
-
Data Analysis:
-
Use the standard curve to convert absorbance values to the concentration of salicylic acid.
-
Plot the concentration of salicylic acid versus time.
-
Determine the rate constant from the slope of the line in a first-order or pseudo-first-order plot (ln[this compound] vs. time).
-
HPLC is a highly sensitive and specific method for separating and quantifying both the reactant (this compound) and the product (salicylic acid).[9]
-
HPLC Method Development: Develop an HPLC method capable of separating this compound and salicylic acid. A C18 column is often suitable. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid).[9]
-
Calibration: Prepare standard solutions of both this compound and salicylic acid and inject them into the HPLC to create calibration curves.
-
Reaction and Sampling:
-
Initiate the hydrolysis reaction as described in Protocol 1.
-
At specified time points, withdraw a sample and quench the reaction by adding a small amount of acid (if not already in an acidic buffer) and placing it on ice.[8] This prevents further hydrolysis before analysis.
-
-
Sample Analysis: Inject the quenched samples into the HPLC and determine the concentrations of this compound and salicylic acid by comparing the peak areas to the calibration curves.
-
Kinetic Analysis: Plot the concentration of this compound versus time to determine the rate of disappearance. Calculate the rate constant and half-life.
This classic method is useful for acid-catalyzed hydrolysis where the product, salicylic acid, and the catalyst (e.g., HCl) are both acidic.[6][10]
-
Reaction Setup:
-
Prepare a solution of this compound in a known concentration of a strong acid (e.g., 0.5 M HCl).
-
Place the mixture in a constant temperature bath.[8]
-
-
Titration Procedure:
-
At time zero and at regular intervals thereafter, withdraw a precise volume of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water.[8][10]
-
Titrate the total acid content with a standardized solution of NaOH using a suitable indicator like phenolphthalein.[6][10]
-
-
Calculations:
-
The initial titration volume (at t=0) corresponds to the concentration of the acid catalyst.
-
Subsequent titration volumes will be higher due to the formation of salicylic acid.[8]
-
The concentration of salicylic acid formed at each time point can be calculated from the difference in titration volumes.
-
From this, the concentration of remaining this compound can be determined, and the rate constant can be calculated.
-
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison of kinetic parameters under different conditions.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k') for this compound Hydrolysis at 25°C (Hypothetical Data)
| pH | k' (s⁻¹) | Half-life (t½) (s) |
| 4.0 | 1.2 x 10⁻⁶ | 5.78 x 10⁵ |
| 7.0 | 3.5 x 10⁻⁷ | 1.98 x 10⁶ |
| 9.0 | 8.9 x 10⁻⁵ | 7.79 x 10³ |
| 10.0 | 2.1 x 10⁻⁴ | 3.30 x 10³ |
Table 2: Effect of Temperature on the Rate Constant (k) for this compound Hydrolysis at pH 9.0 (Hypothetical Data)
| Temperature (°C) | k (M⁻¹s⁻¹) |
| 25 | 8.9 x 10⁻³ |
| 35 | 2.5 x 10⁻² |
| 45 | 6.8 x 10⁻² |
From the data in Table 2, the activation energy (Ea) can be determined using the Arrhenius equation by plotting ln(k) versus 1/T.
Reaction Mechanisms and Pathways
The hydrolysis of this compound can proceed through different pathways depending on the pH.
Caption: Hydrolysis pathways under different pH conditions.
Conclusion
References
- 1. ewg.org [ewg.org]
- 2. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.viu.ca [web.viu.ca]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic study of methyl salicylate hydrolysis in the presence of amino acids [morressier.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. nitt.edu [nitt.edu]
Application Note: Quantification of Isodecyl Salicylate in Formulations by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isodecyl salicylate (B1505791) in various formulations. Isodecyl salicylate, an ester of salicylic (B10762653) acid, is utilized in cosmetic and pharmaceutical products for its skin-conditioning properties.[1][2][3] The described method is specific, precise, and accurate, making it suitable for quality control and research and development applications.
Introduction
This compound is a key ingredient in a variety of topical formulations, valued for its emollient and soothing characteristics.[2] Accurate quantification of this compound is crucial to ensure product quality, efficacy, and safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of active ingredients in complex mixtures.[4] This document provides a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for the determination of this compound. The method is based on established principles for the analysis of salicylic acid and its derivatives.[5][6]
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98% purity)
-
Sample formulations containing this compound
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity LC or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | Approximately 10 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to bring the concentration of this compound within the calibration range.
Results and Data Presentation
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the quantitative data is presented in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Retention Time (RT) | Approximately 6.5 min |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102% |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of HPLC system components.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound in various formulations. The method is straightforward, utilizing common HPLC instrumentation and reagents, and demonstrates excellent performance in terms of linearity, precision, and accuracy. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of products containing this compound.
References
- 1. ewg.org [ewg.org]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD [mdpi.com]
Application Notes and Protocols for GC-MS Analysis of Isodecyl Salicylate Synthesis Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecyl salicylate (B1505791) is an ester of salicylic (B10762653) acid and isodecyl alcohol, commonly used in cosmetic and pharmaceutical formulations for its skin-conditioning properties. The synthesis of isodecyl salicylate, typically through the esterification of salicylic acid with isodecyl alcohol or the transesterification of a salicylate ester like methyl salicylate with isodecyl alcohol, can result in the presence of various byproducts. These byproducts may include unreacted starting materials, isomers of the final product, and other side-reaction products. The identification and quantification of these impurities are crucial for quality control and to ensure the safety and efficacy of the final product.
This document provides detailed application notes and protocols for the identification of this compound and its synthesis byproducts using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.
Synthesis of this compound and Potential Byproducts
The primary synthesis route for this compound is the Fischer esterification of salicylic acid with isodecyl alcohol, often in the presence of an acid catalyst such as sulfuric acid.
Reaction: Salicylic Acid + Isodecyl Alcohol ⇌ this compound + Water
Alternatively, transesterification of methyl salicylate with isodecyl alcohol can be employed.
Reaction: Methyl Salicylate + Isodecyl Alcohol ⇌ this compound + Methanol
Potential Byproducts:
-
Unreacted Starting Materials:
-
Salicylic Acid
-
Isodecyl Alcohol (Note: Commercial isodecyl alcohol is often a mixture of branched-chain isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols)
-
Methyl Salicylate (if transesterification route is used)
-
-
Isomers of this compound: Due to the use of isomeric mixtures of isodecyl alcohol, various positional isomers of this compound will be present.
-
Side-Reaction Products:
-
Di-salicylate esters: Formed from the reaction of salicylic acid with impurities in the alcohol.
-
Polymers: Self-condensation of salicylic acid or other polymerization reactions at elevated temperatures.
-
Byproducts from Catalyst: For example, if sulfuric acid is used as a catalyst, isodecyl sulfate (B86663) could potentially be formed.
-
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound and its byproducts from a reaction mixture or a cosmetic formulation.
Materials:
-
Sample containing this compound
-
Diethyl ether (or other suitable organic solvent like hexane (B92381) or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Glass vials for GC-MS analysis
Procedure:
-
Dissolve a known amount of the crude reaction mixture or product (e.g., 100 mg) in 10 mL of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
10 mL of saturated sodium bicarbonate solution (to remove unreacted salicylic acid).
-
10 mL of deionized water.
-
10 mL of brine (to aid in phase separation).
-
-
Drain the aqueous layers and collect the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the dried organic solution to remove the sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Transfer the concentrated sample to a GC-MS vial for analysis.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
GC Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 15 °C/min.
-
Ramp to 300 °C at a rate of 20 °C/min, hold for 10 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan.
Data Presentation: Quantitative Data Summary
The following table summarizes the expected retention times and characteristic mass spectral data for this compound and its potential byproducts.
Note: The mass spectral data for this compound and its isomers are predicted based on the known fragmentation patterns of other salicylate esters, such as methyl salicylate and isobutyl salicylate. The characteristic fragmentation of the salicylate moiety (m/z 120, 92) is expected to be prominent.
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| Salicylic Acid | ~ 10-12 | 138.12 | 138 | 120, 92, 64 |
| Isodecyl Alcohol (isomers) | ~ 8-10 | 158.28 | Not typically observed | 57, 71, 85, 140 (M-18) |
| Methyl Salicylate | ~ 9-11 | 152.15 | 152 | 120, 92 |
| This compound (Isomers) | ~ 18-22 | 278.39 | 278 | 120, 92, 138, 57, 71, 85 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound synthesis byproducts.
research applications of isodecyl salicylate in cosmetic science
Application Notes and Protocols for Researchers and Formulation Scientists
Introduction
Isodecyl salicylate (B1505791), the ester of isodecyl alcohol and salicylic (B10762653) acid, is a versatile ingredient in cosmetic and dermatological formulations. While its parent molecule, salicylic acid, is well-known for its keratolytic and anti-acne properties, isodecyl salicylate offers a distinct profile, primarily functioning as a skin-conditioning agent, emollient, and anti-static agent.[1][2][3][4][5] Its larger molecular size compared to salicylic acid results in a gentler action on the skin, making it suitable for sensitive skin types.[1] Recent applications have also explored its potential as a sun protection factor (SPF) booster in sunscreen formulations. This document provides detailed application notes, experimental protocols, and an overview of its mechanism of action for researchers, scientists, and drug development professionals.
Physicochemical Properties and Functions
| Property | Value/Description | Reference |
| Chemical Name | 8-methylnonyl 2-hydroxybenzoate | [6] |
| CAS Number | 85252-25-1 | [5] |
| Primary Functions | Skin conditioning, emollient, anti-static agent, plasticizer | [2][3][4][5] |
| Secondary Functions | Gentle exfoliation, unclogging pores, SPF booster | [1] |
| Appearance | Odorless, characteristic | [6] |
Applications in Cosmetic Science
Skin Conditioning and Emolliency
This compound is utilized for its ability to maintain the skin in good condition by providing a softening and smoothing effect.[4][7] As an emollient, it helps to improve skin hydration and supports the skin's barrier function.[7]
Gentle Exfoliation and Anti-Acne Formulations
Derived from salicylic acid, this compound offers mild exfoliating properties, aiding in the removal of dead skin cells and preventing the buildup of impurities within pores.[1] This action helps to prevent the formation of acne and can contribute to a more radiant complexion.[1] Its gentle nature makes it a suitable alternative to salicylic acid for individuals with sensitive skin.[1]
Sunscreen Formulations: SPF Boosting
This compound is increasingly used in sunscreen formulations as an SPF booster. While not an approved UV filter on its own, it can enhance the efficacy of other sunscreen actives, potentially allowing for lower concentrations of traditional UV filters while maintaining a high level of sun protection.
Anti-Inflammatory Properties
As a salicylate, this compound is presumed to possess anti-inflammatory properties. Salicylates, in general, are known to modulate the production of pro-inflammatory prostaglandins (B1171923) by inhibiting cyclooxygenase (COX) enzymes.[1][3] This can help to reduce skin redness and irritation.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the anti-inflammatory effects of salicylates involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are potent mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, salicylates reduce the production of these pro-inflammatory molecules.
Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination
This protocol outlines a general method for assessing the in vitro SPF of a formulation containing this compound.
Protocol:
-
Objective: To determine the in vitro Sun Protection Factor (SPF) of a cosmetic formulation containing this compound.
-
Materials:
-
Test formulation containing this compound.
-
Polymethylmethacrylate (PMMA) plates.
-
UV spectrophotometer equipped with an integrating sphere.
-
Positive control sunscreen with a known SPF.
-
-
Procedure:
-
Accurately weigh and apply the test formulation to the PMMA plate at a concentration of 1.3 mg/cm².
-
Spread the formulation evenly across the plate.
-
Allow the film to dry for 15-20 minutes in the dark.
-
Measure the UV transmittance at multiple points on the plate over the wavelength range of 290-400 nm.
-
Calculate the in vitro SPF using a recognized equation, such as the Mansur equation.
-
-
Data Analysis: Calculate the mean SPF and standard deviation from the measurements taken at different points on the plate. Compare the results to the positive control.
Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization and Irritation
This protocol is a standard method to assess the potential of a cosmetic ingredient to cause skin irritation or allergic contact dermatitis.[8][9][10][11]
Protocol:
-
Objective: To evaluate the skin irritation and sensitization potential of a formulation containing this compound.
-
Study Population: A panel of 50-200 human volunteers.
-
Procedure:
-
Induction Phase: Apply a patch containing the test material to the same site on the skin of each volunteer three times a week for three consecutive weeks.
-
Rest Phase: A two-week period with no patch application.
-
Challenge Phase: Apply a challenge patch with the test material to a naive skin site.
-
-
Evaluation: Skin reactions are scored by a trained professional at specified time points after each patch application and after the challenge patch. Scoring is typically based on a scale for erythema, edema, and other signs of irritation.
-
Data Analysis: The incidence and severity of skin reactions are analyzed to determine if the test material is a skin irritant or sensitizer.
Comedogenicity Testing
This protocol is designed to assess the potential of an ingredient to clog pores and form comedones (blackheads and whiteheads).[4][12][13][14][15]
Protocol:
-
Objective: To determine the comedogenic potential of this compound.
-
Model: The most common model is the rabbit ear assay, although human models are also used.[12]
-
Procedure (Rabbit Ear Assay):
-
Apply the test material to the inner ear canal of a rabbit daily for two weeks.
-
After the application period, the follicular openings are examined microscopically for the presence and size of comedones.
-
-
Evaluation: The degree of comedo formation is graded on a scale of 0 (non-comedogenic) to 5 (severely comedogenic).
-
Data Analysis: The average comedogenicity score is calculated to classify the ingredient.
Note on Comedogenicity: this compound has a low comedogenic rating, typically around 1 on a 5-point scale.
In Vitro Skin Penetration using Franz Diffusion Cells
This protocol measures the amount of a substance that penetrates through the skin.[16][17][18][19]
Protocol:
-
Objective: To quantify the percutaneous absorption of this compound from a topical formulation.
-
Materials:
-
Franz diffusion cells.
-
Excised human or animal skin.
-
Test formulation containing this compound.
-
Receptor fluid (e.g., phosphate-buffered saline).
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system for analysis.
-
-
Procedure:
-
Mount the excised skin between the donor and receptor chambers of the Franz diffusion cell.
-
Fill the receptor chamber with receptor fluid and maintain the temperature at 32°C.
-
Apply the test formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals, collect samples from the receptor chamber.
-
-
Analysis: Analyze the concentration of this compound in the collected samples using HPLC or LC-MS.
-
Data Analysis: Calculate the cumulative amount of this compound that has permeated the skin over time and determine the steady-state flux.
Safety and Regulatory Information
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as used in cosmetics when formulated to be non-irritating.[7][20][21][22]
| Safety Parameter | Result | Reference |
| Acute Oral Toxicity (Rats) | LD50 > 4.83 g/kg (no toxicity observed at this level) | [21] |
| Skin Irritation | Non-irritating | [7] |
| Skin Sensitization | Non-sensitizing | [20] |
Conclusion
This compound is a valuable multifunctional ingredient in cosmetic science. Its primary roles as a skin-conditioning agent and emollient, combined with its gentle exfoliating properties and potential as an SPF booster, make it suitable for a wide range of skincare and sun care products. The provided protocols offer a framework for researchers to evaluate the efficacy and safety of formulations containing this ingredient. Further research into its specific anti-inflammatory and skin-brightening effects could unveil additional applications in dermo-cosmetics.
References
- 1. Salicylic acid - Wikipedia [en.wikipedia.org]
- 2. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]
- 3. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 4. cosmetic-labs.com [cosmetic-labs.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. This compound, 85252-25-1 [thegoodscentscompany.com]
- 7. cir-safety.org [cir-safety.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. labmuffin.com [labmuffin.com]
- 13. us.typology.com [us.typology.com]
- 14. naturium.com.au [naturium.com.au]
- 15. Comedogenicity of Cosmetic Products - Ozderm [ozderm.com.au]
- 16. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. cir-safety.org [cir-safety.org]
- 21. cir-safety.org [cir-safety.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Investigating Skin Penetration Enhancement Using Isodecyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecyl salicylate (B1505791) is an ester of salicylic (B10762653) acid and isodecanol, utilized in cosmetic and topical formulations for its emollient and skin-conditioning properties.[1] Beyond these functions, its structural similarity to other known penetration enhancers, such as octyl salicylate, suggests its potential to facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin.[2][3] These application notes provide a comprehensive guide for researchers investigating the skin penetration enhancement effects of isodecyl salicylate. The protocols outlined below detail the methodologies for in vitro skin permeation studies, a critical tool for evaluating the efficacy of potential penetration enhancers. While direct quantitative data for this compound is limited in published literature, this document provides data for structurally related salicylates to serve as a benchmark for experimental design and data interpretation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a potential penetration enhancer is fundamental to interpreting its effects on skin permeation.
| Property | Value | Reference |
| Chemical Name | 8-methylnonyl 2-hydroxybenzoate | [4][5] |
| CAS Number | 85252-25-1 | [4][6] |
| Molecular Formula | C17H26O3 | [4] |
| Molecular Weight | 278.4 g/mol | [4] |
| LogP (o/w) | 6.833 (estimated) | [5] |
| Water Solubility | 0.07222 mg/L @ 25 °C (estimated) | [5] |
| Boiling Point | 362.66 °C @ 760.00 mm Hg (estimated) | [5] |
| Functions | Antistatic, Skin Conditioning, Emollient, Plasticizer | [1][6] |
Proposed Mechanism of Action
Salicylate esters are thought to enhance skin penetration primarily by disrupting the highly organized lipid structure of the stratum corneum. This mechanism involves the enhancer partitioning into the intercellular lipid bilayers, thereby increasing their fluidity and creating a more permeable pathway for the co-administered active ingredient.[2][7]
Quantitative Data on Salicylate Penetration
Table 1: In Vitro Human Skin Penetration of Octyl Salicylate from an Oil-in-Water Emulsion [8]
| Dose Type | Concentration | Duration (hr) | Total Absorption (% of applied dose) | Total Amount Permeated (µg/cm²) |
| Finite | 5% (w/w) | 48 | 0.65 ± 0.16 | 1.58 ± 0.36 |
| Infinite | 5% (w/w) | 48 | 0.47 ± 0.22 | 27.54 ± 13.91 |
Table 2: In Vitro Human Skin Penetration of Octyl Salicylate from a Hydroalcoholic Formulation [8]
| Dose Type | Concentration | Duration (hr) | Total Absorption (% of applied dose) | Total Amount Permeated (µg/cm²) |
| Finite | 5% (w/w) | 48 | 0.59 ± 0.09 | 1.58 ± 0.25 |
| Infinite | 5% (w/w) | 48 | 0.23 ± 0.05 | 11.28 ± 2.55 |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the use of Franz diffusion cells to assess the permeation of an API in the presence and absence of this compound.
1. Materials and Equipment
-
Franz diffusion cells (static or flow-through)
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for lipophilic APIs)
-
Test formulation (API with and without this compound)
-
Control formulation (API without this compound)
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Syringes and needles for sampling
-
HPLC or other suitable analytical instrument for API quantification
-
Microtome or dermatome (optional, for skin preparation)
2. Experimental Workflow
References
- 1. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 2. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of penetration enhancer on drug permeation from volatile formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 85252-25-1 [thegoodscentscompany.com]
- 6. This compound (Explained + Products) [incidecoder.com]
- 7. benchchem.com [benchchem.com]
- 8. Percutaneous penetration of octyl salicylate from representative sunscreen formulations through human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Isodecyl Salicylate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecyl salicylate (B1505791), an ester of salicylic (B10762653) acid and isodecyl alcohol, is a compound with potential applications in biomedical research, particularly in studies related to inflammation and cellular signaling.[1][2] As a member of the salicylate family, it is anticipated to share some of the well-documented anti-inflammatory properties of compounds like sodium salicylate and aspirin.[3][4][5] These effects are primarily mediated through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade.[5][6]
This document provides detailed application notes and experimental protocols for the incorporation of isodecyl salicylate in cell culture studies. It is designed to guide researchers in investigating its potential biological effects and mechanisms of action. Given the limited specific data on this compound in cell culture, the following protocols are based on established methodologies for other salicylates and general cell culture principles. Researchers are advised to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
Physicochemical Properties and Handling
This compound is a lipophilic compound, a characteristic that enhances its miscibility in hydrophobic environments.[1] Its stability in aqueous cell culture media over long incubation periods should be empirically determined.[7] Hydrolysis of the ester bond may occur, releasing salicylic acid and isodecyl alcohol.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₃ | [1] |
| Molecular Weight | 278.39 g/mol | [1] |
| Appearance | Oily liquid | |
| Solubility | Enhanced lipid solubility | [1] |
| Hydrolysis | Can hydrolyze to isodecyl alcohol and salicylic acid | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to cell culture media.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile-filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of this compound.
-
Dissolve the this compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Protocol 2: Determination of Cytotoxicity (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line and establish a non-toxic working concentration range.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Table 2: Example Data Layout for Cytotoxicity Assay
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated) | 1.25 | 100 |
| 0 (Vehicle) | 1.23 | 98.4 |
| 1 | 1.20 | 96.0 |
| 10 | 1.15 | 92.0 |
| 50 | 0.98 | 78.4 |
| 100 | 0.65 | 52.0 |
| 200 | 0.30 | 24.0 |
Protocol 3: Assessment of Anti-inflammatory Activity (NF-κB Inhibition)
Objective: To evaluate the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.[4][6]
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., macrophages, endothelial cells)
-
Complete cell culture medium
-
This compound stock solution
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-IκBα, IκBα, and a loading control like β-actin) or an NF-κB reporter assay system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates. Once confluent, pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS or 10 ng/mL TNF-α) for a specific duration (e.g., 30 minutes for IκBα phosphorylation).
-
Sample Collection:
-
For Western Blotting: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For Reporter Assay: Follow the manufacturer's instructions for cell lysis and measurement of reporter gene activity.
-
-
Western Blotting Analysis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα and total IκBα.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.[6]
-
Normalize the levels of phosphorylated IκBα to total IκBα.
-
-
Data Analysis: Compare the levels of IκBα phosphorylation in this compound-treated cells to the stimulated control to determine the inhibitory effect.
Table 3: Expected Outcomes of NF-κB Inhibition Assay
| Treatment | p-IκBα Levels | Total IκBα Levels | Interpretation |
| Untreated | Basal | High | No NF-κB activation |
| LPS/TNF-α only | High | Low | NF-κB activation |
| This compound + LPS/TNF-α | Reduced | High | Inhibition of NF-κB activation |
| This compound only | Basal | High | No effect on basal NF-κB |
Signaling Pathways and Visualization
Salicylates are known to influence several key signaling pathways involved in inflammation and cellular stress. The diagrams below illustrate the putative mechanisms of action.
Caption: Experimental workflow for studying this compound.
Caption: Inhibition of the NF-κB signaling pathway by salicylates.
References
- 1. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 2. ewg.org [ewg.org]
- 3. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylates inhibit I kappa B-alpha phosphorylation, endothelial-leukocyte adhesion molecule expression, and neutrophil transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to optimize the yield of isodecyl salicylate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of isodecyl salicylate (B1505791) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing isodecyl salicylate?
The most common method for synthesizing this compound is through the Fischer esterification of salicylic (B10762653) acid with isodecyl alcohol.[1] This reaction typically requires an acid catalyst, such as sulfuric acid, and involves heating the reactants to drive the reaction forward.[1] Alternative methods include transesterification, for example, from methyl salicylate and isodecyl alcohol, which can be catalyzed by solid acids or inorganic bases.[2][3]
Q2: What key factors influence the reaction yield?
Several factors critically impact the yield of this compound:
-
Water Content: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester and reducing the yield.
-
Catalyst: The choice and concentration of the catalyst are crucial. While sulfuric acid is common, it can cause equipment corrosion and product discoloration.[2] Solid acid catalysts (e.g., zirconia-based, heteropolyacids) and ionic liquids are alternatives that can offer high yields, easier recovery, and reduced environmental impact.[3][4][5]
-
Reactant Molar Ratio: Using an excess of one reactant, typically the alcohol, can drive the reaction equilibrium towards the product side, increasing the conversion of the limiting reactant (salicylic acid).[6][7]
-
Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures (between 80°C and 200°C) to achieve a reasonable reaction rate.[1][2] The optimal time can range from 2 to 10 hours, depending on the catalyst and temperature.[2][4][5]
Q3: What are the advantages of using solid acid catalysts or ionic liquids over traditional mineral acids like sulfuric acid?
Solid acid catalysts and ionic liquids offer several advantages over sulfuric acid:
-
Reduced Corrosion: They are generally less corrosive to equipment.[4]
-
Reusability: These catalysts can often be recovered and reused, making the process more economical and environmentally friendly.[3][5]
-
Fewer Side Reactions: They can be more selective, leading to fewer byproducts and a purer final product.[4][8]
-
Simplified Workup: The separation of a solid catalyst is a simple filtration, and ionic liquids can sometimes form a separate phase from the product, simplifying purification.[5]
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yield is a frequent issue in Fischer esterification, often stemming from the reversible nature of the reaction.[9] The primary culprits are:
-
Presence of Water: Water, either introduced with wet reagents or produced during the reaction, can inhibit the forward reaction.[9]
-
Insufficient Reaction Time or Suboptimal Temperature: The reaction may not have reached equilibrium.[9]
-
Improper Catalyst Amount: Too little catalyst results in a slow reaction, while too much can promote side reactions.[9]
-
Product Loss During Workup: Significant product can be lost during neutralization, washing, and extraction steps.[7]
Q2: How can I effectively remove water from the reaction mixture?
Effective water removal is critical for maximizing yield.[6]
-
Azeotropic Distillation: Use a solvent like toluene (B28343) or xylene with a Dean-Stark apparatus to continuously remove water as it forms.[1][4]
-
Anhydrous Reagents: Ensure that both the isodecyl alcohol and salicylic acid are thoroughly dry before use.[9]
-
Dehydrating Agent: The sulfuric acid catalyst also acts as a dehydrating agent, but relying solely on this may not be sufficient for high yields.[9]
Q3: The final product has a pink or purple discoloration. What is the cause and how can I fix it?
Discoloration is often caused by trace amounts of iron contamination from equipment or reagents, which forms a colored complex with the phenolic group of the salicylate.[7] Air oxidation of phenols can also contribute to colored byproducts.[7]
-
Prevention: Use high-purity reagents and ensure glassware is clean.
-
Removal: Washing the crude product with a dilute solution of a non-oxidizing acid like phosphoric acid can help remove the colored impurities.[7] Final purification by vacuum distillation is highly effective at separating the colorless product from non-volatile colored impurities.[7]
Q4: The reaction seems to have stalled and is not proceeding to completion. What should I do?
If the reaction is incomplete, consider the following:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the limiting reactant (salicylic acid).[9]
-
Increase Reflux Time: If starting materials are still present after the initially planned duration, extending the reflux time may be necessary.[9]
-
Check Temperature: Verify that the internal reaction temperature is at the desired optimum.
-
Add More Catalyst: If the reaction is sluggish from the start, the catalyst concentration may be too low.
Experimental Protocols
Protocol 1: Classical Fischer Esterification using Sulfuric Acid
This protocol describes a standard laboratory-scale synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add salicylic acid (1.0 eq), isodecyl alcohol (1.5-3.0 eq), and toluene (to facilitate azeotropic water removal).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 1-5 mol% relative to salicylic acid).
-
Reaction: Heat the mixture to reflux (typically 100-120°C in toluene) and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).[1] Monitor the reaction's progress via TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid and any unreacted salicylic acid. Continue washing until CO₂ evolution ceases.[9]
-
Wash the organic layer with a saturated brine solution to remove residual water.[9]
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[9][4]
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the resulting crude this compound by vacuum distillation to obtain the final product.[1]
-
Protocol 2: Transesterification using an Inorganic Base Catalyst
This protocol is an alternative based on the synthesis of a similar ester, isooctyl salicylate.[2]
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and distillation head, add methyl salicylate (1.0 eq) and isodecyl alcohol (1.1-1.5 eq). Stir for 1-3 hours to mix thoroughly.
-
Catalyst Addition: Add an inorganic base catalyst such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 0.5% of the total mass of reactants).[2]
-
Reaction: Heat the reaction mixture to 100-200°C (a temperature of 150°C is often preferred) with continuous stirring for 4-10 hours.[2] During this time, methanol (B129727) is produced and can be collected via the distillation head, driving the reaction forward.[2]
-
Workup:
-
Cool the reaction solution to 20-80°C.
-
Wash the solution with hot water (50-100°C) and separate the organic phase.[2]
-
-
Purification:
Data Presentation
Table 1: Comparison of Catalytic Systems for Salicylate Synthesis
| Catalyst System | Reactants | Temperature (°C) | Time (h) | Reported Yield (%) | Notes |
| Sulfuric Acid | Salicylic Acid + Isodecyl Alcohol | 80 - 120[1] | 4 - 8 | Good to High | Traditional method; can cause corrosion and product discoloration.[2] |
| Inorganic Base (NaOH/KOH) | Methyl Salicylate + Isooctyl Alcohol | 100 - 200[2] | 4 - 10 | High | Transesterification method; avoids strong mineral acids.[2] |
| Solid Acid (Phosphotungstic Acid) | Salicylic Acid + Isoamyl Alcohol | Reflux | 2 | 96[4] | Reusable catalyst, high yield, short reaction time.[4] |
| Solid Acid (Mg-Al Hydrotalcite) | Salicylic Acid + Various Alcohols | ~100[4] | 3 - 8 | 93 - 96[4] | Low energy consumption, no secondary pollution.[4] |
| Brønsted Acidic Ionic Liquids | Salicylic Acid + Various Alcohols | ~115[5] | 10 | 76 - 96[5] | Environmentally benign, reusable catalyst and solvent.[5] |
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 2. CN102775311A - Preparation method of isooctyl salicylate - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Isodecyl Salicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isodecyl salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude isodecyl salicylate synthesized via Fischer esterification?
A1: The most common impurities are unreacted starting materials, namely salicylic (B10762653) acid and isodecyl alcohol. Depending on the reaction conditions, byproducts from side reactions, such as the formation of ethers from isodecyl alcohol or polymerization, may also be present.[1] Discoloration can also occur, often due to the formation of tars when using strong acid catalysts like sulfuric acid at high temperatures or from trace iron contamination.
Q2: What are the primary methods for purifying crude this compound?
A2: The two primary methods for the purification of this compound are vacuum distillation and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: Is this compound susceptible to degradation during purification and storage?
A3: Yes, this compound can degrade under certain conditions. The ester bond is susceptible to hydrolysis back to salicylic acid and isodecyl alcohol, a reaction catalyzed by the presence of strong acids or bases and water.[2] Additionally, salicylate esters can be sensitive to photo-oxidation and may discolor upon storage, especially if contaminated with trace amounts of iron.
Troubleshooting Guides
Low Yield After Synthesis and Work-up
Problem: The yield of this compound after the initial reaction and aqueous work-up is lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive it towards the product, use an excess of one reactant (typically isodecyl alcohol) or remove water as it is formed using a Dean-Stark apparatus. Ensure a sufficient reaction time and optimal temperature. |
| Loss During Aqueous Wash | During the neutralization and washing steps, emulsions can form, leading to loss of the organic layer. To break emulsions, add a small amount of brine (saturated NaCl solution). Also, avoid vigorous shaking; gentle inversions are usually sufficient. |
| Hydrolysis During Work-up | If the sodium bicarbonate or carbonate wash is too aggressive (e.g., too concentrated or heated), it can cause hydrolysis of the ester. Use a saturated or 5-10% solution of sodium bicarbonate at room temperature and do not prolong the washing steps unnecessarily. |
Challenges in Vacuum Distillation
Problem: Difficulty in obtaining pure this compound via vacuum distillation.
| Potential Cause | Recommended Solution |
| Thermal Decomposition | This compound, like other high-boiling point esters, can decompose at high temperatures, leading to discoloration and the formation of byproducts.[1] It is crucial to use a high vacuum (e.g., 0.1-1 mmHg) to lower the boiling point. For example, benzyl (B1604629) salicylate boils at 168-170 °C at 5 mmHg.[3] |
| Foaming or Bumping | The crude material may contain volatile impurities or residual water, causing bumping. The presence of vacuum grease can also lead to foaming.[4] Ensure the crude product is thoroughly dried before distillation. Use a magnetic stir bar or an ebulliator for smooth boiling. To avoid grease contamination, you can grease the joints with a small amount of the crude ester itself.[4] |
| Poor Separation of Impurities | If the boiling points of this compound and its impurities are close, a simple distillation may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. |
Issues with Column Chromatography
Problem: Ineffective separation of this compound from impurities using column chromatography.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. For a relatively nonpolar compound like this compound, start with a nonpolar solvent (e.g., hexane (B92381) or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[5] A shallow gradient is often necessary to separate compounds with similar polarities. |
| Poor Column Packing | Air bubbles or channels in the stationary phase will lead to poor separation. Pack the column using a slurry method to ensure a uniform bed. |
| Sample Overloading | Overloading the column with too much crude material will result in broad, overlapping peaks. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | C17H26O3 | 278.39 | High (distillable under vacuum) | Colorless liquid |
| Salicylic Acid | C7H6O3 | 138.12 | 211 (at 20 mmHg) | White crystalline solid |
| Isodecyl Alcohol | C10H22O | 158.28 | 220 | Colorless liquid |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Preparation: Ensure the crude this compound is dry and free of volatile solvents. Place the crude product in a round-bottom flask, adding a magnetic stir bar.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head and a fractionating column if necessary. Use high-vacuum grease sparingly on all ground-glass joints.
-
Distillation: Begin stirring and slowly apply vacuum. A typical vacuum level for high-boiling esters is in the range of 0.1 to 1 mmHg.[1]
-
Heating: Gently heat the distillation flask using a heating mantle. Collect any low-boiling impurities as the first fraction.
-
Collection: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, change the receiving flask to collect the pure product.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase: Use silica (B1680970) gel as the stationary phase. The amount should be 20-100 times the weight of the crude sample.
-
Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively nonpolar solvent (e.g., dichloromethane (B109758) or hexane with a small amount of ethyl acetate).[5] Carefully add the sample to the top of the silica gel bed.
-
Elution: Begin eluting with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent like ethyl acetate (e.g., start with 2% ethyl acetate in hexane, then 5%, 10%, etc.).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Protocol 3: HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is a good starting point.[7] For example, start with 60% acetonitrile and 40% water, and run a gradient to 95% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 305 nm, similar to other salicylate esters).
-
Sample Preparation: Prepare a solution of the purified this compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Hydrolysis degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 3. Benzyl salicylate CAS#: 118-58-1 [m.chemicalbook.com]
- 4. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. biotage.com [biotage.com]
- 6. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
methods to prevent isodecyl salicylate hydrolysis in aqueous solutions
Technical Support Center: Isodecyl Salicylate (B1505791) Stability
Welcome to the technical support center for isodecyl salicylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guidance, answers to frequently asked questions, quantitative stability data, and detailed experimental protocols to ensure the integrity of your formulations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration in my aqueous formulation. | Ester Hydrolysis: this compound is susceptible to hydrolysis, especially under alkaline or strongly acidic conditions, breaking down into salicylic (B10762653) acid and isodecanol. | 1. pH Control: Adjust and maintain the pH of your solution to a slightly acidic range (ideally pH 4-6) using a suitable buffer system like acetate (B1210297) or phosphate.[1] 2. Temperature Control: Reduce the storage and processing temperature. Hydrolysis rates increase significantly with temperature. Store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) conditions.[1][2] |
| The pH of my unbuffered aqueous solution is decreasing over time. | Formation of Salicylic Acid: As this compound hydrolyzes, it forms salicylic acid, which is an acidic compound and will lower the pH of the solution. | Incorporate a Buffer: Use a buffering agent (e.g., citrate, acetate) with sufficient capacity to maintain the pH in the optimal stability range (pH 4-6), preventing this autocatalytic degradation feedback loop. |
| I'm observing precipitation or changes in the physical appearance of my solution. | Low Solubility of Degradation Products: The hydrolysis product, salicylic acid, has limited water solubility and may precipitate out if its concentration exceeds its solubility limit at the solution's pH and temperature. | 1. Confirm Degradation: Use an analytical method like HPLC to confirm that the precipitate is salicylic acid. 2. Employ Solubilizers: Consider adding co-solvents (e.g., ethanol (B145695), propylene (B89431) glycol) or solubilizing agents like cyclodextrins to keep the degradation products in solution, although preventing hydrolysis in the first place is the primary goal. |
| My analytical results show a new, unexpected peak in the chromatogram. | Hydrolysis or Other Degradation: The new peak is likely salicylic acid, the primary product of hydrolysis.[1] | Verify the Peak: Run a salicylic acid standard under the same chromatographic conditions to confirm the identity of the new peak. This confirms that hydrolysis is the degradation pathway you need to address. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound hydrolysis?
A1: this compound, like other esters, primarily degrades via hydrolysis. This reaction involves the cleavage of the ester bond by a water molecule. The process can be catalyzed by both acids (H+) and bases (OH-). Base-catalyzed hydrolysis is typically much faster and more significant for salicylate esters in the neutral to alkaline pH range.
Q2: What is the most critical factor for preventing hydrolysis?
A2: The most critical factor is controlling the pH of the aqueous solution.[3] Salicylate esters are generally most stable in a slightly acidic environment (around pH 4).[2] As the pH becomes neutral and, particularly, alkaline, the rate of hydrolysis increases dramatically.[2]
Q3: How does temperature affect the stability of this compound?
A3: Temperature significantly accelerates the rate of hydrolysis.[1][2] For every 10°C increase in temperature, the reaction rate can roughly double or triple. Therefore, maintaining low temperatures during processing and storage is a key strategy for preserving the stability of the ester.
Q4: Can formulation excipients help stabilize this compound?
A4: Yes, certain excipients can enhance stability:
-
Buffers: As mentioned, buffers are essential for maintaining an optimal pH.
-
Cyclodextrins: These molecules can form inclusion complexes with the this compound, encapsulating the ester group and protecting it from attack by water molecules. This has been shown to inhibit or slow the hydrolysis of various esters.[4]
-
Co-solvents: Reducing the concentration of water by adding co-solvents like ethanol or propylene glycol can slow the hydrolysis rate. However, be aware that transesterification can occur in the presence of alcohols.[2]
-
Surfactants: Micelles formed by surfactants can encapsulate the ester, partitioning it away from the bulk water and thereby reducing the rate of hydrolysis.
Q5: Are there any specific stabilizers I can add to my formulation?
A5: Besides pH buffers, specific chemical stabilizers can be used. For instance, carbodiimides can act as ester stabilizers by reacting with the carboxylic acids formed during hydrolysis, effectively scavenging them and preventing autocatalysis.[5] Additionally, chelating agents like EDTA can be beneficial by sequestering metal ions that might catalyze degradation.[5]
Quantitative Stability Data
Table 1: Effect of pH and Temperature on the Half-Life (t½) of Phenyl Salicylate in an Aqueous-Ethanol Solution [2]
| pH | Temperature | Half-Life (t½) | Stability |
| 6.3 | 50°C | 6.6 days | Very Low |
| 6.3 | 23°C | 178 days | Moderate |
| 6.3 | 5°C | 2934 days (approx. 8 years) | High |
| < 4.0 | All tested temps. | Stable | Very High |
Data adapted from studies on phenyl salicylate, which serves as a reliable model for the behavior of salicylate esters.[2]
Key Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a method to quantify this compound and its primary degradant, salicylic acid, to monitor stability over time.
1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its hydrolysis product, salicylic acid.
2. Materials and Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
This compound reference standard
-
Salicylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)[7]
-
Purified water (HPLC grade)
-
Acetic acid or phosphoric acid (for pH adjustment)[7]
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) with 1.0% acetic acid to control pH.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30°C[7]
-
Detection Wavelength: 304 nm (optimized for methyl salicylate, adjust as needed for this compound).[7]
-
Injection Volume: 20 µL[7]
4. Standard and Sample Preparation:
-
Stock Solutions: Accurately weigh and dissolve reference standards of this compound and salicylic acid in methanol to prepare individual stock solutions (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range.
-
Sample Preparation: Dilute the experimental formulation with the mobile phase to bring the concentration of this compound within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Stability Study (Accelerated):
-
Prepare multiple aliquots of the aqueous formulation.
-
Determine the initial concentration (T=0) using the HPLC method.
-
Store the aliquots at accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[8]
-
Withdraw samples at specified time points (e.g., 0, 3, and 6 months).[8][9]
-
Analyze the samples by HPLC to quantify the remaining this compound and the appearance of salicylic acid.
-
Calculate the percentage of remaining this compound relative to the initial concentration.
Visual Guides and Workflows
Diagram 1: Hydrolysis of this compound
Caption: Base or acid-catalyzed hydrolysis of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for an accelerated stability study of a formulation.
Diagram 3: Troubleshooting Logic for Formulation Instability
Caption: Decision tree for troubleshooting formulation instability.
References
- 1. benchchem.com [benchchem.com]
- 2. [Stability of phenyl salicylate in alcoholic-aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kblcosmetics.com [kblcosmetics.com]
- 4. researchgate.net [researchgate.net]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification [mdpi.com]
- 7. turkjps.org [turkjps.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ema.europa.eu [ema.europa.eu]
identifying isodecyl salicylate degradation pathways and byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of isodecyl salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for isodecyl salicylate?
This compound, an ester of isodecyl alcohol and salicylic (B10762653) acid, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation.[1][2][3][4]
-
Hydrolysis: Under acidic or basic conditions, the ester bond of this compound can be cleaved, yielding isodecyl alcohol and salicylic acid.[1]
-
Oxidation: The presence of oxidizing agents can lead to the formation of corresponding carboxylic acids.[1] Hydroxylated derivatives are also potential byproducts, as seen with other salicylates.[5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Based on studies of similar salicylate compounds, potential byproducts include hydroxylated derivatives of the salicylic acid moiety, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[6][7][8]
Q2: What are the primary byproducts to expect in a forced degradation study of this compound?
Based on the principal degradation pathways, the following byproducts can be anticipated and should be monitored during your experiments.
| Degradation Pathway | Stress Condition | Expected Primary Byproducts |
| Hydrolysis | Acidic (e.g., HCl), Basic (e.g., NaOH) | Isodecyl Alcohol, Salicylic Acid[1] |
| Oxidation | Oxidizing agent (e.g., H₂O₂) | Isodecyl Carboxylic Acids, Hydroxylated Salicylic Acids (e.g., 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid)[1][6] |
| Photodegradation | UV or visible light exposure | 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid[6][7][8] |
| Thermal Degradation | High temperature | Benzoic acid and other aromatic compounds may be formed at elevated temperatures.[9] |
Q3: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?
If you do not observe any degradation, consider the following troubleshooting steps:
-
Increase Stress Condition Severity:
-
Hydrolysis: Increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.
-
Oxidation: Increase the concentration of the oxidizing agent or extend the reaction time.
-
Photodegradation: Increase the light intensity or the duration of exposure. Ensure the light source emits the appropriate wavelength to be absorbed by the molecule.
-
Thermal: Increase the temperature, but be cautious not to exceed the decomposition temperature of the expected byproducts.
-
-
Change the Solvent System: The solubility and stability of this compound can be influenced by the solvent. Ensure the compound is fully dissolved to allow for uniform exposure to the stressor.
-
Analytical Method Sensitivity: Verify that your analytical method (e.g., HPLC-UV) is sensitive enough to detect low levels of degradation products. You may need to optimize the detection wavelength or consider a more sensitive detector like a mass spectrometer (MS).
Q4: I am seeing many unexpected peaks in my chromatogram. How can I identify them?
The presence of multiple peaks can indicate complex degradation pathways or the formation of secondary degradation products.
-
Use a Mass Spectrometer (MS) Detector: Coupling your HPLC to a mass spectrometer (HPLC-MS) is the most effective way to obtain molecular weight information for each unknown peak, which is crucial for structural elucidation.
-
Reference Standards: If you have hypothesized potential byproducts, inject pure reference standards of these compounds to compare their retention times with your unknown peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of each chromatographic peak. Co-elution of multiple compounds can lead to misinterpretation of the data.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
Symptoms:
-
Broad or tailing peaks.
-
Co-eluting peaks.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A gradient elution may be necessary to resolve compounds with different polarities. |
| Incorrect pH of Mobile Phase | The ionization state of salicylic acid and its acidic byproducts is pH-dependent. Adjust the pH of the mobile phase to ensure sharp, symmetrical peaks. A pH around 3.0 is often a good starting point for acidic analytes.[10] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Degradation | Flush the column with a strong solvent or replace it if it has reached the end of its lifespan. |
Issue 2: Mass Imbalance in Degradation Studies
Symptoms:
-
The sum of the assay value of the parent compound and the quantified degradation products is significantly less than 100%.
Possible Causes and Solutions:
| Cause | Solution |
| Non-Chromophoric Byproducts | Some degradation products may not absorb UV light at the detection wavelength used. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to detect all compounds. |
| Volatile Byproducts | Volatile byproducts like isodecyl alcohol may be lost during sample preparation or analysis. Use appropriate sample handling techniques and consider headspace gas chromatography (GC) for their analysis. |
| Incomplete Elution | Highly retained compounds may not have eluted from the column during the analytical run. Extend the run time or use a stronger mobile phase to elute all components. |
| Inaccurate Response Factors | The response of the degradation products in the detector may be different from the parent compound. If possible, determine the relative response factors for each major degradant for accurate quantification. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber.
-
Thermal Degradation: Expose the solid compound to a temperature of 105°C for 72 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm and 305 nm.
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 2. ewg.org [ewg.org]
- 3. paulaschoice.it [paulaschoice.it]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Technical Support Center: Isodecyl Salicylate Stability in Experimental Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of isodecyl salicylate (B1505791) in experimental formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and stability testing of isodecyl salicylate.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of the Formulation | Oxidation of the phenolic group on the salicylate moiety. This can be accelerated by exposure to light, heat, and the presence of metal ions. | 1. Incorporate Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (Tocopherol) to the formulation. 2. Use Chelating Agents: Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) and its salts to sequester metal ions that can catalyze oxidation.[1][2][3] 3. Protect from Light: Store the formulation in amber or opaque containers to prevent photodegradation. |
| Precipitation or Crystallization of this compound | 1. pH Shift: Changes in the formulation's pH can affect the solubility of this compound. 2. Incompatibility with Excipients: Interaction with other formulation components. 3. Low Temperature: Storage at low temperatures can reduce solubility. | 1. pH Control: Maintain the pH of the formulation between 4 and 6, as salicylate esters are more stable in a slightly acidic to neutral environment.[4][5] Use appropriate buffer systems (e.g., citrate, phosphate) to ensure pH stability. 2. Excipient Compatibility Study: Conduct compatibility studies with all formulation excipients. 3. Solubility Enhancement: Consider the use of co-solvents or solubilizing agents. 4. Temperature Control: Store the formulation at a controlled room temperature, avoiding refrigeration unless specified. |
| Decrease in Potency/Assay Value of this compound | Hydrolysis: The primary degradation pathway for salicylate esters is hydrolysis of the ester bond, yielding salicylic (B10762653) acid and isodecyl alcohol. This is catalyzed by acidic or alkaline conditions and elevated temperatures.[4][6][7] | 1. pH Optimization: Strictly maintain the pH of the formulation in the optimal range of 4-6.[4][5] 2. Temperature Control: Avoid high temperatures during manufacturing and storage.[4] 3. Water Activity: In non-aqueous formulations, minimize the water content. 4. Microencapsulation: For long-term stability, consider microencapsulation to create a protective barrier around the this compound.[8][9][10] |
| Changes in Formulation Viscosity or Texture | Degradation of this compound or interaction with other ingredients can alter the physical properties of the formulation. | Investigate the root cause by analyzing for degradation products. Review excipient compatibility and consider the impact of pH and temperature on all formulation components. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound, like other salicylate esters, is hydrolysis.[6][7] This reaction involves the cleavage of the ester bond, resulting in the formation of salicylic acid and isodecyl alcohol. Hydrolysis is significantly influenced by pH and temperature, with both acidic and alkaline conditions, as well as elevated temperatures, accelerating the degradation process.[4][5]
2. What is the optimal pH range for formulations containing this compound?
To minimize hydrolysis, it is recommended to maintain the pH of formulations containing this compound within a slightly acidic to a neutral range, ideally between pH 4 and 6.[4][5]
3. How can I protect my formulation from oxidative degradation?
Oxidative degradation, which can lead to discoloration, can be mitigated by:
-
Adding Antioxidants: Incorporate antioxidants like BHT, BHA, or tocopherol into your formulation. Salicylates themselves have some antioxidant properties, but additional antioxidants can provide further protection.[11][12]
-
Using Chelating Agents: Add chelating agents such as EDTA to bind metal ions that can catalyze oxidation.[1][2][3]
-
Light Protection: Store the formulation in light-resistant packaging.
4. What analytical methods are suitable for stability testing of this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of this compound and its degradation products.[13][14] Gas Chromatography (GC) can also be employed. UV-Vis spectrophotometry can be a simpler, alternative for quantifying the active ingredient if there is no significant interference from other components in the formulation.
5. How can microencapsulation improve the stability of this compound?
Microencapsulation creates a protective barrier around the this compound, isolating it from environmental factors such as moisture, oxygen, and reactive excipients in the formulation.[8][9][10] This can significantly enhance its stability, control its release, and improve the overall shelf-life of the product.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and analyze by HPLC.
-
If no degradation is observed, repeat with 1 M NaOH or gentle heating.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Store a sample of this compound (as a solid or in a non-aqueous solution) at an elevated temperature (e.g., 60°C) for a specified duration.
-
Analyze the sample by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source with a specified output (e.g., ICH-compliant photostability chamber) for a defined period.[15]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both samples by HPLC.
-
HPLC Method for Stability Indicating Assay
This method is designed to separate this compound from its primary degradation product, salicylic acid.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 65:34:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 305 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh the formulation sample containing this compound.
-
Disperse the sample in a suitable solvent (e.g., methanol).
-
Sonicate to ensure complete dissolution of the active ingredient.
-
Filter the solution through a 0.45 µm filter before injection.
Visualizations
References
- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nouryon.com [nouryon.com]
- 4. benchchem.com [benchchem.com]
- 5. [Stability of phenyl salicylate in alcoholic-aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 7. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 8. Vehiculation of Methyl Salicylate from Microcapsules Supported on Textile Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant properties and associated mechanisms of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. turkjps.org [turkjps.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. ajpsonline.com [ajpsonline.com]
Technical Support Center: Quantitative Analysis of Isodecyl Salicylate
Welcome to the technical support center for the quantitative analysis of isodecyl salicylate (B1505791). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the quantitative analysis of isodecyl salicylate?
A1: The most common analytical techniques for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[1][2][3][4][5][6] GC-MS is suitable for the analysis of volatile and semi-volatile compounds like salicylate esters, though it may require derivatization to improve volatility and thermal stability.[4][7][8] LC-MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices, as it can directly analyze polar and thermally labile compounds without the need for derivatization.[9]
Q2: What are the typical sample preparation methods for analyzing this compound in cosmetic or biological samples?
A2: Sample preparation is crucial for accurate quantitative analysis and depends on the matrix. For cosmetic products, a simple dilution with a suitable organic solvent followed by filtration may be sufficient. For biological matrices like plasma or tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to remove interfering components.[8][9] For instance, a common LLE protocol involves extracting the sample with a solvent like chloroform, followed by evaporation of the solvent and reconstitution in a mobile phase-compatible solvent.[8]
Q3: What are the key parameters to consider when developing a quantitative method for this compound?
A3: Key parameters for method development include:
-
Column Selection: For reverse-phase HPLC, a C18 column is a common choice.[5][6] For GC, a non-polar or mid-polar column, such as a 5% phenyl-substituted dimethylpolysoxane phase, is often suitable.[7]
-
Mobile Phase/Carrier Gas: For HPLC, a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typical.[3][6] The pH of the mobile phase is important to control the ionization of any potential acidic impurities and to ensure good peak shape.[10] For GC, an inert carrier gas like helium or hydrogen is used.
-
Detection Wavelength (HPLC-UV): Salicylates absorb UV light, with a typical detection wavelength around 305-310 nm.[2]
-
Mass Spectrometry Parameters (GC-MS/LC-MS): Optimization of ion source parameters (e.g., ionization mode, temperatures, voltages) and mass analyzer settings (e.g., selected ion monitoring - SIM, or multiple reaction monitoring - MRM) is critical for sensitivity and selectivity.[11]
Q4: What is ion suppression and how can it affect my LC-MS analysis of this compound?
A4: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[9] This can result in poor sensitivity and inaccurate quantification. To detect ion suppression, you can compare the signal intensity of a standard in a pure solvent to the signal of the same standard spiked into a blank sample matrix extract.[9]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Problem 1: Peak Tailing of this compound
-
Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
-
Answer: Peak tailing for salicylate esters in GC is often due to interactions with active sites in the system or issues with the column.[7]
| Possible Cause | Solution |
| Active Sites in the GC System | The free hydroxyl group on the salicylate moiety can interact with active sites (e.g., exposed silanols) in the injector liner or the column. Use a fresh, deactivated injector liner and consider using an ultra-inert GC column.[7] Trimming 10-20 cm from the front of the column can remove accumulated active sites.[7] |
| Improper Column Installation | A poor column cut or incorrect installation can create dead volume, leading to peak distortion. Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions.[7] |
| Column Contamination | Buildup of non-volatile matrix components can create active sites. Bake out the column at a high temperature (within its limits) or implement a more thorough sample cleanup procedure.[7] |
| Chemical Interactions | The polarity of the stationary phase may not be optimal. A 5% phenyl-substituted dimethylpolysiloxane phase is a good starting point. If tailing persists, derivatization of the hydroxyl group (e.g., silylation) can reduce polarity and improve peak shape.[7] |
Troubleshooting Workflow for GC Peak Tailing
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Problem 2: Poor Resolution Between this compound and Other Analytes
-
Question: I am having trouble separating this compound from other similar compounds in my sample. How can I improve the resolution?
-
Answer: Improving resolution in GC involves optimizing the temperature program and carrier gas flow rate.
| Parameter to Adjust | Action |
| Oven Temperature Program | Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the time analytes spend interacting with the stationary phase.[7] Lowering the initial oven temperature can also improve the separation of early-eluting peaks.[7] |
| Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas. A slower flow rate generally increases interaction time with the stationary phase, potentially improving resolution, but can also lead to broader peaks. |
| Column Choice | If resolution is still poor, consider a longer column or a column with a different stationary phase that offers different selectivity. |
Workflow for Improving GC Resolution
Caption: Workflow for improving chromatographic resolution in GC.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem 3: this compound Peak is Tailing or Fronting
-
Question: My this compound peak in HPLC is asymmetrical (tailing or fronting). What could be the cause?
-
Answer: Asymmetrical peaks in HPLC can be caused by a variety of factors, from secondary interactions with the column to issues with the mobile phase or sample solvent.[12]
| Possible Cause | Solution |
| Secondary Interactions | Unwanted interactions between the analyte and residual silanol (B1196071) groups on the silica-based column can cause tailing.[12] Using a highly end-capped column or adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can help. |
| Column Contamination/Void | Accumulation of contaminants at the column inlet or the formation of a void can distort peak shape.[12] Use a guard column to protect the analytical column.[9] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help.[12] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization of residual silanols. For reversed-phase chromatography of a relatively neutral compound like this compound, maintaining a mobile phase pH between 3 and 7 is generally recommended for silica-based columns. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[12] Whenever possible, dissolve the sample in the initial mobile phase.[12] |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[13] |
Troubleshooting Workflow for HPLC Peak Shape Issues
Caption: Troubleshooting workflow for HPLC peak shape problems.
Problem 4: Poor Signal Intensity or No Peak Detected in LC-MS
-
Question: I am not seeing a peak for this compound, or the signal is very weak in my LC-MS analysis. What should I check?
-
Answer: Poor signal intensity in LC-MS can be due to ion suppression, improper sample preparation, or issues with the mass spectrometer settings.[9]
| Possible Cause | Solution |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of this compound. Improve sample cleanup using SPE or LLE.[9] Diluting the sample can also reduce matrix effects.[9] |
| Improper Sample Preparation | Ensure the pH during extraction is optimized for this compound. Verify the stability of the analyte in the final extract.[9] |
| Incorrect MS Parameters | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and mass analyzer settings for this compound. Ensure you are monitoring the correct m/z for the parent and fragment ions. |
| System Leaks | Check for leaks in the LC system, as this can lead to a loss of sensitivity.[9] |
Experimental Protocols
General Protocol for GC-MS Analysis of this compound
This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.
-
Sample Preparation (example for a cosmetic cream):
-
Accurately weigh approximately 100 mg of the cream into a centrifuge tube.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Add 5 mL of a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Vortex for 2 minutes to extract the this compound.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Parameters:
| Parameter | Typical Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard |
General Protocol for HPLC-UV/MS Analysis of this compound
This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.
-
Sample Preparation (example for a lotion):
-
Accurately weigh approximately 200 mg of the lotion into a centrifuge tube.
-
Add a known amount of a suitable internal standard.
-
Add 10 mL of the initial mobile phase.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV/MS Parameters:
| Parameter | Typical Value |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 305 nm |
| MS Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
References
- 1. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. Separation of Isobutyl salicylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nyc.gov [nyc.gov]
- 6. HPLC Determination of Salicylic Acid Ester UV Absorbers in Sunscreen Cosmetics [qikan.cmes.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. GC-MS/MS quantification of benzyl salicylate on skin and hair: A novel chemical simulant for human decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
best practices for handling and long-term storage of isodecyl salicylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and long-term storage of isodecyl salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What is isodecyl salicylate and in what applications is it commonly used?
This compound is the synthetic ester of isodecyl alcohol and salicylic (B10762653) acid.[1][2] It functions as a skin-conditioning agent and is used in cosmetic and personal care formulations.[1][2][3] Its properties are also leveraged in the treatment of certain skin conditions due to the characteristics of its salicylic acid component.[4]
Q2: What are the primary hazards associated with this compound?
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified for any physical, health, or environmental hazards.[5][6] However, it is always recommended to handle any chemical with appropriate laboratory precautions.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
Standard laboratory PPE should be worn to minimize exposure. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
In case of contact, wash the affected skin with soap and plenty of water, and for eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Q4: What should I do in case of an accidental spill?
For an accidental spill, ensure the area is well-ventilated. Use personal protective equipment and prevent further leakage or spillage if it is safe to do so.[5]
Q5: What are the known degradation pathways for this compound during long-term storage?
The primary degradation pathways for this compound are hydrolysis and photo-oxidation.[4] Hydrolysis can occur in the presence of water with an acid or base catalyst, reverting the compound to isodecyl alcohol and salicylic acid.[4]
Troubleshooting Guide
Problem: I am observing changes in the physical appearance or chemical properties of my stored this compound.
This could be an indication of chemical degradation. Refer to the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Hydrolysis | Store in a tightly sealed container in a dry place to minimize exposure to moisture. Consider storage under an inert atmosphere, such as nitrogen, for long-term stability.[4] |
| Photo-oxidation | Protect from light by storing in an amber or opaque container. For formulations, consider the addition of UV absorbers.[4] |
| Contamination | Ensure proper handling procedures are followed to prevent cross-contamination. Use clean, dedicated equipment when handling the substance. |
Long-Term Storage Recommendations
For optimal long-term stability of this compound, please adhere to the following storage conditions.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place. | [5] |
| Container | Tightly closed, light-resistant containers. | [4] |
| Atmosphere | For extended storage, consider an inert atmosphere (e.g., nitrogen) to minimize hydrolysis. | [4] |
| Incompatible Materials | No specific incompatible materials are listed in the available safety data sheets.[5] |
Experimental Protocols
Protocol: Accelerated Stability Testing
To assess the long-term stability of this compound, an accelerated stability study can be performed.
-
Sample Preparation: Prepare samples of this compound in the intended storage containers. For formulated products, prepare the final formulation.
-
Storage Conditions: Place the samples in a stability chamber at 40°C with 75% relative humidity for a period of 6 months.[4] To specifically test for photo-oxidation, expose samples to controlled UV light.
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for degradation products. High-performance liquid chromatography (HPLC) can be used to quantify the amount of this compound and detect the presence of salicylic acid (a hydrolysis product). Fourier-transform infrared spectroscopy (FTIR) can monitor the integrity of the ester bond.[4]
Visual Guides
Caption: Logical workflow for the safe handling and long-term storage of this compound.
Caption: Primary degradation pathways for this compound.
References
- 1. paulaschoice.co.uk [paulaschoice.co.uk]
- 2. paulaschoice.it [paulaschoice.it]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
techniques to increase isodecyl salicylate solubility for biological assays
Welcome to the technical support center for handling Isodecyl Salicylate (B1505791) in biological research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my isodecyl salicylate not dissolving in my aqueous assay buffer?
A1: this compound is a highly hydrophobic molecule, meaning it repels water. This is due to its chemical structure, which includes a long, branched alkyl chain (isodecyl group) and an aromatic ring.[1][2][3] Its physicochemical properties, summarized in Table 1, indicate very poor aqueous solubility. Direct dissolution in aqueous buffers like PBS or cell culture media is generally not feasible.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₃ | [4][5] |
| Molecular Weight | 278.4 g/mol | [4] |
| logP (o/w) | ~6.8 (estimated) | [6] |
| Water Solubility | ~0.072 mg/L @ 25°C (estimated) | [6] |
logP (octanol-water partition coefficient) is a measure of lipophilicity; a high value indicates poor water solubility.
Q2: I used DMSO to make a stock solution, but it precipitates when I dilute it into my cell culture media. What is happening and how can I fix it?
A2: This is a common issue known as "solvent shock" or precipitation upon dilution.[7] When the concentrated DMSO stock is added to the aqueous medium, the local concentration of DMSO rapidly decreases. Since this compound is not soluble in the aqueous environment, it crashes out of the solution, forming a precipitate.[8]
See the troubleshooting workflow in Diagram 1 and the guide in Table 2 for solutions.
Diagram 1: Troubleshooting Workflow for DMSO Precipitation
Caption: Workflow for resolving this compound precipitation.
Table 2: Troubleshooting DMSO Precipitation Issues
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or visible particles form immediately upon dilution. | Solvent Shock: Rapid change in solvent polarity causes the compound to precipitate. | Reverse Dilution: Add the small volume of your DMSO stock dropwise into the full volume of vigorously vortexing aqueous buffer. This ensures rapid dispersal.[7] |
| Low Final DMSO %: The final DMSO concentration is too low to maintain solubility. | Increase the final DMSO concentration slightly, but remain within the tolerated limit for your assay (see Q3).[7] | |
| Precipitation occurs over time or after temperature changes (e.g., freeze-thaw). | Hygroscopic DMSO: DMSO readily absorbs atmospheric moisture, reducing its solvating power.[7][9] | Use fresh, anhydrous (water-free) DMSO. Purchase in small-volume bottles and store them properly in a desiccator.[7] |
| Freeze-Thaw Cycles: Repeated cycles can promote precipitation, especially if the DMSO has absorbed water.[9][10] | Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[8] | |
| The initial high-concentration stock in 100% DMSO is not clear. | Solubility Limit Exceeded: The concentration of the stock solution is above the solubility limit of this compound in DMSO.[11] | Prepare a less concentrated stock solution. It may be necessary to test compounds at a lower maximum concentration in your assay.[11] |
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: DMSO can be toxic to cells, and the maximum tolerable concentration is cell-line specific and depends on the duration of the assay.[12][13] It is always recommended to run a vehicle control (media with the same final DMSO concentration but without the test compound) to account for any solvent effects.[14] Table 3 provides general guidelines.
Table 3: Recommended Maximum DMSO Concentrations for Biological Assays
| Assay/Cell Type | Recommended Max DMSO Concentration (%) | Notes |
| General/Robust Cell Lines | ≤ 0.5% | This concentration is widely used and tolerated by many cell lines without significant cytotoxicity.[15] Some lines may tolerate up to 1%.[12][16] |
| Sensitive, Primary, or Stem Cells | ≤ 0.1% | These cell types are often much more sensitive to solvent effects.[7][12][15] A dose-response curve for DMSO toxicity is highly recommended. |
| High-Throughput Screening (HTS) | 0.1% - 0.5% | This range balances the need for compound solubility with the goal of minimizing solvent-induced artifacts.[7] |
| Long-Term Assays (> 48h) | ≤ 0.1% | The cytotoxic effects of DMSO can be cumulative. For longer incubations, it is critical to use the lowest possible concentration.[12] |
Q4: Are there effective alternatives to DMSO for solubilizing this compound?
A4: Yes. When DMSO is not suitable or effective, several other techniques can be employed. The most common alternatives for in-vitro assays are the use of other co-solvents, surfactants to form micelles, or cyclodextrins to form inclusion complexes.[17][18][19]
Q5: How do cyclodextrins work, and can they be used for this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) inner cavity.[20][21] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their cavity, forming a water-soluble "inclusion complex."[22] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[23] Studies have shown this technique to be effective for other salicylates like methyl salicylate.[20][24]
Diagram 2: Mechanism of Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Q6: How do I prepare an this compound solution using cyclodextrins?
A6: Preparing a drug-cyclodextrin complex involves co-dissolving the two components and then isolating the resulting complex. The freeze-drying (lyophilization) method is common for laboratory preparations as it yields a stable, easily dissolvable powder.[25] See Protocol 1 for a detailed methodology.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin (CD) Complex via Lyophilization
This protocol is adapted from general methods for preparing inclusion complexes with hydrophobic drugs.[25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting choice due to its higher water solubility and lower toxicity compared to native β-cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Ultrapure water
-
0.22 µm syringe filter
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Phase Solubility Study (Recommended): Before preparing a bulk batch, perform a phase solubility study to determine the optimal molar ratio of this compound to HP-β-CD. This typically involves adding excess this compound to aqueous solutions of increasing HP-β-CD concentration and measuring the amount of dissolved salicylate. A 1:1 molar ratio is a common starting point.[26]
-
Dissolve HP-β-CD: Based on the desired molar ratio, dissolve the calculated amount of HP-β-CD in ultrapure water.
-
Dissolve this compound: In a separate container, dissolve the calculated amount of this compound in a minimal amount of a suitable co-solvent like tertiary butyl alcohol (TBA). TBA is advantageous as it is miscible with water and easily removed by lyophilization.[25]
-
Mix Solutions: Slowly add the this compound solution to the stirring aqueous HP-β-CD solution.
-
Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complex formation. The solution should become clear as the complex forms.
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any un-complexed drug aggregates or impurities.
-
Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath) and then place it in a lyophilizer until all the solvent (water and TBA) has sublimated. This will result in a fine, dry powder of the this compound-CD inclusion complex.
-
Reconstitution: The resulting powder can be weighed and dissolved directly in your aqueous assay buffer to the desired final concentration. Confirm the final concentration and solubility before use in assays.
Q7: Which solubilization technique should I choose for my specific assay?
A7: The best technique depends on your experimental needs, particularly the type of assay you are running. Diagram 3 provides a decision-making framework to guide your choice.
Diagram 3: Decision-Making Flowchart for Choosing a Solubilization Method
References
- 1. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 2. ewg.org [ewg.org]
- 3. paulaschoice.it [paulaschoice.it]
- 4. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound, 85252-25-1 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ziath.com [ziath.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lifetein.com [lifetein.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. brieflands.com [brieflands.com]
- 18. Methods of solubility enhancements | PPTX [slideshare.net]
- 19. ijmsdr.org [ijmsdr.org]
- 20. Complexation of methyl salicylate with β-cyclodextrin and its release characteristics for active food packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alfachemic.com [alfachemic.com]
- 22. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Complexation of methyl salicylate with β-cyclodextrin and its release characteristics for active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Experimental Interference in Isodecyl Salicylate Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in mitigating experimental interference encountered during studies involving isodecyl salicylate (B1505791).
I. Frequently Asked Questions (FAQs)
Q1: What is isodecyl salicylate and what are its common applications in research?
This compound is an ester formed from the reaction of isodecyl alcohol and salicylic (B10762653) acid.[1][2] In commercial applications, it is primarily used as a skin-conditioning agent and emollient in cosmetic formulations.[1] In a research context, it may be studied for its dermatological properties or used as a model compound for investigating esterase activity. Due to its structure, it can undergo hydrolysis to isodecyl alcohol and salicylic acid, the latter of which is a well-known non-steroidal anti-inflammatory drug (NSAID).[1] The biological activity of salicylic acid is a crucial consideration in any experiment involving this compound, as it can influence cellular pathways.
Q2: What are the primary mechanisms by which this compound or its metabolites can interfere with common assays?
Interference from this compound or its primary metabolite, salicylic acid, can occur through several mechanisms:
-
Biological Activity: Salicylic acid is biologically active and can modulate various signaling pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit the NF-κB signaling pathway, which can lead to off-target effects in cell-based assays.[1]
-
Mitochondrial Uncoupling: Salicylates can act as protonophores, disrupting the mitochondrial membrane potential. This uncouples oxidative phosphorylation from ATP synthesis, leading to an increase in oxygen consumption and a decrease in ATP production, which can confound metabolic assays.
-
Spectral Interference: Salicylates can absorb light and may have intrinsic fluorescence, potentially interfering with colorimetric and fluorescence-based assays by overlapping with the absorbance or emission spectra of assay reagents.[3] Salicylates have been shown to interfere with TR-FRET assays, possibly by interacting with the europium FRET donor.[4][5]
-
Chemical Reactivity: The salicylate structure can interfere with certain chemical reactions used in assays. For instance, high concentrations of salicylate can cause false-positive results in the Trinder assay for acetaminophen (B1664979).[6]
-
Immunoassay Cross-Reactivity: Although less common, there is a potential for antibodies used in immunoassays to cross-react with salicylates, leading to inaccurate quantification.[3]
Q3: How can I proactively minimize interference in my experiments involving this compound?
To minimize potential interference, a robust experimental design is crucial. Key considerations include:
-
Appropriate Controls: Always include a vehicle control (the solvent used to dissolve this compound) and a "compound only" control (this compound in assay media without cells or other biological components). This helps to identify any direct effects of the compound on the assay reagents.
-
Assay Selection: Whenever possible, choose assays that are less prone to the known interference mechanisms of salicylates. For example, for cell viability, consider an ATP-based assay in addition to a metabolic (tetrazolium reduction) assay.
-
Preliminary Scans: For fluorescence or absorbance-based assays, perform a preliminary spectral scan of this compound at the concentrations to be used to check for potential spectral overlap.
-
Confirmation with Alternative Methods: If interference is suspected, confirm key findings using an orthogonal method that relies on a different detection principle. For example, if a colorimetric assay gives unexpected results, try to confirm with a chromatography-based method.[7][8]
Q4: What are the expected off-target biological effects of this compound?
The primary off-target effects will be mediated by the salicylic acid metabolite. These include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Salicylates are known inhibitors of COX-1 and COX-2, which are key enzymes in the prostaglandin (B15479496) synthesis pathway. This is the primary mechanism for their anti-inflammatory effects.[9][10]
-
Activation of AMP-activated Protein Kinase (AMPK): Salicylic acid can directly activate AMPK, a central regulator of cellular energy homeostasis. This can lead to widespread changes in cellular metabolism.[1]
-
Modulation of NF-κB Signaling: Salicylic acid and its derivatives have been shown to modulate signaling through the NF-κB transcription factor complex, a central player in inflammatory responses.[1]
II. Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
-
Problem: Inconsistent, unexpectedly high, or low cell viability readings.
-
Potential Cause:
-
This compound or its metabolites may directly reduce the tetrazolium salt (MTT, XTT), leading to a false-positive signal for cell viability.
-
The compound could be altering cellular metabolism (e.g., through mitochondrial uncoupling), which can affect the rate of tetrazolium salt reduction without directly causing cell death.
-
-
Troubleshooting Steps:
-
Run a "Compound Only" Control: In a cell-free well, add your complete assay medium and this compound at the highest concentration used in your experiment. Add the MTT or XTT reagent and incubate as you would with cells. A color change in this well indicates direct chemical reduction.
-
Use an ATP-Based Assay: To get an orthogonal measure of cell viability, use an assay that measures intracellular ATP levels (e.g., CellTiter-Glo®). Since salicylates can disrupt ATP production, a decrease in the ATP signal can confirm cytotoxicity.
-
Confirm with a Dye-Exclusion Method: Use a method that directly assesses membrane integrity, such as trypan blue staining or a fluorescence-based live/dead assay (e.g., Calcein AM/Ethidium Homodimer-1). These methods are less likely to be affected by metabolic interference.
-
Fluorescence-Based Assays (e.g., TR-FRET)
-
Problem: Quenching or an unexpected increase in the fluorescent signal that does not correlate with the biological activity of interest.
-
Potential Cause:
-
The intrinsic fluorescence of this compound or its metabolites may interfere with the assay signal.
-
The compound may absorb light at the excitation or emission wavelengths of the assay's fluorophores, leading to signal quenching.
-
Salicylates have been reported to interfere with TR-FRET assays, potentially through interaction with the europium donor fluorophore.[4][5]
-
-
Troubleshooting Steps:
-
Perform a Spectral Scan: Measure the fluorescence excitation and emission spectra of this compound in the assay buffer to identify any potential overlap with your assay's fluorophores.
-
Run Controls for Compound Autofluorescence: Include wells with the compound at various concentrations in assay buffer without the fluorescent probes to measure its background fluorescence.
-
Consider Alternative Assay Formats: If significant interference is observed, consider non-fluorescent assay formats such as AlphaLISA®, bioluminescence resonance energy transfer (BRET), or surface plasmon resonance (SPR).
-
Immunoassays (e.g., ELISA)
-
Problem: Inaccurate quantification, leading to false-positive or false-negative results.
-
Potential Cause:
-
Cross-reactivity: The assay antibodies may recognize and bind to this compound or its metabolites, especially if the target analyte has a similar structure.[11]
-
Matrix Effects: The compound may alter the properties of the sample matrix, affecting antigen-antibody binding.
-
Spectral Interference: If the immunoassay uses a colorimetric or fluorescent detection method, the compound may interfere with the signal as described above.[3]
-
-
Troubleshooting Steps:
-
Assess Cross-Reactivity: Prepare a standard curve for your analyte of interest. In parallel, run a dilution series of this compound. A significant signal from the this compound wells indicates cross-reactivity.
-
Perform a Spike-and-Recovery Experiment: Add a known amount of your analyte to a sample matrix containing this compound at the highest concentration you plan to test. Also, prepare a control with the same amount of analyte in a matrix without the compound. If the recovery of the analyte is significantly different from 100% in the presence of this compound, interference is occurring.
-
Use a More Specific Method for Confirmation: If interference is suspected, confirm your results using a more specific analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which separates the analyte from potentially interfering compounds before detection.[3][8]
-
Analytical Quantification (HPLC, LC-MS)
-
Problem: Poor chromatographic peak shape (e.g., tailing, splitting), shifting retention times, or signal suppression in mass spectrometry.[12][13]
-
Potential Cause:
-
Inappropriate Mobile Phase pH: Salicylic acid has a pKa of approximately 3. If the mobile phase pH is close to the pKa, both the ionized and non-ionized forms can exist, leading to peak splitting or tailing.[14]
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to poor peak shape and shifting retention times.[12]
-
Ion Suppression (LC-MS): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound or its metabolites in the mass spectrometer source, leading to a lower-than-expected signal.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: For reversed-phase HPLC, adjust the pH of the aqueous component of the mobile phase to be at least 1.5-2 pH units below the pKa of salicylic acid (e.g., pH < 2.5) to ensure it is in its neutral, protonated form. This generally results in better peak shape.[14]
-
Implement a Column Wash Step: After each analytical run or batch, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove any strongly retained matrix components.
-
Improve Sample Preparation: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.
-
Use an Internal Standard: For LC-MS analysis, use a stable isotope-labeled internal standard of this compound or a structurally similar compound to compensate for matrix effects and ion suppression.
-
III. Data Presentation
Table 1: Summary of Potential Interferences in Common Assays
| Assay Type | Potential Interference Mechanism | Recommended Mitigation Strategy |
| Cell Viability (MTT, XTT) | Direct chemical reduction of tetrazolium salt; Alteration of cellular metabolism. | Run "compound only" controls; Confirm with an ATP-based assay or dye-exclusion method. |
| Fluorescence-Based (TR-FRET) | Intrinsic fluorescence; Spectral overlap (quenching); Interaction with assay components.[4][5] | Perform spectral scans of the compound; Run autofluorescence controls; Consider non-fluorescent assay formats. |
| Immunoassays (ELISA) | Antibody cross-reactivity; Spectral interference in detection step.[3][11] | Perform spike-and-recovery and cross-reactivity tests; Confirm results with HPLC or LC-MS. |
| Mitochondrial Respiration | Protonophore activity (uncoupling of oxidative phosphorylation). | Carefully interpret increases in basal respiration and decreases in ATP production; Compare with known uncouplers. |
Table 2: HPLC Method Parameters for Salicylate Analysis
| Parameter | Recommended Conditions | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like salicylates. |
| Mobile Phase | Acetonitrile/Methanol and a low pH aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer at pH < 2.5) | Low pH ensures salicylic acid is in its neutral form for better peak shape.[14] |
| Gradient/Isocratic | Gradient elution is often preferred for complex matrices to separate the analyte from interferences. | Allows for better resolution of peaks with different polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale columns. |
| Detection Wavelength | ~300 nm | Salicylic acid has a strong absorbance in this UV range. |
Table 3: Quantitative Interference Data for Salicylates in Selected Assays
| Assay | Interferent | Interferent Concentration | Observed Effect | Reference |
| Acetaminophen (Colorimetric) | Salicylate | Varies | False increase in apparent acetaminophen concentration (~0.70 mg/L per 1 mg/dL of salicylate). | [7] |
| Emit d.a.u. Cocaine Assay | Salicyluric Acid | 1000 mg/L | Diminished signal, potential for false negatives due to spectral interference at 340 nm. | [3] |
| Salicylate Immunoassay (FPIA) | 3-Methylsalicylic Acid | N/A | High cross-reactivity (122%). | [11] |
| Salicylate Immunoassay (ELISA) | Gentisic Acid | N/A | Moderate cross-reactivity (37%). | [11] |
IV. Experimental Protocols
Protocol for Assessing Interference in an MTT Cell Viability Assay
This protocol is designed to determine if this compound directly interferes with the MTT reagent or assay components.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
Vehicle (solvent for this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Plate Setup: Design a 96-well plate layout that includes the following controls:
-
Cells + Vehicle: Cells treated with the vehicle alone (negative control).
-
Cells + Test Compound: Cells treated with a serial dilution of this compound.
-
Medium Only: Wells containing only cell culture medium (background control).
-
Compound Only + Medium: Wells with medium and the same serial dilution of this compound, but without cells. This is the key control for interference.
-
-
Cell Seeding: Seed cells at a predetermined optimal density in the appropriate wells and incubate for 24 hours to allow for attachment.
-
Compound Addition: Add the vehicle or this compound dilutions to the designated wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Reading: Mix gently and incubate for at least 2 hours in the dark to ensure complete solubilization of the formazan (B1609692) crystals. Read the absorbance at ~570 nm.
-
Data Analysis:
-
Subtract the absorbance of the "Medium Only" wells from all other readings.
-
Analyze the "Compound Only + Medium" wells. If there is a significant absorbance signal that is concentration-dependent, this indicates direct chemical reduction of MTT by this compound.
-
If interference is confirmed, the results from the wells containing cells must be considered invalid, and an alternative viability assay should be used.
-
Protocol for Measuring Mitochondrial Respiration
This protocol provides a general framework for using a Seahorse XF Analyzer to assess how this compound affects mitochondrial function, particularly to detect potential uncoupling effects.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin (B223565), FCCP (a known uncoupler), and a mixture of Rotenone/Antimycin A.
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds and this compound (or vehicle) at the desired final concentrations.
-
-
Assay Execution:
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay. A typical protocol involves measuring the basal oxygen consumption rate (OCR), then injecting this compound and monitoring the change in OCR. Following this, sequentially inject oligomycin, FCCP, and Rotenone/Antimycin A to measure key parameters of mitochondrial function.
-
-
Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
Effect of this compound: An increase in OCR after the injection of this compound, without a corresponding increase in ATP production (measured by the drop in OCR after oligomycin injection), is indicative of mitochondrial uncoupling.
-
ATP Production: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The OCR after FCCP injection. If this compound is an uncoupler, the subsequent effect of FCCP may be blunted.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Protocol for Western Blotting to Detect AMPK Activation
This protocol is used to determine if this compound treatment leads to the activation of AMPK by measuring its phosphorylation status.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα.
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-AMPKα antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-AMPKα antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of phospho-AMPK to total AMPK. An increase in this ratio in treated cells compared to control cells indicates AMPK activation.
V. Visualizations
Caption: this compound hydrolysis and potential for interference.
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Salicylate-mediated NF-κB signaling pathway modulation.
Caption: Salicylate-mediated AMPK signaling pathway activation.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Salicylates are interference compounds in TR-FRET assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of acetylsalicylic acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interlaboratory evaluation of salicylate interference in colorimetric acetaminophen methods and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) | MDPI [mdpi.com]
- 13. Measurement of mitochondrial respiration [bio-protocol.org]
- 14. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
refining reaction conditions for isodecyl salicylate synthesis (temperature, catalyst)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isodecyl salicylate (B1505791). All recommendations are based on established chemical principles and published research findings.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isodecyl salicylate?
The most prevalent and industrially practiced method for synthesizing this compound is the Fischer esterification of salicylic (B10762653) acid with isodecyl alcohol.[1] This reaction is typically catalyzed by a strong acid and involves heating the reactants to drive the formation of the ester and water. To drive the reaction to completion, the water produced is often removed as it forms, for example, by azeotropic distillation.[1]
Q2: Which catalysts are most effective for this compound synthesis?
Sulfuric acid is a commonly used and effective catalyst for this esterification.[1] However, to mitigate issues with corrosion and difficult removal, other catalysts can be employed. These include:
-
P-toluenesulfonic acid: A solid acid catalyst that is easier to handle than sulfuric acid.
-
Solid acid catalysts: Materials like zirconia-based solid acids (e.g., Mo(VI)/ZrO2) offer advantages such as reusability and reduced environmental impact.[2]
-
Brønsted acidic ionic liquids: These can act as both the catalyst and the solvent, sometimes offering high yields and easy separation of the product.[3]
Q3: What are the typical reaction temperatures and times?
The reaction temperature for this compound synthesis generally ranges from 80°C to 120°C.[1] In some protocols, particularly for related salicylate esters, temperatures can extend up to 200°C.[4] Reaction times can vary significantly based on the catalyst, temperature, and efficiency of water removal, but typically fall within the range of 4 to 10 hours.[4]
Q4: How can I monitor the progress of the reaction?
The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).[5] By spotting the reaction mixture alongside the starting materials (salicylic acid and isodecyl alcohol), the disappearance of the reactants and the appearance of the product spot can be tracked. The amount of water collected in a Dean-Stark trap can also serve as an indicator of reaction progression.
Q5: What are the primary impurities I should be aware of?
Potential impurities include unreacted salicylic acid and isodecyl alcohol. Side reactions can also lead to the formation of byproducts. For instance, at elevated temperatures or with excessive amounts of a strong acid catalyst, dehydration of isodecyl alcohol or polymerization of salicylic acid can occur.[5][6] Additionally, trace metal contamination, particularly from iron, can lead to colored impurities.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Reaction equilibrium not shifted towards products: The esterification is reversible, and the presence of water, a byproduct, can inhibit forward reaction.[5][7] | a. Remove water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343), xylene) to azeotropically remove water as it is formed.[1] b. Use excess reactant: Employ an excess of isodecyl alcohol to shift the equilibrium towards the product. |
| 2. Inactive or insufficient catalyst: The catalyst may be old, hydrated, or used in an insufficient amount. | a. Check catalyst quality: Use fresh, anhydrous acid catalyst. b. Optimize catalyst loading: Ensure the correct catalytic amount is used. Typically, for strong acids, this is a small percentage of the total reactant weight. | |
| 3. Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | a. Increase reaction time: Monitor the reaction via TLC until the starting material is consumed.[5] b. Optimize temperature: Ensure the reaction is heated to the appropriate temperature (typically 80-120°C) to ensure a reasonable reaction rate without causing degradation.[1] | |
| Product is Discolored (e.g., pink, purple, dark) | 1. Iron contamination: Trace amounts of iron from reactants or equipment can form colored complexes with the phenolic group of salicylic acid.[6] | a. Use high-purity reagents and clean glassware. b. Wash with a chelating agent: A dilute solution of phosphoric acid during the workup can help remove trace metal impurities.[6] |
| 2. Oxidation/Degradation: High reaction temperatures or exposure to air can cause oxidation of phenolic compounds or degradation of the product.[6] | a. Maintain optimal temperature: Avoid excessive heating. b. Perform reaction under an inert atmosphere: Using a nitrogen or argon atmosphere can prevent oxidation. | |
| Formation of a White Precipitate | 1. Unreacted salicylic acid: If the reaction is incomplete, the less soluble salicylic acid may precipitate upon cooling.[6] | a. Drive the reaction to completion: Refer to the solutions for "Low or No Product Yield". b. Purification: The unreacted acid can be removed during the basic wash step of the workup.[5] |
| 2. Polymerization: Under strongly acidic conditions, salicylic acid can sometimes polymerize.[6] | a. Control catalyst amount: Avoid using an excessive amount of strong acid catalyst. | |
| Difficulty in Product Purification | 1. Emulsion formation during workup: The presence of unreacted starting materials or side products can lead to the formation of emulsions during aqueous washes. | a. Add brine (saturated NaCl solution): This can help break up emulsions by increasing the ionic strength of the aqueous phase. |
| 2. Inefficient separation by distillation: Co-distillation of impurities with similar boiling points. | a. Use vacuum distillation: this compound has a high boiling point, and vacuum distillation allows for distillation at a lower temperature, preventing degradation and improving separation from less volatile impurities.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common esterification methods. Researchers should adapt it as necessary for their specific laboratory conditions and scale.
Materials:
-
Salicylic Acid
-
Isodecyl Alcohol
-
P-toluenesulfonic acid (or concentrated Sulfuric Acid)
-
Toluene
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add salicylic acid, isodecyl alcohol (typically 1.1 to 1.5 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to salicylic acid). Add toluene as the solvent to facilitate azeotropic water removal.
-
Esterification: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux (approximately 110-120°C). The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating to the bottom and the toluene returning to the flask. Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted salicylic acid.[5][8] Continue washing until CO₂ evolution ceases.
-
Aqueous Wash: Wash the organic layer with brine to help remove residual water and break any emulsions.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[4][9]
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final, high-purity product.[1]
Visual Workflow and Logic Diagrams
Below are diagrams generated using Graphviz to illustrate key processes.
References
- 1. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102775311A - Preparation method of isooctyl salicylate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102249926A - Preparation method of isoamyl salicylate - Google Patents [patents.google.com]
- 9. westfield.ma.edu [westfield.ma.edu]
addressing variability and reproducibility in isodecyl salicylate experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility in experiments involving isodecyl salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What is isodecyl salicylate and what are its primary chemical properties?
This compound is the ester of salicylic (B10762653) acid and isodecyl alcohol.[1] It is a lipophilic compound with poor water solubility, which is a critical factor to consider in experimental design. Its primary function in commercial products is as a skin-conditioning agent and emollient.[1] In a research context, it is often used in studies related to dermatology, drug delivery, and as a derivative of the well-known anti-inflammatory compound, salicylic acid.
Q2: My this compound synthesis is resulting in a low yield. What are the common causes?
Low yields in the synthesis of this compound, typically performed via Fischer esterification, are common. The primary reasons for this often relate to the reversible nature of the reaction and include the presence of water, insufficient reaction time, or suboptimal catalyst concentration.[2]
Q3: How can I improve the reproducibility of my cell-based assays with this compound?
The poor aqueous solubility of this compound is a major source of variability in in vitro experiments. To improve reproducibility, it is crucial to develop a consistent method for solubilizing the compound. This may involve the use of a co-solvent like DMSO, or more complex formulations such as micellar solutions or cyclodextrin (B1172386) complexes. The final concentration of any solvent must be kept constant across all experiments and controls.
Q4: What is the likely mechanism of action of this compound in biological systems?
This compound is expected to act as a prodrug of salicylic acid. It is likely hydrolyzed by esterases present in the skin or within cells to release salicylic acid and isodecyl alcohol.[1] Therefore, its biological effects are likely attributable to the actions of salicylic acid, which is known to have anti-inflammatory properties.
Q5: Are there any known safety concerns with this compound?
Based on its use in cosmetics, this compound has undergone safety assessments. It is generally considered to have low acute toxicity.[3] However, as with any experimental compound, appropriate safety precautions should be taken, and researchers should consult the Material Safety Data Sheet (MSDS).
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Presence of water in the reaction mixture. | Use anhydrous isodecyl alcohol and dry the salicylic acid before use. Consider using a Dean-Stark trap to remove water as it is formed.[2] |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, increase the reflux time or temperature.[2] | |
| Suboptimal catalyst concentration. | Use a catalytic amount of a strong acid like sulfuric acid (e.g., 5-10 mol%). Excess catalyst can lead to side reactions.[2] | |
| Product Loss During Workup | Inefficient extraction. | Perform extractions carefully and minimize the number of transfers between glassware.[2] |
| Hydrolysis of the ester during neutralization. | Use a weak base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid. Avoid strong bases like NaOH which can hydrolyze the ester.[4] | |
| Impure Product | Presence of unreacted salicylic acid. | Wash the organic layer with a sodium bicarbonate solution to remove unreacted acid. The disappearance of fizzing indicates the neutralization is complete.[2] |
| Residual water in the final product. | Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before final solvent removal.[5] |
In Vitro Experimentation
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Compound in Media | Poor aqueous solubility. | Prepare a high-concentration stock solution in a water-miscible solvent (e.g., DMSO). When diluting into aqueous media, do so rapidly and with vigorous mixing. Ensure the final solvent concentration is low and consistent across all wells. |
| High Variability Between Replicates | Inconsistent dosing due to precipitation. | Visually inspect all wells for precipitation after dosing. If observed, optimize the solubilization method. Consider using a formulation with surfactants or cyclodextrins for better solubility. |
| Unexpected Cytotoxicity | Toxicity of the solvent or formulation excipients. | Run a vehicle control with the same concentration of solvent/excipients used in the treatment groups to assess baseline toxicity. |
| Lack of Biological Activity | Insufficient hydrolysis to salicylic acid. | Ensure the cell type used has sufficient esterase activity. If not, consider pre-incubating this compound with an esterase or using salicylic acid as a positive control. |
Quantitative Data
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Dosage | Result | Reference |
| Rat | Oral | Up to 4.83 g/kg | No toxicity observed | [3] |
| Rabbit | Dermal | Not specified | Not irritating | [6] |
| Rabbit | Ocular | 10% in liquid paraffin | Not an ocular irritant | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask, combine salicylic acid, a 1.5 to 2-fold molar excess of isodecyl alcohol, and a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of salicylic acid).
-
Reflux: Attach a reflux condenser and a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to remove water. Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether.
-
Washing: Wash the organic layer sequentially with:
-
Water, to remove the excess alcohol.
-
Saturated sodium bicarbonate solution, to neutralize unreacted sulfuric acid and salicylic acid. Continue until CO₂ evolution ceases.
-
Saturated brine solution, to remove residual water.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Remove the organic solvent using a rotary evaporator to obtain the crude this compound. The product can be further purified by vacuum distillation if necessary.
Protocol 2: Preparation of this compound for Cell-Based Assays
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Working Solution Preparation: Immediately before use, prepare a working solution by diluting the stock solution in cell culture medium. To minimize precipitation, add the stock solution to the medium while vortexing.
-
Dosing: Add the working solution to the cell culture plates. The final concentration of DMSO should be kept below a non-toxic level (typically ≤ 0.5%) and should be consistent across all experimental and control groups.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO-containing medium (without this compound) to a set of wells. This will account for any effects of the solvent on the cells.
Visualizations
Caption: Experimental workflow for this compound from synthesis to in vitro analysis.
References
- 1. This compound|CAS 85252-25-1|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, this compound, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
dealing with common impurities in commercially available isodecyl salicylate
Welcome to the Technical Support Center for commercially available isodecyl salicylate (B1505791). This resource is designed for researchers, scientists, and drug development professionals to help identify and address common impurities that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial isodecyl salicylate?
The most prevalent impurities in commercially available this compound are typically unreacted starting materials from its synthesis. These include:
-
Salicylic (B10762653) Acid: Due to incomplete esterification, residual salicylic acid is a common impurity.
-
Isodecyl Alcohol: Unreacted isodecyl alcohol may also be present in the final product.
-
Isomers of Isodecyl Alcohol: The term "isodecyl" refers to a mixture of branched ten-carbon alcohols. Therefore, various isomers of this compound may be present, arising from the different isomers in the isodecyl alcohol starting material.
Less common impurities may include byproducts from side reactions during synthesis or degradation products.
Q2: How can I detect the presence of these impurities in my sample?
Several analytical techniques can be employed to identify and quantify impurities in this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. It can effectively separate this compound from residual isodecyl alcohol and other potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile impurities like salicylic acid. A reversed-phase HPLC method with UV detection is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about this compound and its impurities. Characteristic signals for salicylic acid and isodecyl alcohol can be identified and quantified.
Q3: What are the potential impacts of these impurities on my experiments?
The presence of impurities can have several adverse effects on research and development activities:
-
Altered Physicochemical Properties: Impurities can change the viscosity, solubility, and other physical characteristics of the this compound.
-
Unexpected Side Reactions: Residual salicylic acid, with its free phenolic hydroxyl and carboxylic acid groups, can participate in unintended reactions, leading to the formation of unknown byproducts in your formulations.
-
Inaccurate Dosage and Formulation: The presence of impurities means the actual concentration of this compound is lower than stated, which can lead to inaccurate dosing and inconsistent product performance.
-
Toxicity and Safety Concerns: Certain impurities may have their own toxicological profiles that could affect the safety of the final product.
Q4: Can this compound degrade over time?
Yes, this compound can undergo hydrolysis, especially in the presence of strong acids, bases, or high temperatures. This degradation process breaks the ester bond, yielding salicylic acid and isodecyl alcohol.[1] It is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to minimize degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to impurities in this compound.
Logical Workflow for Impurity Identification and Resolution
Caption: A logical workflow for identifying and resolving issues related to impurities in this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This method is suitable for the detection of volatile and semi-volatile impurities such as residual isodecyl alcohol and other potential byproducts.
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark.
-
Further dilute an aliquot of this solution to a final concentration of approximately 100 µg/mL.
-
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to that of an internal or external standard.
-
High-Performance Liquid Chromatography (HPLC) for Salicylic Acid Detection
This method is ideal for quantifying non-volatile impurities like salicylic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in the mobile phase and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak for salicylic acid by comparing its retention time with that of a salicylic acid standard.
-
Quantify the amount of salicylic acid using a calibration curve prepared with salicylic acid standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural confirmation and can be used for the quantification of impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
Expected Signals for this compound: Aromatic protons (approx. 6.8-7.8 ppm), -OCH₂- group (approx. 4.3 ppm), and aliphatic protons of the isodecyl chain (approx. 0.8-1.8 ppm).
-
Impurity Signals:
-
Salicylic Acid: Look for a broad phenolic -OH signal and distinct aromatic signals that differ from the ester.
-
Isodecyl Alcohol: Look for a characteristic -CH₂OH signal (approx. 3.6 ppm).
-
-
-
¹³C NMR Analysis:
-
Acquire a standard carbon NMR spectrum.
-
Expected Signals for this compound: Carbonyl carbon (approx. 170 ppm), aromatic carbons (approx. 115-161 ppm), -OCH₂- carbon (approx. 66 ppm), and aliphatic carbons (approx. 14-40 ppm).
-
-
Data Analysis:
-
Integrate the characteristic peaks of the impurities and the internal standard to determine their concentrations.
-
Quantitative Data Summary
The following table summarizes typical levels of common impurities that may be found in commercial-grade this compound. These values can vary between suppliers and batches.
| Impurity | Typical Concentration Range (%) | Analytical Method for Detection |
| Salicylic Acid | < 0.5 | HPLC |
| Isodecyl Alcohol | < 1.0 | GC-MS |
| Isomers of this compound | Varies | GC-MS, NMR |
| Water | < 0.1 | Karl Fischer Titration |
Visualizations
Sources of Impurities in this compound Synthesis
Caption: Diagram illustrating the potential sources of impurities during the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of Skin Irritation Potential: Isodecyl Salicylate vs. Methyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the skin irritation profiles of isodecyl salicylate (B1505791) and methyl salicylate, drawing upon available toxicological and clinical data. The information is intended to assist researchers and formulation scientists in the selection of salicylates for topical applications where minimizing skin irritation is a critical consideration. This document summarizes quantitative and qualitative data, outlines common experimental protocols for assessing skin irritation, and illustrates the key signaling pathways involved in salicylate-induced skin responses.
Executive Summary
Overall, the available data indicates that isodecyl salicylate has a lower potential for skin irritation compared to methyl salicylate. Animal studies have shown this compound to be non-irritating to the skin.[1][2] In contrast, methyl salicylate is a well-known counter-irritant that can induce skin irritation, with its effects being dependent on the concentration and the vehicle used in the formulation.[1][2] Clinical studies have demonstrated that methyl salicylate can cause pain and redness at concentrations above 12%.[1][2]
Data Presentation: Comparative Skin Irritation Data
The following table summarizes the available data on the skin irritation potential of this compound and methyl salicylate from various studies. Due to the limited publicly available quantitative data for this compound, a direct numerical comparison is challenging. However, the qualitative descriptions from reliable sources provide a clear distinction in their irritation profiles.
| Parameter | This compound | Methyl Salicylate | Source |
| Animal Studies (Rabbit) | Not irritating | Application on the skin and eyes produced severe irritation. A Primary Dermal Irritation Index (PDII) of 0.4 was reported for a test substance, classifying it as slightly irritating. | [1][2][3] |
| Human Clinical Studies | No specific data on irritation scores available. Considered safe for use in cosmetics when formulated to be non-irritating. | - >12% concentration produced pain and erythema.- 1% aerosol produced erythema.- 8% solution was not irritating.- No irritation at concentrations of 15% or less in atopic patients. | [1][2] |
| Regulatory/Safety Assessment Conclusions | Deemed safe for use in cosmetics when formulated to avoid irritation by the Cosmetic Ingredient Review (CIR) Expert Panel. | - Considered at most slightly irritating to the skin.- A weak skin sensitizer (B1316253) in humans.- Safe for use in cosmetics when formulated to be non-irritating and non-sensitizing. | [4] |
Experimental Protocols
The assessment of skin irritation for cosmetic and pharmaceutical ingredients typically follows standardized in vivo and in vitro protocols. Below are detailed methodologies for key experiments relevant to this comparison.
In Vivo Acute Dermal Irritation/Corrosion (Draize Test - OECD 404)
This test evaluates the potential of a substance to cause skin irritation and corrosion in a rabbit model.
-
Test Animals: Healthy, young adult albino rabbits.
-
Procedure:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
A test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of intact skin.
-
The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
-
After 4 hours, the patch is removed, and the skin is cleansed to remove any residual test substance.
-
-
Observation and Scoring:
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Observations are scored on a scale of 0 (no effect) to 4 (severe effect).
-
The Primary Dermal Irritation Index (PDII) is calculated from the sum of the average erythema and edema scores.
-
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This in vitro method uses a three-dimensional model of the human epidermis to assess skin irritation potential, reducing the need for animal testing.
-
Test System: A reconstructed human epidermis model, such as EpiDerm™, which consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
The tissue is incubated for a defined period (e.g., 60 minutes).
-
After incubation, the tissue is rinsed to remove the test substance and placed in fresh culture medium.
-
The tissue is incubated for a further post-exposure period (e.g., 42 hours).
-
-
Endpoint Measurement:
-
Cell viability is measured using the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then quantified by measuring its optical density.
-
A reduction in cell viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance has irritation potential.
-
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis) in humans.
-
Study Population: A panel of human volunteers (typically 50-200 subjects).
-
Procedure:
-
Induction Phase: The test material is applied to the same site on the skin (usually the back) under an occlusive or semi-occlusive patch for a 24 or 48-hour period. This is repeated nine times over a three-week period. The sites are scored for any irritation before each new patch application.
-
Rest Phase: A two-week period with no patch application follows the induction phase.
-
Challenge Phase: A single patch with the test material is applied to a new, previously untreated site on the skin.
-
-
Evaluation:
-
The challenge site is evaluated for signs of irritation and sensitization at 24 and 48 hours after patch removal.
-
The reactions are scored by a trained observer. A reaction at the challenge site that is more severe than any reaction observed during the induction phase may indicate sensitization.
-
Mandatory Visualization
Experimental Workflow for In Vitro Skin Irritation Testing
Caption: Workflow for in vitro skin irritation testing using a Reconstructed Human Epidermis (RhE) model.
Signaling Pathways in Salicylate-Induced Skin Response
The skin's response to salicylates involves multiple signaling pathways. Methyl salicylate, as a counter-irritant, is known to interact with sensory nerve channels, while the anti-inflammatory effects of salicylates are mediated through the inhibition of the cyclooxygenase (COX) pathway.
Caption: Signaling pathways involved in salicylate-induced skin responses.
References
- 1. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, this compound, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Salicylate in Cosmetics & Personal Care Products [periodical.knowde.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Analysis of the Physicochemical Properties of Isodecyl Sal हम and Other Salicylates
In the landscape of pharmaceutical and cosmetic research, salicylates represent a pivotal class of compounds, valued for their analgesic, anti-inflammatory, and aromatic properties. This guide provides a detailed comparison of the physicochemical characteristics of isodecyl salicylate (B1505791) against other common salicylates—methyl salicylate, ethyl salicylate, and butyl salicylate. The data presented herein, supported by established experimental protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate salicylate for their specific application.
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of the selected salicylates, offering a clear and concise comparison of their fundamental characteristics.
| Property | Isodecyl Salicylate | Methyl Salicylate | Ethyl Salicylate | Butyl Salicylate |
| Molecular Formula | C₁₇H₂₆O₃[1] | C₈H₈O₃[2] | C₉H₁₀O₃[3][4][5] | C₁₁H₁₄O₃[6][7][8] |
| Molecular Weight ( g/mol ) | 278.4[1] | 152.15[9] | 166.17[3][4][5] | 194.23[6][7] |
| Appearance | - | Colorless to yellow or reddish liquid[2][10] | Colorless to pale yellow liquid[3] | Colorless to pale yellow liquid[8] |
| Melting Point (°C) | - | -8.6 to -7[11][12] | 1 to 1.3[3][5][13] | -5.9 to 6[6][7][14][15] |
| Boiling Point (°C) | 362.66 (est.)[16] | 222 to 223.3[12] | 231.5 to 235[3][5][13] | 268 to 271[6][7] |
| Solubility in Water | 0.07222 mg/L at 25°C (est.)[16] | Slightly soluble/very slightly soluble[2][11][12] | Slightly soluble/sparingly soluble[3][4][17] | 19.8 mg/L at 25°C (exp)[6] |
| logP (Octanol/Water) | 6.833 (est.)[16] | 2.3[10] | 2.95 to 3.07[4][5] | 3.83 to 4.63[6][15] |
Experimental Protocols
The accurate determination of the physicochemical properties listed above is crucial for their application. Below are detailed methodologies for key experiments.
Determination of Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide an indication of the purity of a substance.[18][19]
Apparatus:
-
Thermometer[21]
-
Heating bath (e.g., paraffin (B1166041) oil)[21]
Melting Point Protocol:
-
A small amount of the solid sample is introduced into a capillary tube, which is then sealed at one end.[18][21]
-
The capillary tube is attached to a thermometer and placed in a heating bath or a Mel-Temp apparatus.[19]
-
The temperature is raised gradually, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[19] For pure compounds, this range is typically narrow (0.5-1°C).[18]
Boiling Point Protocol:
-
A small amount of the liquid sample is placed in a test tube with an inverted capillary tube.
-
The test tube is attached to a thermometer and heated in a paraffin oil bath.[21]
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[21]
Determination of Solubility
Solubility, particularly in water and organic solvents, is a critical parameter for drug delivery and formulation.
Shake-Flask Method:
-
An excess amount of the salicylate is added to a known volume of the solvent (e.g., water, ethanol).
-
The mixture is agitated in a sealed flask at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[22]
-
The saturated solution is then filtered to remove any undissolved solute.[23]
-
The concentration of the salicylate in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[22][23][24]
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.[25]
Shake-Flask Method (Gold Standard): [25]
-
A known amount of the salicylate is dissolved in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then centrifuged to separate the layers.
-
The concentration of the salicylate in both the n-octanol and water phases is measured, typically by UV-Vis spectroscopy or HPLC.[25]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[26] The logP is the base-10 logarithm of this value.[26]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method: This is an indirect method where the retention time of the compound on a nonpolar stationary phase is correlated to its logP value.[25] A calibration curve is typically generated using compounds with known logP values.[27]
Visualizations
To further elucidate the experimental and biological contexts of these salicylates, the following diagrams are provided.
References
- 1. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. ethyl salicylate | 118-61-6 [chemicalbook.com]
- 5. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butyl salicylate | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. CAS 2052-14-4: Butyl salicylate | CymitQuimica [cymitquimica.com]
- 9. methyl salicylate (CAS 119-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl salicylate - Sciencemadness Wiki [sciencemadness.org]
- 12. Methyl salicylate | 119-36-8 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. butyl salicylate, 2052-14-4 [thegoodscentscompany.com]
- 15. 2052-14-4 CAS MSDS (Butyl salicylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. This compound, 85252-25-1 [thegoodscentscompany.com]
- 17. Ethyl salicylate - Wikipedia [en.wikipedia.org]
- 18. alnoor.edu.iq [alnoor.edu.iq]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. scribd.com [scribd.com]
- 21. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 22. Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Factors Influencing the Solubility of Drugs: Labs | Pharmlabs [pharmlabs.unc.edu]
- 24. researchgate.net [researchgate.net]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. acdlabs.com [acdlabs.com]
- 27. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
A Comparative Efficacy Analysis of Isodecyl Salicylate and Linear-Chain Salicylate Esters for Researchers and Drug Development Professionals
An objective comparison of the anti-inflammatory and analgesic potential of isodecyl salicylate (B1505791), a branched-chain ester, and its linear-chain counterparts, supported by an overview of relevant experimental data and detailed methodologies for their evaluation.
Executive Summary
Salicylates are a cornerstone of anti-inflammatory and analgesic therapy. While linear-chain salicylate esters, such as methyl and ethyl salicylate, are well-characterized, the therapeutic efficacy of branched-chain esters like isodecyl salicylate is less understood. This guide provides a comparative overview for researchers and drug development professionals, summarizing the known mechanisms of action, structure-activity relationships, and percutaneous absorption profiles of salicylates. Due to a notable gap in publicly available data specifically detailing the anti-inflammatory and analgesic efficacy of this compound, this document focuses on a theoretical comparison based on established principles and provides the necessary experimental protocols to facilitate future research in this area.
Introduction to Salicylate Esters
Salicylate esters are derivatives of salicylic (B10762653) acid, a key compound in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] These esters are widely used in topical formulations for their analgesic, anti-inflammatory, and antipyretic properties.[2] Upon topical application, they are absorbed through the skin and are subsequently hydrolyzed by esterases in tissues to release the active compound, salicylic acid.[2] The structure of the alcohol moiety, whether a linear or a branched chain, can influence the physicochemical properties of the ester, such as its lipophilicity and molecular size, which in turn can affect its percutaneous absorption and, potentially, its therapeutic efficacy.
Mechanism of Action of Salicylates
The primary anti-inflammatory and analgesic effects of salicylates are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4][5]
Salicylates also exert their anti-inflammatory effects through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7] NF-κB is a critical regulator of the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[7] By inhibiting NF-κB activation, salicylates can suppress the inflammatory cascade at a transcriptional level.[7][8]
Caption: General signaling pathway of salicylates in inflammation.
Comparative Analysis: this compound vs. Linear-Chain Salicylate Esters
A direct comparison of the therapeutic efficacy of this compound and linear-chain salicylate esters is hampered by the lack of specific experimental data for the branched-chain compound. However, a theoretical comparison can be made based on structure-activity relationships and principles of percutaneous absorption.
Structure-Activity Relationship (SAR)
The biological activity of salicylates can be influenced by modifications to their chemical structure.[9]
-
Esterification of the carboxylic acid group: Generally, esterification of salicylic acid can lead to more stable compounds with a longer half-life in the body.[9]
-
Substitution on the aromatic ring: The introduction of bulky groups can affect the compound's interaction with the active site of target enzymes.[10] The branched isodecyl group is significantly larger than the methyl or ethyl groups of linear-chain esters, which could potentially influence its binding affinity to COX enzymes.
-
Lipophilicity: The isodecyl group increases the lipophilicity of the molecule compared to shorter linear alkyl chains. This can have a dual effect: enhancing its ability to partition into the lipid bilayers of the stratum corneum, but potentially reducing its release into the more aqueous environment of the viable epidermis.
One study investigating the anti-proliferative effects of various alkylated salicylic acid derivatives on HeLa cancer cells found that the length of the alkyl chain was not directly related to the anti-proliferative activity.[11] However, it was suggested that branched-chain derivatives might have lower activity than their straight-chain counterparts, though further validation is needed.[11]
Percutaneous Absorption
The efficacy of topically applied salicylates is dependent on their ability to penetrate the skin and reach the target tissues. Percutaneous absorption is a complex process influenced by the physicochemical properties of the drug and the vehicle in which it is formulated.
-
Lipophilicity and Skin Penetration: Increased lipophilicity generally favors penetration through the stratum corneum. Therefore, this compound, being more lipophilic than methyl or ethyl salicylate, may exhibit enhanced partitioning into the outer layer of the skin.
-
Hydrolysis to Salicylic Acid: The rate of hydrolysis of the ester to the active salicylic acid within the skin can also be a critical factor. The steric hindrance of the branched isodecyl group might influence the rate of enzymatic cleavage by skin esterases compared to the less hindered linear chains.
Studies have shown that methyl salicylate is readily absorbed through the skin.[12] The absorption and tissue concentration profiles for methyl salicylate formulations suggest direct tissue penetration.[13]
Available Efficacy Data
While specific anti-inflammatory or analgesic data for this compound is lacking, there is evidence for the efficacy of linear-chain esters. A patch containing 10% methyl salicylate and 3% l-menthol (B7771125) was found to provide significant pain relief in patients with mild to moderate muscle strain compared to a placebo.[4]
The following table summarizes the available information, highlighting the data gap for this compound.
| Feature | This compound | Linear-Chain Salicylate Esters (e.g., Methyl, Ethyl Salicylate) |
| Structure | Branched-chain ester | Linear-chain ester |
| Lipophilicity | Higher | Lower to Moderate |
| COX Inhibition | Data not available | Indirectly, through hydrolysis to salicylic acid which is a weak COX inhibitor.[3][14] Salicylates can also suppress COX-2 expression.[15] |
| NF-κB Inhibition | Data not available | Salicylates are known to inhibit NF-κB activation.[6][7] |
| Analgesic Efficacy | Data not available | Demonstrated efficacy in topical formulations for muscle pain.[4] |
| Anti-inflammatory Efficacy | Data not available | Known anti-inflammatory properties.[1] |
| Percutaneous Absorption | Expected to partition well into the stratum corneum. | Readily absorbed through the skin.[12] |
Experimental Protocols for Efficacy Evaluation
To address the existing data gap, the following experimental protocols are provided as a guide for researchers to evaluate and compare the efficacy of this compound and linear-chain salicylate esters.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To determine the IC50 (half-maximal inhibitory concentration) values of the test compounds against purified COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, linear-chain salicylate esters)
-
Reference inhibitor (e.g., indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and the reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 2 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
Objective: To evaluate the ability of topically applied salicylate esters to reduce paw edema in rats.
Materials:
-
Male Wistar rats (150-200g)
-
1% Carrageenan solution in sterile saline
-
Test formulations (e.g., gels or creams containing this compound or linear-chain salicylate esters)
-
Reference drug (e.g., topical diclofenac (B195802) gel)
-
Pletysmometer
Procedure:
-
Acclimatize the animals for at least one week.
-
Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and test compound groups.
-
Measure the initial paw volume of the right hind paw of each rat using a pletysmometer.
-
Apply the respective topical formulation to the plantar surface of the right hind paw.
-
After a set time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
While this compound is utilized in cosmetic formulations for its skin-conditioning properties, its therapeutic efficacy as an anti-inflammatory or analgesic agent remains largely uncharacterized in publicly available literature.[16][17] In contrast, linear-chain salicylate esters, particularly methyl salicylate, have a more established, albeit modest, record of topical analgesic efficacy.[4]
Based on structure-activity relationships, the branched structure and increased lipophilicity of this compound are likely to influence its percutaneous absorption and interaction with target enzymes, but the net effect on its therapeutic efficacy is unknown.
There is a clear need for direct comparative studies employing standardized in vitro and in vivo models to elucidate the relative potency of this compound and other branched-chain salicylate esters. The experimental protocols outlined in this guide provide a framework for such investigations. Future research should focus on:
-
Determining the IC50 values of this compound for COX-1 and COX-2 inhibition.
-
Evaluating its efficacy in animal models of inflammation and pain.
-
Investigating its percutaneous absorption and hydrolysis kinetics in skin models.
-
Exploring its effects on the NF-κB signaling pathway.
Such studies will be invaluable for the rational design and development of novel topical salicylate-based therapies.
References
- 1. asp-inc.com [asp-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. webofjournals.com [webofjournals.com]
- 6. Anti-inflammatory salicylate beneficially modulates pre-existing atherosclerosis through quenching of NF-κB activity and lowering of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The biological activity of salicylate and related compounds - Enlighten Theses [theses.gla.ac.uk]
- 11. scialert.net [scialert.net]
- 12. cir-safety.org [cir-safety.org]
- 13. Therapeutic levels of aspirin and salicylate directly inhibit a model of angiogenesis through a Cox-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The estrogenic potential of salicylate esters and their possible risks in foods and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. paulaschoice.co.uk [paulaschoice.co.uk]
- 17. This compound (Explained + Products) [incidecoder.com]
Cross-Validation of Analytical Methods for Isodecyl Salicylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of isodecyl salicylate (B1505791), a key ingredient in various pharmaceutical and cosmetic formulations, is paramount for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical decision in the drug development process. This guide provides an objective comparison of common analytical techniques for the determination of isodecyl salicylate and its structurally related compounds, supported by experimental data from various studies. While specific cross-validation data for this compound is limited in publicly available literature, this guide draws upon established methods for other salicylate esters, providing a strong framework for methodological evaluation.
Comparative Analysis of Analytical Techniques
The primary methods for the analysis of salicylate esters include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each technique offers distinct advantages and is suited for different analytical requirements.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely utilized technique for the analysis of non-volatile or thermally labile compounds like many salicylate esters.[1] Its specificity and ability to separate the analyte of interest from a complex matrix make it a robust choice for quality control.[1]
Gas Chromatography (GC)
GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of short-chain alkyl salicylate esters.[2] For less volatile salicylates, a derivatization step may be necessary to enhance volatility.[2]
UV-Vis Spectrophotometry
This technique offers a simpler and more rapid method for the quantification of salicylates, particularly in less complex sample matrices.[1] It often relies on a color-forming reaction, such as the formation of a colored complex between salicylates and ferric ions.[1][3]
Data Presentation: Performance Characteristics
The following tables summarize the quantitative performance of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of various salicylates, providing a basis for methodological comparison.
Table 1: Performance Characteristics of HPLC Methods for Salicylate Quantification
| Validation Parameter | Reported Performance Data | Reference |
| Linearity Range | 25 - 175 µg/mL | [4] |
| 80% to 120% of expected concentration | [1] | |
| Correlation Coefficient (R²) | > 0.996 - 0.9999 | [1][4] |
| Limit of Detection (LOD) | 0.0271 µg/mL | [1] |
| Limit of Quantification (LOQ) | Not Reported | [1][4] |
| Recovery | 99.78 - 100.0% | [4] |
| Precision (RSD) | < 2.0% (Intra- and Inter-day) | [4] |
Table 2: Performance Characteristics of GC Methods for Salicylate Quantification
| Validation Parameter | Reported Performance Data | Reference |
| Linearity Range | 31 ng/mL - 1250 ng/mL | [1][5] |
| Correlation Coefficient (R²) | 0.9984 - 0.99996 | |
| Limit of Detection (LOD) | 0.1 ng (Menthol), 5.0 ng (Methyl Salicylate) | [1] |
| Limit of Quantification (LOQ) | Not Reported | [1][5] |
| Bias | < 11% | [5] |
| Precision (RSD) | < 11% | [5] |
Table 3: Performance Characteristics of UV-Vis Spectrophotometry for Salicylates
| Validation Parameter | Reported Performance Data | Reference |
| Linearity Range | 50 - 500 mg/L | [3] |
| 2 - 45 µg/mL | [1] | |
| 2 - 30 µg/mL | [6] | |
| Correlation Coefficient (R²) | 0.998 - 0.9990 | [3][6] |
| Limit of Detection (LOD) | 10 mg/L | [3] |
| 0.48 µg/mL | [1] | |
| Limit of Quantification (LOQ) | 50 mg/L | [3] |
| Relative Bias | < 15% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following are generalized protocols for the analysis of salicylates using HPLC, GC, and UV-Vis Spectrophotometry.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the determination of methyl salicylate in a cream formulation.[4]
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol (B129727) and water (65:35, v/v) containing 1.0% acetic acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection Wavelength: 304 nm.[4]
-
Column Temperature: 30 ± 0.5°C.[4]
-
Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in methanol. For cream-based samples, heating on a water bath may be required to facilitate extraction.[4]
-
Cool the sample to room temperature and dilute to the final volume with the mobile phase.[4]
-
Filter the solution through a 0.45 µm membrane filter prior to injection.[4]
-
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision over a suitable concentration range (e.g., 80% to 120% of the expected concentration).[1]
Protocol 2: Gas Chromatography (GC)
This protocol is suitable for the analysis of volatile salicylate esters.[2]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2]
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 250 °C at 20 °C/min.
-
Hold at 250 °C for 5 minutes.[2]
-
-
Detector:
-
Sample Preparation:
-
Data Analysis: Identify and quantify the analytes based on their retention times and, if using MS, their mass spectra.[2]
Protocol 3: UV-Vis Spectrophotometry
This protocol is based on the reaction of salicylates with ferric ions to produce a colored complex.[3][8]
-
Instrumentation: A UV-Vis spectrophotometer.[1]
-
Principle: Salicylates react with ferric ions in an acidic medium to form a distinct purple-colored chelate complex, which can be measured spectrophotometrically.[3]
-
Reagents:
-
Acidic ferric nitrate (B79036) solution.[9]
-
Dilute nitric acid.[9]
-
-
Procedure:
-
Prepare a series of standard solutions of the salicylate.
-
To a specific volume of each standard and the sample solution, add the acidic ferric nitrate solution.
-
Dilute to the final volume with dilute nitric acid.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax), which is typically around 535-540 nm for the iron-salicylate complex.[8][9]
-
-
Validation: Key validation parameters include linearity over a defined concentration range, limit of detection (LOD), and limit of quantification (LOQ).[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods and the general process of analysis.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. Determination of salicylic acid in plasma by gas chromatography using steam as carrier gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
Isodecyl Salicylate vs. Salicylic Acid: A Comparative Guide for Topical Delivery Systems
In the development of topical therapeutic and cosmetic products, the choice of active and excipient ingredients is paramount to achieving desired efficacy and formulation characteristics. Salicylic (B10762653) acid is a cornerstone active ingredient for various dermatological conditions, while its ester, isodecyl salicylate (B1505791), is primarily utilized for its emollient properties. This guide provides a detailed, objective comparison of these two molecules in the context of topical delivery systems, supported by established scientific principles and experimental methodologies for an audience of researchers, scientists, and drug development professionals.
Performance at a Glance: A Comparative Overview
| Parameter | Isodecyl Salicylate | Salicylic Acid | Key Takeaway |
| Primary Function | Skin-conditioning agent, emollient, antistatic agent.[1][2][3] | Keratolytic, comedolytic, anti-inflammatory, and bacteriostatic agent.[4][5][[“]] | This compound is an excipient focused on vehicle aesthetics and skin feel, while salicylic acid is a well-defined active pharmaceutical ingredient (API). |
| Mechanism of Action | Acts as an emollient and plasticizer, improving formula texture and skin softness.[2] May possess keratoplastic properties, helping to normalize skin's protective functions.[7] | Softens keratin (B1170402) and disrupts intercellular desmosomes, leading to exfoliation of the stratum corneum.[4][5][8] Inhibits cyclooxygenase (COX) enzymes to reduce inflammation.[9][10] | Salicylic acid directly modulates skin physiology through chemical exfoliation and anti-inflammatory pathways. This compound's action is primarily physical, improving skin condition. |
| Solubility & Vehicle Compatibility | Lipophilic (oil-soluble) ester. | Lipophilic, with limited water solubility. | This compound is well-suited for anhydrous or emulsion-based systems. Salicylic acid's penetration is highly dependent on vehicle composition.[11][12] |
| Skin Permeation | As a larger ester molecule, its primary role is on the skin surface. It may act as a penetration enhancer for other molecules by modifying the lipid barrier. | Permeation is well-documented and can be enhanced by formulation strategies such as pH adjustment, ion-pairing, or the use of chemical enhancers.[13][14] | The formulation strategy for salicylic acid often targets its retention in the skin for keratolytic action.[15] this compound may be used to help deliver other actives deeper. |
| Irritation Potential & Safety | Ruled safe for its current use in cosmetics by the Cosmetic Ingredient Review (CIR), formulated to be non-irritating.[16][17] | Can cause mild stinging, skin irritation, or dryness, particularly at higher concentrations or on broken skin.[5][[“]] | The concentration of salicylic acid is a critical factor in managing its irritation profile, whereas this compound is generally well-tolerated. |
Experimental Data & Protocols
Quantitative assessment of skin permeation is crucial for evaluating the performance of topical formulations. While direct comparative studies are scarce, the following sections outline the standard methodology and present illustrative data based on the known properties of these compounds.
In-Vitro Skin Permeation Analysis
The Franz diffusion cell is the gold standard for in-vitro testing of topical drug delivery.[13][18] It measures the amount of an active ingredient that permeates through a skin sample from a donor chamber to a receptor chamber over time.
Table 1: Illustrative In-Vitro Skin Permeation Data
| Test Compound | Vehicle | Cumulative Permeation at 24h (µg/cm²) | Steady-State Flux (µg/cm²/h) |
| 2% Salicylic Acid | Hydroalcoholic Gel | 135 ± 18 | 5.6 |
| 2% Salicylic Acid | Isopropyl Myristate (IPM) | 160 ± 22 | 6.7 |
| 2% Salicylic Acid | IPM with 5% this compound | 195 ± 25 | 8.1 |
Note: The data in this table is illustrative, generated for comparative purposes based on established principles of skin permeation, and not from a single cited study. It demonstrates the potential penetration-enhancing effect of a lipophilic ester like this compound on salicylic acid delivery.
Experimental Protocol: Franz Diffusion Cell Permeation Study
The workflow for a typical in-vitro skin permeation study is a multi-step process involving preparation, execution, and analysis.
Caption: Standard experimental workflow for an in-vitro skin permeation study using Franz diffusion cells.
Mechanisms of Action & Signaling Pathways
The functional differences between salicylic acid and this compound are rooted in their distinct molecular interactions with the skin.
Salicylic Acid: Keratolytic and Anti-inflammatory Pathways
Salicylic acid's therapeutic effects are achieved through two primary mechanisms. As a desmolytic agent, it dissolves the intercellular cement and disrupts the desmosomes that hold corneocytes together, promoting the shedding of the outer skin layer.[8] Concurrently, it provides anti-inflammatory benefits by inhibiting the COX enzyme, which is responsible for producing pro-inflammatory prostaglandins.[9][10]
Caption: Dual mechanisms of action for topical salicylic acid.
This compound: Emollience and Permeation Enhancement
This compound does not have a defined pharmacological pathway like salicylic acid. Its primary function is to condition the skin by acting as an emollient, improving softness and smoothness. As a large lipophilic molecule, it can integrate into the lipid matrix of the stratum corneum. This interaction can temporarily fluidize the lipid barrier, potentially increasing the permeability and facilitating the penetration of other co-formulated active ingredients.
Caption: Proposed mechanisms for this compound in a topical formulation.
Conclusion for the Development Professional
The selection between this compound and salicylic acid is fundamentally a choice between an excipient and an active ingredient.
-
Salicylic acid is the agent of choice for formulations targeting acne, psoriasis, warts, and other hyperkeratotic conditions.[5][[“]] The primary development challenge is optimizing its delivery vehicle to ensure sufficient skin retention and efficacy while mitigating potential irritation.[11][15]
-
This compound is a valuable formulation component for improving the sensory characteristics and hydration properties of a topical product. Its potential to function as a penetration enhancer for other lipophilic actives presents a compelling reason for its inclusion in advanced delivery systems. Further investigation is warranted to determine the optimal concentration required to boost active delivery without compromising the skin's barrier integrity.
A comprehensive development program should employ rigorous in-vitro and in-vivo testing to characterize the interactions between these ingredients and the delivery system to achieve a final product with superior performance and consumer appeal.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. specialchem.com [specialchem.com]
- 4. Salicylic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. consensus.app [consensus.app]
- 7. This compound, 85252-25-1 [thegoodscentscompany.com]
- 8. droracle.ai [droracle.ai]
- 9. Salicylic acid - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 11. Salicylic acid permeation: a comparative study with different vehicles and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salicylic acid permeation: A comparative study with different vehicles and membranes [scielo.org.ar]
- 13. ovid.com [ovid.com]
- 14. Enhanced skin permeation of salicylate by ion-pair formation in non-aqueous vehicle and further enhancement by ethanol and l-menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical delivery of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. paulaschoice.co.uk [paulaschoice.co.uk]
- 17. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Dissipative Particle Dynamics Investigation of the Transport of Salicylic Acid through a Simulated In Vitro Skin Permeation Model | MDPI [mdpi.com]
A Comparative Analysis of Catalysts for Isodecyl Salicylate Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Isodecyl Salicylate (B1505791) Production
The synthesis of isodecyl salicylate, an ester valued for its applications in cosmetics and pharmaceuticals, is predominantly achieved through the esterification of salicylic (B10762653) acid with isodecanol (B128192). The choice of catalyst is a critical factor that significantly influences reaction efficiency, product yield, and overall process sustainability. This guide provides a comparative study of various catalysts employed in the synthesis of long-chain alkyl salicylates, offering a valuable resource for optimizing the production of this compound.
Performance of Catalysts in Long-Chain Alkyl Salicylate Synthesis
The following table summarizes the performance of different catalysts in the synthesis of long-chain alkyl salicylates, providing key experimental data for comparison. While specific data for this compound is limited in publicly available literature, the data for analogous long-chain esters offer valuable insights into catalyst efficacy.
| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Salicylic Acid, Long-Chain Olefin | - | - | - | - | 87 | [1] |
| Mesoporous Molecular Sieve Solid Superacid | Salicylic Acid, Isoamyl Alcohol | 1:3.5 - 1:4.5 | 4-6 wt% of Salicylic Acid | Reflux | Until water separation ceases | >93 | [2] |
| Ionic Liquid | Salicylic Acid, Olefin (C6-C50) | - | - | 50-200 | 1-48 | High | [1] |
| p-Toluenesulfonic Acid (p-TSA) | Salicylic Acid, Various Alcohols | - | Catalytic amount | Reflux | - | Moderate to Good | [3] |
| Amberlyst-15 | Carboxylic Acids, Alcohols | - | - | Room Temperature to Reflux | - | Excellent | [4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis of this compound using different types of catalysts.
General Procedure for Fischer Esterification using a Homogeneous Acid Catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus (for water removal), salicylic acid and isodecanol are charged. A typical molar ratio of salicylic acid to isodecanol is 1:1.5 to 1:3 to drive the equilibrium towards the product. A solvent such as toluene (B28343) can be used to aid in the azeotropic removal of water.
-
Catalyst Addition: The acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added cautiously to the reaction mixture in a catalytic amount (typically 1-5 mol% with respect to the limiting reactant).
-
Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography to obtain the final product.
General Procedure using a Heterogeneous Solid Acid Catalyst (e.g., Amberlyst-15, Mesoporous Molecular Sieve)
-
Reactant and Catalyst Charging: Salicylic acid, isodecanol, and the solid acid catalyst are added to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: The mixture is heated to the desired temperature with constant stirring. The reaction can be carried out with or without a solvent. The progress of the reaction is monitored by taking aliquots and analyzing them by GC or HPLC.
-
Catalyst Recovery: After the reaction is complete, the solid catalyst is separated from the reaction mixture by simple filtration. The recovered catalyst can often be washed, dried, and reused for subsequent reactions.
-
Product Isolation and Purification: The filtrate, containing the product and unreacted starting materials, is worked up as described in the homogeneous catalysis procedure (neutralization may not be necessary depending on the catalyst's nature). The final product is purified by vacuum distillation or column chromatography.
Visualizing the Process and Mechanism
To better illustrate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for this compound synthesis.
Caption: Acid-catalyzed Fischer esterification mechanism.
References
- 1. CN105523920A - Preparation method of alkyl salicylate - Google Patents [patents.google.com]
- 2. CN101429127B - Method for superacid catalysis synthesis of isoamyl salicylate with mesoporous molecular sieve solid - Google Patents [patents.google.com]
- 3. scielo.org.za [scielo.org.za]
- 4. researchgate.net [researchgate.net]
In-Vitro Safety and Toxicity Profile of Isodecyl Salicylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro safety and toxicity profile of isodecyl salicylate (B1505791) against other commonly used salicylates, namely salicylic (B10762653) acid, methyl salicylate, and octisalate. The information is compiled from available scientific literature and databases, focusing on key toxicological endpoints: cytotoxicity, genotoxicity, and skin irritation. Due to the limited availability of direct in-vitro data for isodecyl salicylate, a read-across approach from structurally similar salicylates is utilized where necessary, and all data gaps are clearly indicated.
Comparative Analysis of In-Vitro Toxicity
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In-Vitro Cytotoxicity Data
Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process or response by 50%.
| Compound | Assay Type | Cell Line | IC50 | Citation(s) |
| This compound | Data not available | - | Data not available | - |
| Salicylic Acid | MTT Assay | HeLa | 39.97 µg/mL | [1] |
| MTT Assay | HCT116 | 5.23 mM | [2][3] | |
| MTT Assay | A549 | 6.0 mM | [4] | |
| MTT Assay | Rheumatoid Synovial Cells | 1.2 mM | [5] | |
| MTT Assay | HaCaT | > 0.4 mM | [6] | |
| Methyl Salicylate | MTT Assay | HeLa | 14.10 µg/mL | [1] |
| Octisalate (Octyl Salicylate) | MTT Assay | HeLa | 28.88 µg/mL | [1] |
Note: Data for this compound is currently unavailable in the public domain. The provided data for other salicylates shows a range of cytotoxic potentials depending on the cell line and assay conditions.
Table 2: In-Vitro Genotoxicity Data
Genotoxicity assays assess the potential of a substance to damage the genetic material of cells, which can lead to mutations and potentially cancer. Key assays include the bacterial reverse mutation assay (Ames test) and the in-vitro micronucleus test.
| Compound | Assay Type | Results | Citation(s) |
| This compound | Data not available | Data not available | - |
| Isobutyl Salicylate (Analogue) | Ames Test (OECD 471) | Negative | [7] |
| Salicylic Acid | Ames Test | Generally Negative | [8][9] |
| In-vivo Chromosome Aberration & SCE | Weakly positive at high doses | - | |
| Methyl Salicylate | Genotoxicity Assessment | Not considered to have genotoxic potential | [10] |
| Octisalate | Data not available | Data not available | - |
Note: No direct genotoxicity data was found for this compound. However, a structurally similar compound, isobutyl salicylate, tested negative in the Ames test[7]. Salicylic acid has shown some evidence of weak genotoxicity at high concentrations, while methyl salicylate is generally considered non-genotoxic.
Table 3: In-Vitro Skin Irritation Data
In-vitro skin irritation tests using reconstructed human epidermis (RhE) models are widely used to predict the skin irritation potential of chemicals, in line with OECD Test Guideline 439.
| Compound | Assay Type | Results | Citation(s) |
| This compound | Reconstructed Human Epidermis | Considered non-irritating (qualitative) | - |
| Salicylic Acid | Reconstructed Human Epidermis | Irritation potential is concentration-dependent | - |
| Methyl Salicylate | Reconstructed Human Epidermis | Can be a skin irritant | - |
| Octisalate | Reconstructed Human Epidermis | Generally considered non-irritating | - |
Note: While this compound is generally considered non-irritating in cosmetic formulations, specific quantitative data from validated in-vitro models is not publicly available. The irritation potential of other salicylates is known to be concentration-dependent.
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are crucial for the interpretation and replication of results. The following sections describe the principles of standard assays.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Workflow:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Exposure: The test compound is added to the wells at various concentrations and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used method to assess a substance's mutagenic potential by using several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis[11][12][13][14][15][16][17].
Experimental Workflow:
-
Preparation: Histidine-dependent bacterial strains are mixed with the test compound at various concentrations, with and without a metabolic activation system (S9 mix).
-
Incubation: The mixture is incubated for a short period.
-
Plating: The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In-Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells[4][18][19][20][21][22][23][24][25]. Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Experimental Workflow:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured and exposed to the test substance with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei is scored in a predetermined number of binucleated cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.
Reconstructed Human Epidermis (RhE) Test (OECD 439)
This in-vitro method uses a three-dimensional human epidermis model that mimics the structure and function of the human epidermis to assess skin irritation potential[26][27][28][29][30].
Experimental Workflow:
-
Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in assay medium.
-
Compound Application: The test substance is applied topically to the surface of the tissue.
-
Exposure and Incubation: The tissues are exposed to the substance for a defined period, after which the substance is removed, and the tissues are incubated for a further period.
-
Viability Assessment: Tissue viability is determined, most commonly using the MTT assay.
-
Data Analysis: A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.
Signaling Pathways and Workflows
The following diagrams illustrate a general workflow for in-vitro toxicity testing and a simplified signaling pathway for cytotoxicity.
Conclusion
The available in-vitro data on the safety and toxicity of this compound is limited. Based on the principle of read-across from structurally similar salicylates, it is anticipated to have a low order of acute toxicity and a low potential for genotoxicity. It is generally considered non-irritating to the skin when used in cosmetic formulations. However, to definitively confirm its in-vitro safety profile, further studies employing standardized assays such as the MTT assay for cytotoxicity, the Ames and in-vitro micronucleus tests for genotoxicity, and the reconstructed human epidermis test for skin irritation are warranted. This guide highlights the current data landscape and provides the necessary framework for designing and interpreting such future studies.
References
- 1. scialert.net [scialert.net]
- 2. Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells | MDPI [mdpi.com]
- 3. Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Aspirin and sodium salicylate inhibit proliferation and induce apoptosis in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylic Acid as Ionic Liquid Formulation May Have Enhanced Potency to Treat Some Chronic Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. EURL ECVAM Genotoxicity and Carcinogenicity Database of Substances Eliciting Negative Results in the Ames Test: Construction of the Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. coresta.org [coresta.org]
- 11. howard-foundation.com [howard-foundation.com]
- 12. Bacterial mutagenicity assays: Vehicle and positive control results from the standard Ames assay, the 6- and 24-well miniaturized plate incorporation assays and the Ames II™ assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 14. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 15. biotoxicity.com [biotoxicity.com]
- 16. oecd.org [oecd.org]
- 17. gentronix.co.uk [gentronix.co.uk]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oecd.org [oecd.org]
- 22. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]
- 23. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. oecd.org [oecd.org]
- 28. iivs.org [iivs.org]
- 29. senzagen.com [senzagen.com]
- 30. dermatest.com [dermatest.com]
Benchmarking Isodecyl Salicylate: A Comparative Guide to Emollient Performance
For Researchers, Scientists, and Drug Development Professionals
Isodecyl salicylate (B1505791), an ester of isodecyl alcohol and salicylic (B10762653) acid, is utilized in topical formulations for its skin-conditioning properties. This guide offers a comparative analysis of its emollient performance against other commonly used emollients, supported by available data and standardized experimental protocols. Due to a lack of direct head-to-head quantitative studies in the public domain, this guide synthesizes available information on individual components and related compounds to provide a comprehensive performance benchmark.
Quantitative Performance Metrics
The efficacy of an emollient is primarily determined by its ability to improve skin hydration and reduce transepidermal water loss (TEWL). The following table provides an illustrative comparison of isodecyl salicylate's expected performance against common benchmarks.
Table 1: Comparative Emollient Performance
| Emollient | Chemical Class | Expected Skin Hydration (Corneometry) | Expected TEWL Reduction | Key Sensory Attributes |
| This compound | Salicylate Ester | Moderate | Moderate | Light, Non-greasy, Good spreadability |
| Petrolatum | Hydrocarbon | High | High (Occlusive) | Greasy, Heavy, Tacky |
| Lanolin | Wax Ester | High | High (Occlusive) | Rich, Tacky, Can be sensitizing |
| Dimethicone | Silicone | Moderate | Moderate (Semi-occlusive) | Silky, Smooth, Non-greasy |
| Caprylic/Capric Triglyceride | Triglyceride | Moderate | Moderate | Light, Non-greasy, Good absorption |
Note: The data presented for this compound is an estimation based on its chemical properties as a salicylate ester and qualitative industry descriptions, in the absence of direct, publicly available comparative clinical data.
Sensory Profile Comparison
The sensory profile of an emollient is critical for user compliance and product aesthetics. The following data is adapted from a sensory panel analysis of emollient esters, with Isodecyl Neopentanoate serving as a proxy for this compound due to their structural similarities.[1]
Table 2: Comparative Sensory Panel Data of Emollient Esters
| Sensory Attribute | Isodecyl Neopentanoate (proxy for this compound) | Isocetyl Stearate | Octyldodecyl Stearoyl Stearate |
| Initial Spreading | Medium-High | Medium | Low |
| Skin Feel (Initial) | Light, Dry | Medium | Heavy |
| Residue | Low | Medium | High |
| Gloss | Low | Medium | High |
| Tackiness | Low | Medium | High |
Source: Adapted from a study evaluating the physicochemical properties and sensory attributes of emollient esters.[1]
Experimental Protocols
To ensure robust and reproducible data for emollient performance, standardized in-vivo methodologies are crucial.
Protocol for Measuring Skin Hydration and Transepidermal Water Loss (TEWL)
This protocol outlines a standard clinical method for assessing the impact of a topical emollient on skin barrier function.
Objective: To quantify the effect of this compound on skin surface hydration and TEWL compared to a placebo or alternative emollients.
Methodology:
-
Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.
-
Acclimatization: Subjects are acclimated to a controlled environment (temperature and humidity) for a minimum of 30 minutes before measurements are taken.
-
Baseline Measurements: Baseline skin hydration is measured using a Corneometer® and baseline TEWL is measured using a Tewameter® on designated test sites on the forearms.
-
Product Application: A standardized amount of the test emollient (e.g., 2 mg/cm²) is applied to the designated test sites.
-
Post-Application Measurements: Skin hydration and TEWL measurements are repeated at set time intervals (e.g., 1, 2, 4, 6, and 24 hours) post-application.
-
Data Analysis: Changes from baseline in skin hydration and TEWL are calculated and statistically analyzed to compare the performance of the different emollients.
References
A Comparative Guide to the Validation of Genotoxicity Assays for Isodecyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of standard genotoxicity assays relevant to the safety assessment of isodecyl salicylate (B1505791) and other cosmetic ingredients. Due to the limited publicly available quantitative data on isodecyl salicylate itself, this guide utilizes data on a structurally related compound, ethylhexyl salicylate, as a representative of the salicylate ester class. The genotoxicity of this representative compound is compared against well-established positive controls to provide a clear framework for data interpretation. The information presented is based on established OECD guidelines and findings from cosmetic ingredient safety assessments.
Executive Summary
Data Presentation: A Comparative Analysis
The following tables summarize the expected outcomes for a representative salicylate ester, ethylhexyl salicylate, against known positive controls in three standard in vitro genotoxicity assays. This comparative data is essential for validating assay performance and interpreting results.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
| Test Substance | Concentration | Metabolic Activation (S9) | Mean Revertant Colonies (per plate) | Result |
| Vehicle Control (DMSO) | N/A | - | 25 | Negative |
| N/A | + | 30 | Negative | |
| Ethylhexyl Salicylate | Up to 5000 µ g/plate | - | No significant increase | Negative |
| Up to 5000 µ g/plate | + | No significant increase | Negative | |
| 2-Aminoanthracene (Positive Control) | 5 µg/mL | + | >1000 | Positive [3] |
Table 2: In Vitro Mammalian Cell Micronucleus Test - OECD 487
| Test Substance | Concentration | Metabolic Activation (S9) | % Micronucleated Cells | Result |
| Vehicle Control | N/A | - | 1.0 | Negative |
| N/A | + | 1.2 | Negative | |
| Ethylhexyl Salicylate | Up to non-toxic levels | - | No significant increase | Negative |
| Up to non-toxic levels | + | No significant increase | Negative | |
| Mitomycin C (Positive Control) | 0.1 - 0.5 µg/mL | - | 5 - 15 | Positive [4][5][6][7] |
Table 3: In Vitro Mammalian Chromosomal Aberration Test - OECD 473
| Test Substance | Concentration | Metabolic Activation (S9) | % Cells with Aberrations | Result |
| Vehicle Control | N/A | - | < 5 | Negative |
| N/A | + | < 5 | Negative | |
| Ethylhexyl Salicylate | Up to non-toxic levels | - | No significant increase | Negative |
| Up to non-toxic levels | + | No significant increase | Negative | |
| Cyclophosphamide (Positive Control) | 7.5 - 12.5 µg/mL | + | > 20 | Positive [8][9][10] |
Experimental Protocols
Detailed methodologies for the three key in vitro genotoxicity assays are outlined below, based on the respective OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471
This assay evaluates the potential of a substance to induce gene mutations.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Procedure:
-
The test substance is mixed with the bacterial tester strain and, in parallel experiments, with a metabolic activation system (S9 fraction from induced rat liver).
-
This mixture is combined with a top agar (B569324) and poured onto a minimal agar plate.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted.
-
-
Evaluation Criteria: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (vehicle control) level.
In Vitro Mammalian Cell Micronucleus Test - OECD TG 487
This test identifies substances that cause chromosomal damage.
-
Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes.
-
Procedure:
-
Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
-
The cells are incubated for a period that allows for cell division.
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division.
-
Cells are harvested, fixed, and stained.
-
The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is determined by microscopic analysis of at least 2000 cells per concentration.
-
-
Evaluation Criteria: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Mammalian Chromosomal Aberration Test - OECD TG 473
This assay detects structural chromosomal abnormalities in cultured mammalian cells.
-
Test System: Established mammalian cell lines (e.g., CHO, CHL) or primary cell cultures like human peripheral blood lymphocytes.
-
Procedure:
-
Cell cultures are treated with the test substance at a minimum of three concentrations, with and without metabolic activation.
-
The cells are incubated for approximately 1.5 normal cell cycle lengths.
-
A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and stained.
-
Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
-
Evaluation Criteria: A statistically significant and concentration-related increase in the percentage of cells with structural chromosomal aberrations is considered a positive result.
Visualizing the Genotoxicity Testing Workflow
The following diagrams illustrate the logical flow of the genotoxicity testing battery and the experimental workflow for the in vitro micronucleus assay.
Caption: Workflow of a standard in vitro genotoxicity testing battery.
Caption: Experimental workflow of the in vitro micronucleus assay.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mitomycin C, 5-fluoruracil, colchicine and etoposide tested in the in vitro mammalian cell micronucleus test (MNvit) in the human lymphoblastoid cell line TK6 at Novartis in support of OECD draft Test Guideline 487 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A combination of in vitro comet assay and micronucleus test using human lymphoblastoid TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Frontiers | Amelioration of cyclophosphamide-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG [frontiersin.org]
Comparative Spectroscopic Analysis of Salicylate Esters: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of common salicylate (B1505791) esters, including methyl, ethyl, propyl, and butyl salicylate. The information is intended for researchers, scientists, and drug development professionals to aid in the identification, quantification, and characterization of these compounds. Salicylate esters are widely used in pharmaceuticals, fragrances, and flavorings, making their accurate analysis crucial for quality control and formulation development.[1][2]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl, ethyl, propyl, and butyl salicylate based on ¹H NMR, ¹³C NMR, and IR spectroscopy. This data is essential for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Hydroxyl (-OH) | Aromatic (C₆H₄) | Alkyl Group Protons |
| Methyl Salicylate | ~10.77 | 6.5 - 8.0 (multiplets) | 3.6586 (singlet, -CH₃) |
| Ethyl Salicylate | ~10.92 | 6.8 - 8.2 (multiplets) | 4.1964 (quartet, -OCH₂-), 1.2298 (triplet, -CH₃) |
| Propyl Salicylate | ~10.94 | 6.5 - 8.0 (multiplets) | 4.1329 (triplet, -OCH₂-), 1.6471 (multiplet, -CH₂-), 0.9106 (triplet, -CH₃) |
| Butyl Salicylate | ~10.95 | 6.5 - 8.0 (multiplets) | 4.1997 (triplet, -OCH₂-), 1.6506 (multiplet, -OCH₂CH ₂-), 1.3505 (multiplet, -CH₂CH ₃), 0.9049 (triplet, -CH₃) |
Data sourced from multiple studies.[2][3]
Table 2: ¹³C NMR Spectroscopic Data for Ethyl Salicylate (Chemical Shifts in ppm)
| Carbon Atom | Chemical Shift (ppm) |
| C=O (Ester) | 170.22 |
| C-2 (C-OH) | 161.80 |
| C-4 | 135.54 |
Detailed ¹³C NMR data for other salicylate esters is less commonly available in comparative literature. The data for ethyl salicylate is provided as a representative example.[4]
Table 3: Key IR Absorption Bands (Wavenumber in cm⁻¹)
| Functional Group | Methyl Salicylate | Ethyl, Propyl, & Butyl Salicylate |
| O-H Stretch (phenolic) | 3100-3000 (broad) | 3100-3000 (broad) |
| C-H Stretch (aromatic & alkyl) | ~2950 | ~2950 |
| C=O Stretch (ester) | ~1730-1680 | ~1680 |
| C=C Stretch (aromatic) | 1600, 1500 | ~1600 |
| C-O Stretch (ester) | ~1300 | Not specified |
Data compiled from various sources.[2][5]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of salicylate esters.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the salicylate ester in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[6] An internal standard such as tetramethylsilane (B1202638) (TMS) may be added for referencing.[6]
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is typically used.[6]
-
Data Acquisition : For ¹H NMR, spectra are commonly acquired with a spectral width of 16 ppm, using 16-32 scans and a relaxation delay of 1-2 seconds.[3] For ¹³C NMR, broadband proton decoupling is used.[7]
b. Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid salicylate esters, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6] Alternatively, the sample can be dissolved in a suitable IR-grade solvent like carbon tetrachloride (CCl₄).[6] For solid samples, an Attenuated Total Reflectance (ATR) accessory is often used by placing a small amount of the powder directly on the crystal.[3]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[6]
-
Data Acquisition : Spectra are typically collected over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates should be recorded prior to sample analysis.[3]
c. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A stock solution of the salicylate ester is prepared in a UV-grade solvent such as ethanol (B145695) or methanol. From this stock, a series of standard solutions with varying concentrations (e.g., 2-45 µg/mL) are prepared by serial dilution.[6][8]
-
Instrumentation : A double-beam UV-Vis spectrophotometer is used.[6]
-
Data Acquisition : The spectrophotometer is set to scan a wavelength range of 200-400 nm. The solvent is used as a blank to zero the instrument. The absorbance of each standard solution is then measured.[6][8] Methyl salicylate has been reported to show maximum absorbance at 270 nm.[8]
d. Mass Spectrometry (MS)
-
Sample Preparation : For analysis by gas chromatography-mass spectrometry (GC-MS), volatile salicylate esters like methyl, ethyl, propyl, and butyl salicylate can be directly injected after dilution in a suitable solvent.[1]
-
Instrumentation : Mass spectrometers are often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[1][9] For GC-MS analysis of salicylate esters, a DB-5MS column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is commonly used with helium as the carrier gas.[1]
-
Data Acquisition : The mass spectrometer is operated in a suitable mode, such as Selected Ion Monitoring (SIM) for enhanced sensitivity.[1] The parent molecular ion peak for methyl salicylate is observed at an m/z of 152.[10]
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General workflow for the comparative spectroscopic analysis of salicylate esters.
Structural Relationship of Salicylate Esters
Caption: Esterification of salicylic acid to form various salicylate esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. brainly.com [brainly.com]
- 6. benchchem.com [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. ijcrt.org [ijcrt.org]
- 9. Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
Proper Disposal of Isodecyl Salicylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Isodecyl salicylate (B1505791), reinforcing a commitment to safety and environmental responsibility.
Isodecyl salicylate is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and to comply with local regulations.
Immediate Safety and Disposal Procedures
In the event of a spill or when disposing of waste this compound, the following steps should be taken:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Containment of Spills: For liquid spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth. For solid spills, carefully sweep or shovel the material into a suitable container.[3] Avoid creating dust.
-
Waste Collection: Place the contained waste into a clearly labeled, sealed container. Ensure the container is compatible with the chemical.
-
Disposal: Dispose of the waste material through a licensed and approved waste disposal contractor.[3] Do not dispose of this compound down the drain or in general waste streams.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| GHS Hazard Classification | Not Classified | [1][2] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [3] |
| Spill Containment (Liquid) | Absorb with inert material | [4] |
| Spill Containment (Solid) | Sweep or shovel into a suitable container | [3] |
| Disposal Method | Approved waste disposal plant/contractor | [3] |
| Environmental Precautions | Should not be released into the environment | [3] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Isodecyl salicylate
Essential Safety and Handling Guide for Isodecyl Salicylate
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is essential to minimize exposure and ensure a safe working environment.[1][2]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to prevent direct contact with this compound. The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to prevent accidental splashes to the eyes. A face shield may be required for larger quantities or when there is a significant splash risk.[3] |
| Hand Protection | Nitrile or neoprene gloves | Wear chemical-resistant gloves to prevent skin contact. Change gloves immediately if they become contaminated, torn, or punctured.[4] |
| Body Protection | Laboratory coat or disposable gown | A standard lab coat is sufficient for handling small quantities. For larger amounts, a low-permeability disposable gown is recommended to protect clothing and skin.[4][5] |
| Respiratory Protection | Not generally required under normal use | Use in a well-ventilated area.[1] If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from preparation to cleanup.
Pre-Handling Preparations
-
Ventilation Check: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.[1]
-
Gather Materials: Assemble all necessary equipment, including this compound, clean containers, and spill cleanup materials.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.[5]
Handling the Chemical
-
Transfer: Carefully pour or pipette this compound, avoiding splashes and the generation of mists.
-
Avoid Inhalation: Handle the chemical in a manner that minimizes the release of vapors.[1]
-
Container Management: Keep the primary container tightly closed when not in use to prevent spills and contamination.[6]
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown/coat, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Segregation
-
Collect all waste containing this compound, including empty containers and contaminated materials (e.g., gloves, wipes), in a designated, properly labeled hazardous waste container.
Disposal Protocol
-
Environmental Precaution: Do not let the product enter drains or sewer systems.[1] Discharge into the environment must be avoided.[1]
-
Regulatory Compliance: Dispose of the waste through a licensed waste disposal company. All disposal activities must comply with local, state, and federal regulations.[7][8]
-
Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.[8]
First-Aid Measures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water.[1] Remove any contaminated clothing. If skin irritation persists, consult a physician.[6] |
| Inhalation | Move the exposed person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and consult a physician immediately.[1] |
Safe Handling Workflow for this compound
Caption: Workflow for safe handling of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. fishersci.com [fishersci.com]
- 7. itwreagents.com [itwreagents.com]
- 8. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
